sodium;2-chloro-2,2-difluoroacetate
Description
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Properties
IUPAC Name |
sodium;2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTAVLDNYYEJHK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(F)(F)Cl)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium 2-Chloro-2,2-difluoroacetate: Properties, Mechanisms, and Applications
Introduction
Sodium 2-chloro-2,2-difluoroacetate, also known by synonyms such as sodium chlorodifluoroacetate and SCDA, is a halogenated organic salt with significant utility in synthetic chemistry.[1][2] While it finds application as an intermediate in the synthesis of various pharmaceuticals and as a herbicide in the agrochemical industry, its primary value in a research and development context lies in its role as a convenient and efficient precursor to difluorocarbene (:CF₂).[1][3] This highly reactive intermediate is a cornerstone for introducing the difluoromethyl (-CHF₂) and difluoromethylene (=CF₂) moieties into organic molecules—a critical transformation in modern medicinal chemistry due to the unique electronic properties conferred by fluorine.
This guide provides a comprehensive overview of the core properties, mechanistic pathways, and practical applications of sodium 2-chloro-2,2-difluoroacetate, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity, provide validated experimental protocols, and explore its utility as a versatile synthetic tool.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Chemical and Physical Properties
Sodium 2-chloro-2,2-difluoroacetate is a white crystalline powder.[1] Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1895-39-2 | [2] |
| Molecular Formula | C₂ClF₂NaO₂ | [2][4] |
| Molecular Weight | ~152.46 g/mol | [2][4] |
| Melting Point | 196-198 °C (lit.) | [5] |
| Appearance | White to off-white crystalline powder | [1][5][6] |
| Solubility | Soluble in water, ethanol, acetone, dimethoxyethane, diglyme, triglyme, DMF. Insoluble in ether. | [1][5] |
| pKa (of parent acid) | 2.89 | [1] |
| Hygroscopicity | Hygroscopic | [5][7] |
Safety, Handling, and Storage
As a hazardous chemical, strict adherence to safety protocols is mandatory when handling sodium 2-chloro-2,2-difluoroacetate.[1]
-
Hazard Identification : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1][7]
-
Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][7] Avoid breathing dust, mist, or spray.[5][7]
-
Storage : Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[1][7] The container must be kept tightly closed to prevent contamination and moisture absorption due to its hygroscopic nature.[1][5][7] Store under an inert atmosphere.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][7]
Core Application: A Precursor to Difluorocarbene
The principal utility of sodium 2-chloro-2,2-difluoroacetate in organic synthesis is its function as a robust generator of difluorocarbene (:CF₂). This is achieved through a thermal decarboxylation process.
Mechanism of Difluorocarbene Generation
Upon heating, typically in a high-boiling polar aprotic solvent like DMF or diglyme, the molecule undergoes an irreversible two-step decomposition.[8]
-
Decarboxylation : The acetate moiety eliminates a molecule of carbon dioxide (CO₂).
-
α-Elimination : The resulting chlorodifluoromethyl anion rapidly eliminates a chloride ion (Cl⁻) to generate the neutral, electron-deficient difluorocarbene intermediate.[8]
This transformation is the mechanistic foundation for all its difluoromethylation and difluoro-olefination reactions.
Synthetic Applications
A. O-Difluoromethylation of Phenols
The introduction of a difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Sodium 2-chloro-2,2-difluoroacetate is a premier reagent for this transformation. The phenoxide, generated in situ by a base like potassium or cesium carbonate, acts as a nucleophile that traps the electrophilic difluorocarbene.[8][9] Subsequent protonation, typically from trace water or during aqueous workup, yields the desired aryl difluoromethyl ether.[9]
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An In-depth Technical Guide to Sodium Chlorodifluoroacetate (CAS 1895-39-2): A Cornerstone Reagent for Modern Fluorine Chemistry
Foreword: The Strategic Value of Selective Fluorination
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and biological properties. The unique characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence lipophilicity, metabolic stability, and binding affinity. Among the arsenal of fluorinating agents, Sodium Chlorodifluoroacetate (CAS 1895-39-2), hereafter referred to as SCDA, has emerged as an indispensable tool. It serves as a robust, cost-effective, and operationally simple precursor to difluorocarbene (:CF₂), a versatile and highly reactive intermediate. This guide provides an in-depth exploration of SCDA, from its fundamental properties to its advanced synthetic applications, designed for the practicing researcher and development professional.
Core Characteristics and Safety Profile of SCDA
Before its deployment in synthesis, a thorough understanding of a reagent's properties and handling requirements is paramount. SCDA is an unassuming white, crystalline solid that is bench-stable under ambient conditions, a significant logistical advantage over gaseous or highly sensitive reagents.[1][2] Its stability, bulk availability, and relatively low environmental impact make it a preferred choice, particularly for process chemistry and large-scale applications.[1][3]
Physicochemical Data
A summary of SCDA's key properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1895-39-2 | [4][5] |
| Molecular Formula | C₂ClF₂NaO₂ | [5][6] |
| Molecular Weight | 152.46 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2][7] |
| Melting Point | 196-198 °C (decomposes) | [5][7] |
| Solubility | Soluble in diglyme, triglyme, DMF | [7][8] |
| Stability | Stable at ambient temperature; hygroscopic | [1][8] |
Safety and Handling: A Self-Validating Protocol
Trustworthiness in any protocol begins with safety. SCDA is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[6][9][10] Adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always handle SCDA while wearing safety glasses, chemical-resistant gloves, and a lab coat.[9][11] In situations where dust may be generated, a dust mask (e.g., N95) is recommended.[5]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture, as it is hygroscopic.[8][9][12]
-
Thermal Hazard: A critical, and often overlooked, aspect of SCDA chemistry is the risk associated with its thermal decomposition. While controlled heating is the basis of its reactivity, an uncontrolled accumulation of the salt at high temperatures followed by a sudden temperature drop can lead to a dangerous buildup, risking a violent exothermic decomposition.[13] Therefore, in all thermal applications, the gradual addition of SCDA to a pre-heated reaction mixture is the experientially validated method for ensuring safety and control.
The Central Mechanism: Thermal Generation of Difluorocarbene
The synthetic utility of SCDA is almost entirely derived from its clean, thermal decomposition to generate difluorocarbene (:CF₂), a moderately electrophilic singlet carbene.[1] This transformation is typically achieved by heating SCDA in a high-boiling aprotic solvent, such as diglyme or NMP.[2][13][14]
The overall reaction is: ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl [2]
The mechanistic rationale involves an initial decarboxylation to form a chlorodifluoromethyl carbanion (ClCF₂⁻), which subsequently undergoes alpha-elimination of a chloride ion to release the difluorocarbene intermediate.[2]
Caption: Thermal decomposition pathway of SCDA to generate difluorocarbene.
This in-situ generation is the key to its utility, providing a transient, highly reactive species precisely when and where it is needed for subsequent reactions.
Core Synthetic Applications and Field-Proven Methodologies
The electrophilic difluorocarbene generated from SCDA readily reacts with a wide range of nucleophiles. This section details its primary applications, complete with validated experimental protocols.
Difluoromethylation of Heteroatoms: Accessing Key Bioisosteres
The difluoromethyl (-CF₂H) group is a highly sought-after moiety in medicinal chemistry, often serving as a lipophilic bioisostere for hydroxyl or thiol groups. SCDA provides a direct and efficient route to install this group onto oxygen, sulfur, nitrogen, and selenium nucleophiles.[1][3] The general mechanism involves the trapping of electrophilic :CF₂ by a nucleophile (generated in situ with a base), followed by protonation during workup to yield the desired -CF₂H product.[1]
Caption: General workflow for heteroatom difluoromethylation using SCDA.
Field-Proven Protocol: S-Difluoromethylation of an Aromatic Thiol [3]
This protocol describes a simple, cost-effective method for synthesizing S-difluoromethylated aromatic compounds.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aromatic thiol (1.0 mmol, 1.0 equiv), Sodium Chlorodifluoroacetate (2.0 mmol, 2.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction Setup: Add anhydrous N,N-Dimethylformamide (DMF, 3-4 mL).
-
Heating: Tightly seal the vial and place it in a preheated oil bath or heating block at 95 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 8-12 hours. The reaction progress can be monitored by TLC or ¹⁹F NMR spectroscopy.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired S-difluoromethylated product.
Causality Note: The use of two equivalents of SCDA and base is empirically found to drive the reaction to completion for many substrates.[3] DMF is an excellent solvent choice due to its high boiling point and ability to dissolve the ionic reagents.
gem-Difluorocyclopropanation of Alkenes & Alkynes
The [2+1] cycloaddition of difluorocarbene with carbon-carbon multiple bonds is a powerful method for synthesizing gem-difluorocyclopropanes and cyclopropenes—valuable building blocks in their own right.[15] Because alkenes and alkynes are generally less nucleophilic than phenolates or thiolates, these reactions necessitate higher temperatures to achieve efficient conversion.
Field-Proven Protocol: gem-Difluorocyclopropanation of an Alkene [2][13]
-
Inert Atmosphere: Assemble a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure all glassware is oven-dried and the system is purged with an inert atmosphere (e.g., Nitrogen or Argon).
-
Initial Charge: Charge the flask with the alkene substrate (1.0 equiv) and a high-boiling solvent such as diglyme.
-
Heating: Heat the stirred solution to a high temperature (typically 160-190 °C).
-
Controlled Addition: Dissolve Sodium Chlorodifluoroacetate (1.2-1.5 equiv) in a minimal amount of fresh, dry diglyme and add it dropwise to the hot reaction mixture over a period of 1.5-2 hours.
-
Safety Imperative: The controlled, slow addition is crucial. It ensures that the generated :CF₂ reacts immediately with the substrate, preventing the accumulation of SCDA and mitigating the risk of a runaway exothermic decomposition.[13]
-
Reaction Completion: After the addition is complete, maintain the temperature for an additional hour to ensure full conversion.
-
Workup and Purification: Cool the reaction mixture. The product can often be isolated and purified via distillation or column chromatography.
gem-Difluoroolefination via a Wittig-Type Reaction
SCDA enables a one-step synthesis of 1,1-difluoroolefins from aldehydes, bypassing the need to handle unstable or gaseous fluoroalkanes.[7][13] The reaction proceeds in the presence of triphenylphosphine (PPh₃) and is proposed to involve the in-situ formation of a difluoromethylenephosphonium ylide, (C₆H₅)₃P=CF₂.[2]
Caption: Logical flow for the SCDA-mediated Wittig-type reaction.
This reaction is particularly valuable as it provides access to terminal difluoroalkenes, which are important precursors for further synthetic transformations. The detailed protocol is well-documented in Organic Syntheses.[13]
Comparative Analysis: Strategic Reagent Selection
A senior scientist's expertise lies not just in knowing protocols, but in choosing the right tool for the job. SCDA is one of several common difluorocarbene precursors, each with distinct advantages and disadvantages.
| Reagent | Formula / Type | State | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate (SCDA) | ClCF₂CO₂Na | Solid | Inexpensive, bench-stable, safe handling, environmentally benign.[1][3][16] | Requires high temperatures for :CF₂ generation.[17] |
| Ruppert-Prakash Reagent | TMSCF₃ | Liquid | High reactivity, broad scope, milder conditions possible.[15][18] | More expensive, requires a stoichiometric activator (e.g., NaI, F⁻).[15] |
| Chlorodifluoromethane (Freon-22) | HCF₂Cl | Gas | Historically used, effective. | Ozone-depleting substance, toxic, difficult to handle on a lab scale.[1] |
| Difluoromethyl Phenyl Sulfone | PhSO₂CF₂H | Solid | Stable solid, generates :CF₂ under basic conditions. | Requires strong base, which can limit functional group tolerance. |
| Phosphonium Salts | e.g., (Et₂N)₃P⁺CF₂Br Br⁻ | Solid | Effective for difluoromethylation. | Often hygroscopic and sensitive to water.[1] |
Expert Insight: The choice of reagent is dictated by the specific transformation and scale. For large-scale industrial synthesis where cost, stability, and safety are paramount, SCDA is often the superior choice . For delicate substrates requiring milder conditions or for small-scale exploratory work where cost is less of a concern, the Ruppert-Prakash reagent (TMSCF₃) may offer greater flexibility.
Conclusion and Future Outlook
Sodium Chlorodifluoroacetate has solidified its position as a workhorse reagent in synthetic organic chemistry. Its value proposition—a stable, inexpensive, and safe solid precursor for the versatile difluorocarbene intermediate—is unmatched for many applications. From the synthesis of difluoromethyl ethers and thioethers for drug candidates to the construction of complex fluorinated carbocycles, SCDA provides a reliable and scalable pathway.[1][3][15] As the demand for selectively fluorinated molecules continues to grow, the elegant simplicity and robust nature of SCDA ensure it will remain a vital tool in the synthetic chemist's toolbox for the foreseeable future.
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Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49.
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Weaver, J. D., & Vogt, F. S. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-183.
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Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991.
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ChemicalBook. (n.d.). Sodium chlorodifluoroacetate. Retrieved from
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Organic Chemistry Portal. (n.d.). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Retrieved from
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Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1535-1549.
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Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1535-1549.
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Chem-Impex. (n.d.). Sodium chlorodifluoroacetate. Retrieved from
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.
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Fisher Scientific. (2025). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from
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Vapourtec. (2016). Difluorocarbene addition to alkenes and alkynes in continuous flow. Retrieved from
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Santa Cruz Biotechnology, Inc. (n.d.). Sodium chlorodifluoroacetate. Retrieved from
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American Chemical Society. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.
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Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734985, Sodium chlorodifluoroacetate. Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from
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Thermo Fisher Scientific. (2024). Safety Data Sheet: Sodium chlorodifluoroacetate. Retrieved from
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BLD Pharm. (n.d.). Sodium 2-chloro-2,2-difluoroacetate. Retrieved from
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved from
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Pan, W.-J., et al. (2023). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Organic Chemistry Frontiers, 11, 120-126.
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Royal Society of Chemistry. (2023). Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. Retrieved from
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Fluorochem. (n.d.). Sodium chlorodifluoroacetate. Retrieved from
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Mastering Difluorocarbene and its Applications. Retrieved from
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Sodium Chlorodifluoroacetate. Retrieved from
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ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved from
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Dolbier, W. R., & Duan, J.-X. (2002). Synthesis of 1,3-difluoroaromatics in one pot by addition of difluorocarbene from sodium chlorodifluoroacetate to 1,2-substituted cyclobutenes. Organic Letters, 4(22), 3871–3873.
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Atlas of Science. (2016). Difluorocarbene generated by decarboxylation. Retrieved from
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Hine, J., & Ehrenson, S. J. (1958). Methylene Derivatives as Intermediates in Polar Reactions. XVI. The Decomposition of Chlorodifluoroacetic Acid. Journal of the American Chemical Society, 80(4), 824–828.
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Introduction: Unveiling the Utility of a Fluorinated Workhorse
An In-Depth Technical Guide to Sodium Chlorodifluoroacetate for Researchers and Drug Development Professionals
Sodium chlorodifluoroacetate (C₂ClF₂NaO₂) is a halogenated organic salt that has carved a significant niche in modern organic synthesis and pharmaceutical development. While its name may seem complex, its role is often elegant and precise: it serves as a robust and accessible precursor to difluorocarbene (:CF₂), a highly reactive intermediate. This singular capability makes it an invaluable tool for the strategic introduction of geminal difluoro groups into molecular architectures—a common motif in contemporary drug design and advanced materials science. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling, with a focus on the practical insights required by researchers in the field.
Part 1: Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical characteristics. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations, ensuring reproducibility and efficiency in experimental design.
Quantitative Data Summary
The essential properties of sodium chlorodifluoroacetate are summarized below. These values are critical for everything from weighing the reagent for a reaction to predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Weight | 152.46 g/mol | [1][2][3] |
| Molecular Formula | C₂ClF₂NaO₂ | [1][2][3] |
| CAS Number | 1895-39-2 | [1][4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 196-198 °C | [4][5][6] |
| EINECS Number | 217-586-0 | [1][3] |
| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethylformamide. | [4] |
Part 2: Synthesis and Mechanistic Insight
The utility of sodium chlorodifluoroacetate is matched by its straightforward and high-yielding preparation. Understanding its synthesis is key to ensuring the purity and reactivity of the reagent for subsequent applications.
Principle of Synthesis: Acid-Base Neutralization
The most common and efficient method for preparing sodium chlorodifluoroacetate is the direct neutralization of chlorodifluoroacetic acid with a suitable sodium base, such as sodium hydroxide or sodium carbonate.[4][7] The reaction is a classic acid-base neutralization that forms the sodium salt and a benign byproduct (water or carbonic acid). The choice of a methanolic solvent facilitates the reaction and the subsequent isolation of the salt.[7]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in a typical laboratory-scale synthesis of sodium chlorodifluoroacetate.
Caption: Workflow for the synthesis of sodium chlorodifluoroacetate.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures and is designed to yield high-purity sodium chlorodifluoroacetate.[7]
Materials:
-
Chlorodifluoroacetic acid (1.52 mol)
-
Sodium hydroxide (1.52 mol)
-
Methanol (anhydrous, 1000 mL)
-
Round-bottom flask (2000 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Prepare the Base Solution: In a 2000 mL flask, dissolve 60.7 g (1.52 mol) of sodium hydroxide in 700 mL of methanol. Place the flask in an ice bath to cool the solution while stirring.
-
Expert Insight: Pre-cooling the caustic solution is critical to dissipate the heat generated during the exothermic neutralization reaction, preventing potential side reactions or boiling of the methanol.
-
-
Prepare the Acid Solution: In a separate beaker, dissolve 198 g (1.52 mol) of chlorodifluoroacetic acid in 300 mL of methanol.
-
Neutralization: Slowly add the acid solution to the cooled, stirring sodium hydroxide solution. Monitor the temperature and maintain it below 40°C throughout the addition.
-
Expert Insight: A slow, controlled addition is paramount. Adding the acid too quickly can cause a rapid temperature spike, which could lead to undesired byproducts.
-
-
Solvent Removal: Once the addition is complete, remove the methanol using a rotary evaporator with a bath temperature of 40°C.[7] This will leave the crude sodium salt as a solid residue.
-
Drying the Product: Pulverize the resulting solid to break up any clumps. Dry the salt thoroughly overnight at room temperature under high vacuum (e.g., 1 mm Hg).[7]
-
Trustworthiness Check: The salt is hygroscopic.[4] Rigorous drying is essential, as residual moisture can interfere with its subsequent thermal decomposition to difluorocarbene. It is recommended to dry the salt again immediately before use.
-
Part 3: Core Applications in Drug Development and Organic Synthesis
The primary value of sodium chlorodifluoroacetate lies in its function as a difluorocarbene (:CF₂) generator upon thermal decomposition.[8] This reaction is clean, producing carbon dioxide and sodium chloride as the only byproducts.
CF₂ClCO₂Na → :CF₂ + CO₂ + NaCl[8]
Application 1: Difluorocyclopropanation
Difluorocarbene readily reacts with alkenes to form difluorocyclopropanes, a structural motif present in several bioactive molecules. This transformation is highly valuable for introducing conformational rigidity and altering electronic properties.
Application 2: Wittig-Type Olefination
In the presence of triphenylphosphine, the thermal decomposition of sodium chlorodifluoroacetate enables a one-step synthesis of 1,1-difluoroolefins from aldehydes and ketones.[4][8] This reaction is proposed to proceed through a (C₆H₅)₃P=CF₂ intermediate and is a general method for accessing β,β-difluorostyrenes and other difluoroalkenes.[7][8]
Application 3: Pharmaceutical Intermediate
Sodium chlorodifluoroacetate is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[4][5] A notable example is its use in the production of Roflumilast, a medication for treating chronic obstructive pulmonary disease (COPD).[5] The use of established, high-purity intermediates like sodium chlorodifluoroacetate is critical for ensuring the quality and consistency required in pharmaceutical manufacturing.[5] Salt formation, in general, is a crucial strategy in drug development to enhance properties like solubility, stability, and bioavailability, with over 50% of APIs administered as salts.[9][10]
Part 4: Safety, Handling, and Storage
As with any reactive chemical, proper handling of sodium chlorodifluoroacetate is essential for laboratory safety.
Hazard Identification:
-
GHS Classification: The compound is classified as an irritant.[2]
-
Hazard Statements:
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[12][13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[11][12]
Storage Conditions:
-
Hygroscopicity: The compound is hygroscopic and must be protected from moisture.
-
Atmosphere: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Environment: Keep in a cool, dark, and dry place.[4]
References
- Organic Syntheses Procedure. Organic Syntheses.
- Sodium chlorodifluoroacetate CAS#: 1895-39-2.
- Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applic
- Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985.
- Sodium Chlorodifluoroacetate | 1895-39-2. Tokyo Chemical Industry (India) Pvt. Ltd.
- Sodium chlorodifluoroacet
- Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH&Co.KG.
- Sodium chlorodifluoroacet
- Sodium chlorodifluoroacet
- Sodium chlorodifluoroacet
- Sodium chlorodifluoroacet
- SAFETY DATA SHEET - Sodium chlorodifluoroacet
- Improving API Solubility by Salt and Cocrystal Form
- Salt Selection in Drug Development. Pharmaceutical Technology.
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A Technical Guide to the Solubility of Sodium 2-Chloro-2,2-difluoroacetate in Organic Solvents
Executive Summary
Sodium 2-chloro-2,2-difluoroacetate is a pivotal reagent and intermediate in the pharmaceutical and agrochemical industries, most notably for its role in difluoromethylation reactions and as a building block for complex molecules.[1][2][3] Effective utilization of this compound is critically dependent on a thorough understanding of its solubility characteristics in various organic media. This guide provides a comprehensive overview of the known solubility profile of sodium 2-chloro-2,2-difluoroacetate, grounded in its fundamental physicochemical properties. We delve into the theoretical principles governing its dissolution, present a consolidated table of its solubility in common organic solvents, and offer a robust, step-by-step experimental protocol for determining its solubility in novel solvent systems. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of reaction and crystallization processes.
Introduction: The Significance of a Halogenated Carboxylate
Sodium 2-chloro-2,2-difluoroacetate (SCDA), a white crystalline solid, has emerged as a compound of significant interest.[1][2] In pharmaceutical development, it is a key intermediate in the synthesis of therapeutics such as the COPD medication Roflumilast.[2] In synthetic chemistry, it is widely employed as a precursor to difluorocarbene, a reactive intermediate for the introduction of the difluoromethyl group into organic molecules—a common strategy in medicinal chemistry to modulate the metabolic stability and lipophilicity of drug candidates.[4][5]
The efficiency of synthetic routes and the success of purification processes like crystallization are inextricably linked to the solubility of the reagents. For an ionic salt like SCDA, predicting its behavior in the diverse, often non-polar environments of organic chemistry is a non-trivial challenge. A lack of precise solubility data can lead to suboptimal reaction conditions, reduced yields, and difficulties in product isolation. This guide aims to bridge this knowledge gap by consolidating existing data and providing the theoretical and practical tools necessary for its application.
Physicochemical Profile of Sodium 2-Chloro-2,2-difluoroacetate
Understanding the physical and chemical properties of a solute is the first step in predicting its solubility. SCDA is an ionic compound, which dictates its general preference for more polar solvents. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂ClF₂NaO₂ | [2][6] |
| Molecular Weight | 152.46 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 196 - 198 °C | [2][3][8] |
| Topological Polar Surface Area (TPSA) | 40.1 Ų | [6] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
The presence of a sodium cation and a carboxylate anion makes the compound inherently polar. The zero hydrogen bond donors and multiple acceptors (the oxygen and fluorine atoms) suggest that its interaction with protic solvents will be primarily as a hydrogen bond acceptor.
Theoretical Principles of Solubility
The dissolution of an ionic solid like SCDA in an organic solvent is governed by the principle "like dissolves like".[10] This maxim is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the crystal lattice energy (solute-solute interactions) and disrupt the solvent-solvent interactions.[11]
-
Polarity and Dielectric Constant: As an ionic salt, SCDA has a high intrinsic polarity. It will dissolve most readily in polar solvents capable of stabilizing the separated sodium (Na⁺) and 2-chloro-2,2-difluoroacetate (ClCF₂CO₂⁻) ions. Polar aprotic solvents with high dielectric constants, such as dimethylformamide (DMF), are particularly effective as they can solvate cations and anions effectively without the complex hydrogen-bonding networks found in protic solvents.
-
Hydrogen Bonding: While SCDA cannot donate hydrogen bonds, its oxygen and fluorine atoms can act as hydrogen bond acceptors.[9] Therefore, it can show some solubility in polar protic solvents like ethanol, where the solvent can donate hydrogen bonds to the carboxylate group.[1]
-
Lewis Acidity/Basicity: The ether solvents listed in Section 4.0 (dimethoxyethane, diglyme, triglyme) are Lewis bases, with oxygen atoms that can coordinate with the sodium cation (a Lewis acid). This interaction, known as chelation in the case of glymes, significantly aids in dissolving the ionic compound. The insolubility in diethyl ether highlights the importance of this chelating effect, as the single oxygen and bulky ethyl groups in ether are less effective at solvating the cation compared to the multiple, accessible oxygens of glymes.[1]
Solubility Profile in Organic Solvents
The following table summarizes the available qualitative and quantitative solubility data for sodium 2-chloro-2,2-difluoroacetate. It is evident that the compound shows a clear preference for polar and coordinating solvents.
| Solvent | Solvent Class | Quantitative Solubility | Qualitative Description | Source(s) |
| Water | Protic, Inorganic | Data not specified | Soluble | [1] |
| Ethanol | Protic, Alcohol | Data not specified | Soluble | [1] |
| Acetone | Polar Aprotic, Ketone | Data not specified | Soluble | [1] |
| Diethyl Ether | Aprotic, Ether | Data not specified | Insoluble | [1] |
| Dimethylformamide (DMF) | Polar Aprotic, Amide | Data not specified | Soluble | [7] |
| Dimethoxyethane (DME) | Aprotic, Glyme Ether | Data not specified | Soluble | [7] |
| Diglyme | Aprotic, Glyme Ether | 0.60 g/mL | Soluble | [7] |
| Triglyme | Aprotic, Glyme Ether | Data not specified | Soluble | [7] |
Note: The quantitative value for diglyme (0.60 g/mL) indicates very high solubility. Temperature for these measurements was not specified but is generally assumed to be room temperature unless otherwise noted.
Experimental Protocol for Solubility Determination
For solvents where data is unavailable, a reliable experimental protocol is essential. The gravimetric method is a robust and widely applicable technique for determining the solubility of a solid in a liquid.[12] It relies on preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known quantity of the solvent.
Step-by-Step Gravimetric Protocol
-
Preparation: 1.1. Add an excess amount of sodium 2-chloro-2,2-difluoroacetate to a known volume or mass of the test solvent in a sealed vessel (e.g., a screw-cap vial or flask). "Excess" means enough solid remains undissolved to be clearly visible. 1.2. Place the vessel in a temperature-controlled environment, such as a shaker bath or stirring plate with a temperature probe, set to the desired temperature (e.g., 25 °C).
-
Equilibration: 2.1. Agitate the mixture vigorously (e.g., magnetic stirring or shaking) for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.
-
Phase Separation: 3.1. Cease agitation and allow the undissolved solid to settle for at least 2-4 hours at the same constant temperature. 3.2. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated volumetric pipette. To avoid precipitating the solute due to temperature changes, this step should be performed swiftly. For accuracy, use a syringe filter (e.g., 0.45 µm PTFE) to ensure no solid particulates are transferred.
-
Solvent Evaporation & Quantification: 4.1. Transfer the aliquot of the saturated solution into a pre-weighed, dry container (e.g., a glass vial or beaker). Record the exact mass of the empty container (M₁). 4.2. Record the mass of the container with the solution (M₂). The mass of the solution is (M₂ - M₁). 4.3. Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood. Ensure the temperature is kept low enough to prevent decomposition of the solute. 4.4. Once the solvent is removed, place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed. 4.5. Record the final mass of the container with the dry solute (M₃).
-
Calculation: 5.1. Mass of dissolved solute: M_solute = M₃ - M₁ 5.2. Mass of solvent: M_solvent = (M₂ - M₁) - (M₃ - M₁) 5.3. Solubility: Calculate the solubility in desired units, e.g., g/100 g of solvent: Solubility = (M_solute / M_solvent) * 100
Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining the solubility of SCDA via the gravimetric method.
Factors Influencing Solubility
Several factors can alter the solubility of sodium 2-chloro-2,2-difluoroacetate:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[13] This is because the dissolution process is often endothermic. When using SCDA in reactions at elevated temperatures, such as the 125 °C mentioned in some procedures, its solubility will likely be significantly higher than at room temperature.[9]
-
Solvent Purity: The presence of impurities, particularly water, in an organic solvent can drastically alter the solubility of an ionic salt. Small amounts of water can increase solubility in less polar solvents by providing a more polar microenvironment.
-
Common Ion Effect: If the solvent already contains a salt with a common ion (either Na⁺ or ClCF₂CO₂⁻), the solubility of SCDA will be suppressed, as predicted by Le Châtelier's principle.[11]
Discussion & Field Insights
The compiled data provides a clear, chemically intuitive picture of SCDA's solubility. Its high solubility in polar aprotic solvents like DMF and coordinating ethers like diglyme makes these excellent choices for reaction media.[7] The use of DMF in difluoromethylation reactions involving SCDA is common practice, which aligns perfectly with its role as a high-polarity solvent capable of dissolving the ionic reagent.[4][5][9]
The quantitative value of 0.60 g/mL in diglyme is particularly noteworthy.[7] This exceptionally high solubility can be attributed to the chelation of the sodium ion by the two ether oxygens in the diglyme molecule, effectively sequestering the cation and promoting the dissolution of the salt. This insight is valuable for scientists looking to achieve high concentrations of the reagent for reactions or for developing concentrated stock solutions.
Conversely, the insolubility in a non-polar, non-coordinating solvent like diethyl ether is expected and provides a useful tool.[1] Ether could potentially be used as an anti-solvent to induce crystallization or precipitate the product from a more polar reaction mixture, a common technique in purification.
Conclusion
Sodium 2-chloro-2,2-difluoroacetate is an ionic salt with a strong preference for polar and coordinating organic solvents. It exhibits high solubility in amides (DMF) and glyme ethers (DME, diglyme, triglyme) and moderate solubility in lower alcohols and ketones, while being insoluble in non-polar ethers. This solubility profile is a direct consequence of its ionic nature and the specific solute-solvent interactions available. For applications requiring novel solvent systems, the provided gravimetric protocol offers a reliable method for generating the necessary data. A thorough understanding of these solubility characteristics is paramount for the successful application of this versatile reagent in research and development.
References
- Anonymous. (2023-04-04). Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. Google Cloud.
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information.
- Ambeed.com.
- ChemicalBook.
- National Center for Biotechnology Information.
- Sigma-Aldrich.
- Fisher Scientific.
- Chemiz. (2025-04-27).
- EMBIBE. Ionic Compounds: Solubility - Lab Experiments.
- Anonymous. Experiment: Solubility of Organic & Inorganic Compounds.
- Sigma-Aldrich. (2024-09-06).
- Mirgorod, Y. (2019-11-10). Answer to "What is the best methods for measuring the solubility of ionic solids in organic solvents?".
- Chem-Impex.
- Request PDF. (2025-11-14). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.
- Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility.
- AAT Bioquest. (2022-04-18).
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A Technical Guide to the Physicochemical Properties of Sodium Chlorodifluoroacetate: Melting Point and Thermal Stability
Abstract: Sodium chlorodifluoroacetate (SCDA), an organofluorine salt with the formula C₂ClF₂NaO₂, is a pivotal reagent in modern organic synthesis. Its primary utility lies in its function as a convenient and cost-effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated compounds. A comprehensive understanding of its physicochemical properties, specifically its melting point and thermal stability, is paramount for its safe handling, effective use, and the development of robust synthetic protocols. This guide provides an in-depth analysis of these core properties, synthesizing data from established literature and supplier technical specifications. We will explore the experimental determination of the melting point, detail the mechanism and conditions of its thermal decomposition, and present a workflow for its characterization using standard analytical techniques.
Introduction
Sodium chlorodifluoroacetate, a white crystalline solid, has become an indispensable tool for researchers in the pharmaceutical, agrochemical, and materials science sectors[1]. Its value is rooted in its controlled thermal decomposition, which provides a reliable in-situ source of difluorocarbene. This reactive species is subsequently used in a variety of transformations, most notably difluorocyclopropanations and Wittig-type olefination reactions[2][3].
Unlike gaseous or highly volatile reagents, SCDA's solid nature simplifies handling and storage. However, the transition from a stable solid to a reactive precursor is governed by temperature. Therefore, precise knowledge of its melting behavior and decomposition profile is not merely academic; it is a critical prerequisite for procedural safety, reaction optimization, and achieving reproducible results. This document serves as a technical resource for professionals, detailing the key thermal characteristics of this important synthetic building block.
Melting Point Analysis
The melting point of a pure crystalline solid is a distinct physical constant that serves as a primary indicator of identity and purity. For SCDA, this parameter defines the upper limit of its solid-state stability before phase transition.
Experimental Rationale and Methodology
The determination of a melting point is a foundational technique in chemical analysis. The two most common and authoritative methods are:
-
Capillary Melting Point Apparatus: This traditional method involves heating a small sample packed in a capillary tube at a controlled rate. The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point) is recorded. The sharpness of the range indicates the purity of the substance.
-
Differential Scanning Calorimetry (DSC): DSC provides a more quantitative analysis of thermal transitions. A sample and a reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. A melting event is observed as an endothermic peak on the DSC thermogram, with the peak onset providing a highly accurate melting point.
The choice of method depends on the required precision. For routine identification, a capillary apparatus is sufficient. For thermodynamic studies or high-purity applications, DSC is the preferred methodology as it provides both the temperature and the enthalpy of fusion.
Reported Melting Point Data
Data from various chemical suppliers and databases show a strong consensus on the melting point of sodium chlorodifluoroacetate, with most values falling within a narrow 2-3°C range. This consistency underscores the material's availability at a high grade of purity.
| Reported Melting Point (°C) | Source(s) |
| 196 - 198 °C | Chem-Impex[1], Wikipedia[2], Sigma-Aldrich[4], ChemSrc[5], Oakwood Chemical[6] |
| 193 - 195 °C | ChemicalBook[7] |
| 195 - 201 °C | Thermo Scientific Chemicals[8] |
| ~195 °C (decomposition) | Fisher Scientific[9] |
The slight variations between suppliers can be attributed to minor differences in purity or the specific analytical method and heating rate used for determination. Notably, some sources indicate that melting is closely followed by or coincident with decomposition, a critical observation for understanding the material's thermal behavior[9].
Thermal Stability and Decomposition
The synthetic utility of SCDA is entirely dependent on its thermal instability. Controlled heating causes the salt to undergo decarboxylation, releasing carbon dioxide and generating the desired difluorocarbene intermediate.
Decomposition Pathway
The thermal decomposition of sodium chlorodifluoroacetate proceeds via an irreversible decarboxylation reaction. The process is initiated by heat, which provides the activation energy to break the C-C bond between the carboxylate group and the chlorodifluoromethyl group. This generates a chlorodifluoromethyl carbanion intermediate, which rapidly eliminates a chloride ion.
The overall, well-established reaction is: C₂ClF₂NaO₂ (s) → NaCl (s) + CO₂ (g) + :CF₂ [2]
This reaction is typically performed in a high-boiling aprotic solvent, such as diglyme or triglyme, which helps to mediate the heat transfer and solvate the intermediates[2][3][9][10].
Experimental Analysis: Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choice: To precisely determine the temperature at which decomposition begins and to quantify the mass loss associated with it, Thermogravimetric Analysis (TGA) is the definitive technique. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For SCDA, a TGA experiment would reveal the onset temperature of decarboxylation (the loss of CO₂) and confirm the final mass percentage corresponding to the remaining sodium chloride.
Self-Validating Protocol: A standard TGA protocol involves placing a small, precise mass of SCDA into a crucible, which is then heated in the TGA furnace under a controlled flow of an inert gas like nitrogen. The mass is continuously monitored as the temperature is ramped linearly. The resulting data is a thermogram plotting percent mass versus temperature. For SCDA, we would expect a single, sharp mass loss step corresponding to the loss of CO₂ (28.86% of the total molecular weight). The temperature at which this loss begins is the decomposition temperature.
Factors Influencing Stability and Decomposition Temperature
While SCDA is stable at room temperature, its decomposition temperature can be influenced by several factors:
-
Heating Rate: Faster heating rates in TGA or bulk reactions can shift the apparent decomposition temperature to higher values.
-
Solvent: In practical synthesis, the decomposition is often initiated at temperatures lower than the solid-state decomposition point. For example, smooth decarboxylation can be achieved at 95°C in the presence of a trapping agent[11]. Procedures for Wittig-type reactions often call for heating in diglyme at temperatures around 160°C[10]. This indicates the solvent plays a role in mediating the decomposition.
-
Safety Considerations: It is crucial to note that uncontrolled heating can be dangerous. If the material is heated too slowly or the bath temperature drops during addition, unreacted SCDA can accumulate, leading to a risk of violent exothermic decomposition[10]. This underscores the need for strict temperature control during synthetic applications. One supplier notes a decomposition temperature of 226-229°C, which likely represents the decomposition in the solid state under analytical conditions[4].
Practical Implications and Safe Handling
Based on the available data, sodium chlorodifluoroacetate is a thermally stable solid at ambient storage conditions but must be handled with care upon heating.
-
Storage: The material should be stored in a tightly closed container in a dry, well-ventilated place at room temperature[7][12]. It is known to be hygroscopic[3].
-
Handling: As a chemical reagent, standard personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant to the skin, eyes, and respiratory system[2][13]. Work should be conducted in a chemical fume hood to avoid inhalation of dust[13].
-
Thermal Hazard: The most significant hazard is associated with its thermal decomposition. Reactions must be conducted with careful temperature monitoring to prevent runaway reactions[10]. The heat generated by the exothermic decomposition must be managed effectively by the reaction apparatus.
Conclusion
Sodium chlorodifluoroacetate possesses a well-defined melting point, consistently reported in the range of 196-198°C , which serves as a reliable indicator of its identity and purity. Its thermal stability is a critical and advantageous feature, allowing for its controlled decomposition above ~95°C in solution to generate difluorocarbene, a key synthetic intermediate. While stable at room temperature, its decomposition can be exothermic and requires rigorous temperature control in a laboratory setting to ensure safety and reaction efficiency. A thorough understanding of these thermal properties, as outlined in this guide, is essential for any researcher or drug development professional utilizing this versatile reagent.
References
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Sodium chlorodifluoroacetate. Wikipedia.[Link]
-
Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH & Co.KG.[Link]
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Sodium chlorodifluoroacetate | CAS#:1895-39-2. Chemsrc.[Link]
-
β,β-DIFLUOROSTYRENE. Organic Syntheses, Coll. Vol. 5, p.390 (1973); Vol. 47, p.49 (1967).[Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters 2013, 15 (19), 5036-5039.[Link]
-
Sodium chlorodifluoroacetate. Oakwood Chemical.[Link]
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed, National Library of Medicine.[Link]
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"sodium;2-chloro-2,2-difluoroacetate" spectral data (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of Sodium 2-chloro-2,2-difluoroacetate
Executive Summary
Sodium 2-chloro-2,2-difluoroacetate (CAS No. 1895-39-2) is a key organofluorine compound utilized in various synthetic applications, including as a precursor for difluoromethylation reactions.[1][2] Accurate and unambiguous characterization of this reagent is paramount for ensuring reaction success, purity, and reproducibility in research and development settings. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to verify the structure and identity of this compound. We delve into the principles of each technique, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data, grounding our analysis in established physicochemical principles.
Introduction: The Molecular Identity
Sodium 2-chloro-2,2-difluoroacetate is the sodium salt of chlorodifluoroacetic acid.[3][4] Its molecular structure consists of a two-carbon acetate backbone, where the alpha-carbon is substituted with one chlorine and two fluorine atoms. This unique halogen substitution pattern imparts specific chemical reactivity and distinct spectroscopic signatures.
Spectroscopic analysis is non-negotiable for confirming that the material in hand corresponds to this precise structure, free from impurities or degradation products.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of a molecule.[8] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a unique "fingerprint" of the functional groups present.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in the absence of the sample to computationally subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount of the crystalline sodium 2-chloro-2,2-difluoroacetate powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is then analyzed.
Spectral Data & Interpretation
The IR spectrum of sodium 2-chloro-2,2-difluoroacetate is dominated by features arising from the carboxylate group and the carbon-halogen bonds.
| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |
| 1650 - 1550 | Carboxylate (COO⁻) Asymmetric Stretch | The most intense band in the spectrum. Its position confirms the ionic nature of the carboxylate group. Ionic carboxylates show a strong absorption in this region.[9][10] |
| 1450 - 1380 | Carboxylate (COO⁻) Symmetric Stretch | A weaker band than the asymmetric stretch, its presence is confirmatory for the carboxylate functional group.[10] |
| 1200 - 1000 | C-F Stretch | Strong, sharp absorptions are characteristic of carbon-fluorine bonds. The presence of two fluorine atoms results in intense signals in this region. |
| 850 - 750 | C-Cl Stretch | A moderately intense absorption corresponding to the carbon-chlorine bond. |
The absence of a broad absorption band around 3000 cm⁻¹ confirms the sample is the salt form and not the parent carboxylic acid (chlorodifluoroacetic acid), which would exhibit a strong O-H stretch.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-skeleton and electronic environment of a molecule. For organofluorine compounds, ¹³C and ¹⁹F NMR are particularly informative.[12]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. The sodium salt is highly soluble in water, and D₂O provides a deuterium lock signal for the spectrometer without creating an overwhelming solvent signal that would be present with H₂O.
-
Sample Preparation: Dissolve approximately 10-20 mg of sodium 2-chloro-2,2-difluoroacetate in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Reference Standard: While TMS is the standard for ¹³C NMR, it is insoluble in D₂O. A secondary standard like DSS or TSP can be used, or the spectrometer can be referenced to the residual solvent signal. For ¹⁹F NMR, a small amount of an external or internal standard like trifluoroacetic acid (-76.55 ppm) or sodium trifluoroacetate can be used for precise chemical shift calibration.[13][14]
-
Data Acquisition: Acquire standard proton-decoupled ¹³C and ¹⁹F NMR spectra. Due to the presence of fluorine, carbon signals will exhibit splitting (coupling), which is crucial for assignment.
¹³C NMR Spectrum: Data & Interpretation
The ¹³C NMR spectrum is simple, yet highly diagnostic, showing two primary signals.
| Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | J-Coupling (Hz) | Interpretation |
| C=O | 165 - 175 | Triplet (t) | ²JCF ≈ 25-35 | The carbonyl carbon is deshielded and appears downfield. It is coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet multiplicity. |
| -CF₂Cl | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-320 | This carbon is directly bonded to two fluorine atoms and a chlorine atom, causing a significant downfield shift. The direct, one-bond coupling to the two equivalent fluorine atoms results in a large triplet. |
Causality Insight: The observation of triplet multiplicity for both carbons is a self-validating feature of the spectrum. It confirms that both the carbonyl carbon and the alpha-carbon are electronically coupled to two fluorine atoms, which is only consistent with the target structure.
¹⁹F NMR Spectrum: Data & Interpretation
¹⁹F NMR is extremely sensitive and provides a clean diagnostic window for fluorinated molecules.[12][15]
| Expected Chemical Shift (δ, ppm) | Reference | Multiplicity | Interpretation |
| -60 to -80 | CFCl₃ at 0 ppm | Singlet | The two fluorine atoms in the -CF₂Cl group are chemically and magnetically equivalent. Therefore, they do not couple to each other and appear as a single, sharp resonance in the proton-decoupled spectrum. The specific chemical shift is highly sensitive to the electronic environment created by the adjacent chlorine atom and carboxylate group. |
Expertise Insight: The chemical shift of fluorine is highly dependent on its electronic environment.[15] The value for the -CF₂Cl group is distinct from that of a -CF₃ group (e.g., sodium trifluoroacetate, ~ -75.4 ppm[13]) or a -CHF₂ group, making ¹⁹F NMR an excellent tool for identifying impurities or side products from the synthesis.
Integrated Spectroscopic Workflow & Structural Confirmation
The power of this analysis lies not in a single spectrum, but in the confluence of all data. The logical workflow from sample analysis to structural verification provides a robust, self-validating system.
Caption: Workflow for the spectroscopic confirmation of Sodium 2-chloro-2,2-difluoroacetate.
This integrated approach ensures trustworthiness. The IR confirms the presence of the correct functional groups (carboxylate, C-F) and the absence of others (carboxylic acid O-H). The ¹³C and ¹⁹F NMR data then provide the exact atomic connectivity and confirm the number and environment of the carbon and fluorine atoms, leaving no ambiguity as to the compound's identity.
Conclusion
The spectroscopic characterization of sodium 2-chloro-2,2-difluoroacetate is straightforward yet requires careful execution and interpretation. IR spectroscopy serves as a rapid and effective tool for functional group identification, primarily confirming the carboxylate salt structure. High-resolution ¹³C and ¹⁹F NMR spectroscopy provides definitive structural proof, elucidating the carbon framework and the specific halogenation pattern through characteristic chemical shifts and C-F coupling constants. Together, these techniques form a robust analytical protocol essential for any researcher or professional utilizing this important chemical reagent.
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Dalvit, C., & Vulpetti, A. (2019). Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. ResearchGate. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Alkorta, I., et al. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Retrieved from [Link]
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Valenzuela, L., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. Retrieved from [Link]
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Allery Chemistry. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. Retrieved from [Link]
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Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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Whitepaper: The Mechanism of Difluorocarbene Generation from Sodium Chlorodifluoroacetate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Difluorocarbene (:CF₂), a pivotal intermediate in modern organofluorine chemistry, provides a direct pathway to introduce the valuable difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties into organic molecules. These groups are of paramount interest in pharmaceutical and agrochemical development, where they serve as bioisosteres for ether linkages, hydroxyls, or thiols, often enhancing metabolic stability and lipophilicity. Among the various precursors available, sodium chlorodifluoroacetate (SCDA) stands out due to its operational simplicity, low cost, and stability, making it an attractive reagent for both laboratory and industrial-scale synthesis.[1][2] This guide provides an in-depth exploration of the core mechanism of difluorocarbene generation from SCDA, detailing the critical reaction parameters, experimental protocols, and the subsequent trapping of this versatile reactive intermediate.
The Core Mechanism: Thermal Decarboxylative Extrusion
The generation of difluorocarbene from sodium chlorodifluoroacetate is fundamentally a thermal process. Unlike many other precursors that require activation by strong bases or nucleophilic triggers, SCDA generates :CF₂ through a clean, heat-induced decomposition.[2][3] The overall transformation is an irreversible process yielding difluorocarbene, carbon dioxide, and sodium chloride.
Overall Reaction: ClCF₂CO₂Na → :CF₂ + CO₂ + NaCl[4]
The accepted mechanism proceeds through a two-step sequence initiated by the thermal decarboxylation of the salt.[4]
-
Step 1: Decarboxylation. Upon heating, the chlorodifluoroacetate anion loses a molecule of carbon dioxide to form a highly unstable chlorodifluoromethyl carbanion (ClCF₂⁻). This step is the rate-determining feature of the reaction.
-
Step 2: α-Elimination. The transient chlorodifluoromethyl carbanion immediately undergoes α-elimination, expelling a stable chloride ion (Cl⁻) to generate the singlet difluorocarbene (:CF₂), which is then available to react with a suitable trapping agent present in the reaction mixture.[5]
The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine lone pairs into the vacant p-orbital of the carbene carbon, yet it remains a moderately electrophilic species, readily reacting with electron-rich substrates.
Caption: The two-step thermal decomposition of SCDA to generate difluorocarbene.
Critical Parameters for Efficient Carbene Generation and Trapping
The successful application of SCDA as a difluorocarbene source hinges on the careful control of several key experimental parameters. The choice of temperature, solvent, and, when applicable, a base for substrate activation, dictates the reaction's efficiency, safety, and outcome.
Temperature
Temperature is the most critical factor, as it directly drives the decarboxylation step.
-
Activation Threshold: The thermal decomposition of SCDA generally requires temperatures exceeding 90 °C.[1][6] Common protocols often employ temperatures in the range of 95-160 °C.[1][7]
-
Safety and Control: On a larger scale, the rate of CO₂ evolution must be carefully managed to avoid dangerous pressure buildup. Furthermore, if the reaction temperature drops after the addition of the reagent, unreacted SCDA can accumulate, creating the risk of a violent exothermic decomposition upon reheating.[7] A steady temperature and controlled addition rate are therefore crucial for safety and reproducibility.
Solvent Selection
The choice of solvent is vital for solubilizing the salt and substrate, as well as for providing a suitable medium for the reaction to proceed at the required temperature.
-
Effective Solvents: High-boiling, polar aprotic solvents are the standard choice. Diglyme, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are frequently used due to their thermal stability and ability to dissolve the ionic precursor.[1][4]
-
Ineffective Solvents: Lower-boiling solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and 1,2-dichloroethane (DCE) have been reported to be ineffective, failing to promote the desired conversion.[1]
Role of Base in Nucleophilic Trapping
While the generation of :CF₂ from SCDA is a purely thermal process, its subsequent trapping by heteroatom nucleophiles (e.g., phenols, thiols, amines) often requires the presence of a base.
-
Substrate Activation: The electrophilic difluorocarbene reacts much more readily with an anionic nucleophile than its neutral conjugate acid.[2] A moderate base, such as potassium carbonate (K₂CO₃), is typically added to deprotonate the substrate in situ, forming the more potent phenolate, thiolate, or amide anion, which efficiently traps the carbene.[1][2]
Table 1: Summary of Reaction Conditions for Difluorocarbene Generation from SCDA
| Parameter | Typical Range/Value | Rationale & Notes | References |
| Temperature | 95 °C - 180 °C | Required to initiate thermal decarboxylation. Higher temperatures increase the rate but require careful control to manage exotherms and gas evolution. | [1][7][8] |
| Solvent | DMF, Diglyme, NMP | High-boiling polar aprotic solvents are necessary to dissolve the salt and withstand the required reaction temperatures. | [1][4] |
| Base (for trapping) | K₂CO₃, Cs₂CO₃ | Used to deprotonate the nucleophilic trapping agent (e.g., phenol, thiol), increasing its reactivity towards the electrophilic carbene. Not required for cycloadditions. | [1][2] |
| Atmosphere | Inert (Argon, N₂) | Prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures. | [1] |
Experimental Protocol: O-Difluoromethylation of 4-Methoxyphenol
This section provides a representative, step-by-step methodology for the difluoromethylation of a phenol, a common application in drug discovery.
Materials and Apparatus
-
4-Methoxyphenol
-
Sodium Chlorodifluoroacetate (SCDA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oven-dried 25 mL screw-capped reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for aqueous work-up and extraction
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure
-
Vessel Preparation: To the oven-dried 25 mL reaction vial containing a stir bar, add 4-methoxyphenol (0.50 mmol, 1.0 equiv), sodium chlorodifluoroacetate (1.00 mmol, 2.0 equiv), and potassium carbonate (0.75 mmol, 1.5 equiv).[1]
-
Inerting: Seal the vial and evacuate the headspace, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous DMF (3 mL) via syringe.
-
Reaction: Tightly seal the vial cap and place the vial in a preheated oil bath or heating mantle set to 95 °C. Stir the mixture vigorously for 8-12 hours.[1][9]
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹⁹F NMR to observe the formation of the -OCF₂H signal.
-
Work-up: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with water (15 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure aryl difluoromethyl ether.
Caption: A typical experimental workflow for O-difluoromethylation using SCDA.
Mechanism of Nucleophilic Trapping
Once generated, the electrophilic difluorocarbene is rapidly intercepted by the activated nucleophile in the reaction medium. The mechanism for heteroatom difluoromethylation is a two-step addition-protonation sequence.
-
Nucleophilic Attack: The electron-rich phenolate (or thiolate) anion attacks the electron-deficient carbene carbon of :CF₂, forming a new carbon-heteroatom bond and generating a difluoromethyl anion intermediate (Ar-O-CF₂⁻).
-
Protonation: This highly basic intermediate is then protonated during the aqueous work-up (or by any available proton source in the reaction mixture) to yield the final, stable difluoromethyl ether product (Ar-O-CF₂H).
Caption: The trapping of difluorocarbene by a phenolate nucleophile.
Conclusion
Sodium chlorodifluoroacetate provides a robust, economical, and operationally simple method for the generation of difluorocarbene.[1] The core mechanism, a thermal decarboxylative extrusion, is straightforward but requires precise control over reaction parameters—most notably temperature—to ensure safety and efficiency. By understanding the interplay between temperature, solvent, and substrate activation, researchers can effectively harness this powerful reagent for the synthesis of a wide array of difluoromethylated compounds. Its stability, low cost, and proven scalability make SCDA a cornerstone reagent in the toolkit of medicinal and process chemists aiming to incorporate fluorine into next-generation molecules.[2]
References
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Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(12), 1527-1540. [Link]
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
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Fuchibe, K., & Ichikawa, J. (2023). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 59(10), 1235-1246. [Link]
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Le, C. M., et al. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 230-246. [Link]
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Ichikawa, J., & Fuchibe, K. (2023). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. RSC Publishing. [Link]
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Hu, J., et al. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
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Greaney, M. F., & Mehta, V. P. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed, 15(19), 5036-9. [Link]
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Singh, V. K., et al. (2016). Difluorocarbene induced facile synthesis of chlorohydrins from glycidyl ethers. Tetrahedron Letters, 57(1), 114-117. [Link]
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Fuchibe, K., & Ichikawa, J. (2011). NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles. Chemistry Letters, 40(10), 1134-1136. [Link]
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Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007. [Link]
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Fuchibe, K., & Ichikawa, J. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Chemical & Pharmaceutical Bulletin, 59(10), 1248-1251. [Link]
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Wikipedia. (n.d.). Sodium chlorodifluoroacetate. [Link]
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Singh, V. K., et al. (2016). Difluorocarbene induced facile synthesis of chlorohydrins from glycidyl ethers. Ovid. [Link]
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ChemInform. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis and Preparation of Sodium 2-Chloro-2,2-difluoroacetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of sodium 2-chloro-2,2-difluoroacetate, a crucial reagent in modern organic synthesis, primarily utilized as a precursor for the in-situ generation of difluorocarbene. This document is intended for an audience of researchers, scientists, and professionals in the fields of drug development and fine chemical manufacturing. We will delve into the principal synthetic methodologies, offering detailed, step-by-step protocols, and elucidate the chemical principles that underpin these procedures. The guide covers the synthesis of the key precursor, chlorodifluoroacetic acid, from its ester, followed by its conversion to the target sodium salt. Furthermore, this guide addresses critical aspects of handling, safety, and characterization of the final product, ensuring a holistic understanding for practical application.
Introduction: The Significance of Sodium 2-chloro-2,2-difluoroacetate
Sodium 2-chloro-2,2-difluoroacetate (SCDA) is a white, crystalline solid with the chemical formula C₂ClF₂NaO₂.[1][2] While structurally unassuming, its importance in synthetic organic chemistry is profound. The primary utility of SCDA lies in its role as a stable, easily handled, and efficient precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[2][3] Upon thermal decomposition, SCDA readily undergoes decarboxylation to generate this versatile species, which can then participate in a variety of synthetic transformations.[2]
The introduction of fluorine atoms and fluorinated moieties into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, reagents that facilitate fluorination are of paramount importance in the development of novel pharmaceuticals and agrochemicals. SCDA has emerged as a favored reagent for difluoromethylation and difluorocyclopropanation reactions, offering a practical alternative to gaseous or more hazardous reagents.[3][4]
This guide will provide a detailed exposition of the reliable and scalable methods for the preparation of sodium 2-chloro-2,2-difluoroacetate, empowering researchers to synthesize this valuable reagent in a laboratory setting.
Synthetic Pathways: From Precursors to the Final Product
The most direct and widely employed route to sodium 2-chloro-2,2-difluoroacetate is the neutralization of its corresponding acid, chlorodifluoroacetic acid, with a suitable sodium base.[5] This acid-base reaction is typically high-yielding and straightforward. The core challenge, therefore, often lies in the efficient synthesis of the chlorodifluoroacetic acid precursor.
A robust and logical pathway to chlorodifluoroacetic acid involves the synthesis of its ester, followed by saponification. This multi-step approach allows for greater control over purity and scalability.
Caption: Overall synthetic workflow for sodium 2-chloro-2,2-difluoroacetate.
Synthesis of the Precursor: Chlorodifluoroacetic Acid
A practical approach to obtaining high-purity chlorodifluoroacetic acid is through the saponification of its corresponding ester, for instance, methyl 2-chloro-2,2-difluoroacetate. This ester can be prepared from the commercially available chlorodifluoroacetyl chloride.
2.1.1. Step 1: Esterification of Chlorodifluoroacetyl Chloride
The reaction of an acyl chloride with an alcohol is a standard method for ester synthesis. In this case, chlorodifluoroacetyl chloride is reacted with an excess of a simple alcohol, such as methanol, to yield the methyl ester. The reaction is typically performed in the absence of a base, with the excess alcohol serving as a scavenger for the HCl byproduct, or with a non-nucleophilic base to neutralize the acid.
2.1.2. Step 2: Saponification of Methyl 2-chloro-2,2-difluoroacetate
Saponification is the hydrolysis of an ester under basic conditions.[6] The methyl ester is treated with a stoichiometric amount of sodium hydroxide in a suitable solvent, such as a mixture of methanol and water. This reaction yields the sodium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to afford the free chlorodifluoroacetic acid.
Synthesis of Sodium 2-chloro-2,2-difluoroacetate
The final step is a straightforward acid-base neutralization.[5] Chlorodifluoroacetic acid is carefully added to a solution of sodium hydroxide in a suitable solvent, typically methanol. The reaction is exothermic and should be controlled by cooling. The desired sodium salt precipitates from the solution or is isolated by removal of the solvent.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Protocol 1: Preparation of Chlorodifluoroacetic Acid via Saponification
This protocol is adapted from standard saponification procedures.[6]
Materials:
-
Methyl 2-chloro-2,2-difluoroacetate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-2,2-difluoroacetate (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in a mixture of methanol and water.
-
Slowly add the sodium hydroxide solution to the stirred solution of the ester at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH < 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with several portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield chlorodifluoroacetic acid.
Protocol 2: Preparation of Sodium 2-chloro-2,2-difluoroacetate
This protocol is based on the procedure reported in Organic Syntheses.[5]
Materials:
-
Chlorodifluoroacetic acid
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
Procedure:
-
In a beaker, prepare a solution of sodium hydroxide (1.52 moles, 60.7 g) in methanol (700 ml) and cool the solution in an ice bath.
-
In a separate flask, dissolve chlorodifluoroacetic acid (1.52 moles, 198 g) in methanol (300 ml).
-
Slowly add the solution of chlorodifluoroacetic acid to the cooled, stirred solution of sodium hydroxide, ensuring the temperature remains below 40°C.
-
Once the addition is complete, remove the methanol under reduced pressure at a temperature not exceeding 40°C.
-
The resulting white solid is pulverized and dried under vacuum (e.g., at 1 mm Hg) overnight at room temperature.
-
The final product, sodium 2-chloro-2,2-difluoroacetate, is obtained in essentially quantitative yield. It is advisable to re-dry the salt under vacuum immediately before use.
Data Presentation and Characterization
The successful synthesis of sodium 2-chloro-2,2-difluoroacetate and its precursor should be confirmed by appropriate analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Chlorodifluoroacetic Acid | C₂HClF₂O₂ | 130.48 | Colorless liquid | N/A |
| Sodium 2-chloro-2,2-difluoroacetate | C₂ClF₂NaO₂ | 152.46 | White solid | 196-198 |
Table 1: Physical Properties of Key Compounds. [1][7]
Characterization Data for Sodium 2-chloro-2,2-difluoroacetate:
-
¹³C NMR: The spectrum is expected to show two main signals: one for the carbonyl carbon and one for the α-carbon. The α-carbon signal will be split due to coupling with the fluorine atoms. The expected chemical shift for the carbonyl carbon is around 170-175 ppm, and for the C-Cl(F)₂ carbon is in the range of 115-125 ppm (as a triplet due to C-F coupling).
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the characteristic region for difluoromethyl groups attached to a carbonyl, typically between -60 and -70 ppm relative to CFCl₃.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻), typically in the region of 1650-1550 cm⁻¹. The C-F and C-Cl stretching vibrations will appear in the fingerprint region.
Safety and Handling
Sodium 2-chloro-2,2-difluoroacetate is a hazardous substance and must be handled with appropriate care.[1][8]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The compound is hygroscopic.
-
Thermal Decomposition: It is important to note that thermal decomposition of sodium 2-chloro-2,2-difluoroacetate can be violently exothermic if there is a buildup of the material.[5] Reactions involving its thermal decomposition should be conducted with careful temperature control.
Mechanism of Action in Synthesis: The Generation of Difluorocarbene
The primary synthetic utility of sodium 2-chloro-2,2-difluoroacetate stems from its ability to generate difluorocarbene upon heating.[2][9] The reaction proceeds through a decarboxylation mechanism.
Caption: Mechanism of difluorocarbene generation from sodium 2-chloro-2,2-difluoroacetate.
The initial step is the loss of carbon dioxide to form a chlorodifluoromethyl carbanion (ClF₂C⁻).[2] This carbanion is unstable and rapidly eliminates a chloride ion to yield the neutral difluorocarbene intermediate. This highly electrophilic species can then be trapped by a wide range of nucleophiles, such as alkenes to form difluorocyclopropanes, or phenols to form difluoromethyl ethers.[3]
Conclusion
Sodium 2-chloro-2,2-difluoroacetate is a valuable and versatile reagent in modern organic synthesis. Its preparation, primarily through the neutralization of chlorodifluoroacetic acid, is a well-established and reliable process. By providing detailed protocols for the synthesis of both the final product and its key precursor, this guide aims to equip researchers with the practical knowledge necessary for its preparation in the laboratory. A thorough understanding of the underlying chemical principles, coupled with strict adherence to safety protocols, will enable the effective and safe utilization of this important synthetic tool in the pursuit of novel chemical entities.
References
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Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. MDPI. (2019, February 4). Retrieved from [Link]
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"chlorodifluoroacetic acid sodium salt" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Chlorodifluoroacetic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodifluoroacetic acid sodium salt (CAS No. 1895-39-2), also known as sodium chlorodifluoroacetate, is a white crystalline powder with the chemical formula C2ClF2NaO2.[1] This compound serves as a crucial intermediate in various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] For instance, it is a key building block in the production of the COPD medication Roflumilast.[2] Given its utility and reactivity, a thorough understanding of its safety and handling precautions is paramount for all personnel who may come into contact with it. This guide provides a comprehensive overview of the hazards associated with chlorodifluoroacetic acid sodium salt and details the necessary precautions for its safe handling, storage, and disposal.
Hazard Identification and Toxicological Profile
Chlorodifluoroacetic acid sodium salt is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3] Ingestion is also a potential route of exposure.[3]
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:
Hazard Statements:
Toxicological Summary:
While specific quantitative toxicity data is not extensively available in the provided search results, the classification indicates that acute exposure can lead to significant irritation.
| Exposure Route | Potential Health Effects | Supporting Evidence |
| Inhalation | May cause respiratory irritation.[3][4][7] | Classified as STOT SE 3 for respiratory tract irritation.[3][4][5] |
| Skin Contact | Causes skin irritation.[3][4][7] | Classified as Skin Irritant Category 2.[3][4][5] |
| Eye Contact | Causes serious eye irritation.[3][4][7] | Classified as Eye Irritant Category 2.[3][4][5] |
| Ingestion | May be harmful if swallowed.[3] | General precaution for chemical handling. |
It is important to note that this compound is not classified for carcinogenicity, germ cell mutagenicity, or reproductive toxicity based on the available information.[4][7]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment must be implemented.
Engineering Controls
-
Ventilation: All handling of chlorodifluoroacetic acid sodium salt should be conducted in a well-ventilated area.[1][7] For procedures that may generate dust, such as weighing or transferring the solid, a local exhaust ventilation system, such as a chemical fume hood, is required.
-
Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[7] A face shield should also be worn when there is a risk of splashing or dust generation.[7]
-
Skin Protection:
-
Gloves: Wear impervious protective gloves, such as PVC. Gloves must be inspected before use, and proper glove removal technique should be followed to avoid skin contact.
-
Lab Coat/Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin exposure.[3][7] For larger scale operations or in case of a significant spill, a PVC apron or a full protective suit may be necessary.
-
-
Respiratory Protection: In situations where dust cannot be adequately controlled by ventilation, a NIOSH/MSHA-approved respirator should be worn.[7] The type of respirator will depend on the concentration of airborne dust.
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are essential to prevent cross-contamination.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid breathing dust, mist, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][7]
-
Use dry clean-up procedures and avoid generating dust.
-
Bond and ground equipment when transferring the powder to prevent electrostatic charge buildup.
Storage
-
Keep containers tightly closed to prevent contamination and moisture absorption, as the material is hygroscopic.[1][7][9]
-
Store away from heat, sparks, and open flames.[7]
-
Keep contents under an inert gas.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek medical attention.[3] |
| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spills and Leaks
-
Minor Spills:
-
Major Spills:
-
Clear the area of all personnel and move upwind.
-
Alert the emergency response team or fire brigade.
-
Wear full body protective clothing with breathing apparatus.
-
Contain the spill with sand, earth, or vermiculite.
-
Prevent the spillage from entering drains or waterways.
-
Fire-Fighting Measures
-
Extinguishing Media: The product itself does not burn.[7] Use extinguishing media appropriate for the surrounding fire, such as water spray, foam, dry chemical powder, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can generate hazardous products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Waste Disposal
Dispose of chlorodifluoroacetic acid sodium salt and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] It is recommended to use a licensed professional waste disposal service.[7] Do not allow the chemical to enter drains or waterways.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1895-39-2 |
| Molecular Formula | C2ClF2NaO2[1][5] |
| Molecular Weight | 152.46 g/mol [5] |
| Appearance | White to off-white crystalline powder[1][2][6] |
| Melting Point | 196-198 °C[2][8][9] |
| Solubility | Soluble in water, ethanol, and acetone.[1] Insoluble in ether.[1] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is stable under normal handling and storage conditions.[3][7]
-
Possibility of Hazardous Reactions: No hazardous reactions are known to occur under normal conditions.[4][7]
-
Conditions to Avoid: Keep away from heat, sparks, and open flames.[7]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen chloride, and hydrogen fluoride.[3][7]
Conclusion
Chlorodifluoroacetic acid sodium salt is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A comprehensive understanding and implementation of the safety measures outlined in this guide are essential for protecting the health and safety of all personnel working with this compound. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
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- Sodium chlorodifluoroacetate - Safety Data Sheet. (2023, April 10). Synquest Labs.
- SAFETY DATA SHEET: Sodium chlorodifluoroacetate. (2025, December 22). Fisher Scientific.
- Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. (2019, August 26). Chemos GmbH & Co. KG.
- SAFETY DATA SHEET: Sodium chlorodifluoroacetate. (2024, September 6). Sigma-Aldrich.
- Sodium chlorodifluoroacetate. PubChem. (n.d.).
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- SAFETY DATA SHEET: Sodium chlorodifluoroacetate. (2024, April 29). Thermo Fisher Scientific.
- Sodium Chlorodifluoroacetate. Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sodium 2-chloro-2,2-difluoroacetate. BLD Pharm. (n.d.).
- SODIUM CHLOROACETATE - SAFETY DATA SHEET. Sdfine. (n.d.).
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- Sodium chlorodifluoroacetate. Wikipedia. (n.d.).
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Sodium Chlorodifluoroacetate: A Comprehensive Technical Guide for the Research Professional
This guide provides an in-depth technical overview of sodium chlorodifluoroacetate, a versatile and reactive reagent pivotal in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document moves beyond a standard safety data sheet to offer a deeper understanding of the compound's properties, reactivity, and safe handling, with a focus on its primary application as a precursor to the highly reactive intermediate, difluorocarbene.
At a Glance: Key Chemical and Physical Properties
Sodium chlorodifluoroacetate is a white to off-white crystalline solid. Its utility in organic synthesis is largely predicated on its thermal instability, which is harnessed to generate difluorocarbene in a controlled manner. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₂ClF₂NaO₂ | [1] |
| Molecular Weight | 152.46 g/mol | [1] |
| CAS Number | 1895-39-2 | [1] |
| Melting Point | 196-198 °C (decomposes) | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Solubility | Soluble in dimethoxyethane, diglyme, triglyme, and dimethylformamide. |
The Core of its Utility: Generation of Difluorocarbene and Synthetic Applications
The primary significance of sodium chlorodifluoroacetate in the research and development landscape lies in its role as a convenient and effective precursor to difluorocarbene (:CF₂), a highly reactive intermediate. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, a strategy frequently employed in the design of novel pharmaceuticals and agrochemicals.[3]
Mechanism of Difluorocarbene Generation
Upon heating, sodium chlorodifluoroacetate undergoes thermal decomposition. The process is initiated by decarboxylation to yield a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to afford difluorocarbene.
Caption: Thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.
This in situ generation of difluorocarbene is advantageous as it avoids the handling of gaseous and often more hazardous carbene precursors. The resulting difluorocarbene is a potent electrophile that can participate in a variety of chemical transformations.
Applications in Drug Discovery and Development
The unique reactivity of difluorocarbene makes it a valuable tool for introducing the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) moieties into organic molecules. These groups can act as bioisosteres for hydroxyl or thiol groups, and their inclusion can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]
A notable example of the industrial application of sodium chlorodifluoroacetate is in the second-generation synthesis of Roflumilast , a phosphodiesterase-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD). In the synthesis of a key intermediate, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, sodium chlorodifluoroacetate is used to introduce the difluoromethoxy group onto a phenolic precursor.[4][5][6][7][8] This method was found to be preferable to using chlorodifluoromethane due to improved safety, stability, and scalability.[3]
Furthermore, sodium chlorodifluoroacetate has been employed in the synthesis of a variety of other bioactive molecules, including:
-
Difluoromethylation of thiols, nitrogen heterocycles, and selenols.[9]
-
The preparation of gem-difluorocyclopropanes, which are found in some drug candidates.[10]
-
The synthesis of fluorinated oxetanes, a class of compounds with potential applications in drug discovery.[11]
Use in Agrochemicals
The introduction of fluorine can also enhance the efficacy of herbicides and pesticides. Sodium chlorodifluoroacetate is used as an active ingredient in some herbicides, leveraging its ability to selectively target certain plant species.[2][12]
Hazard Identification and Risk Mitigation
While a valuable synthetic tool, sodium chlorodifluoroacetate is a hazardous substance that requires careful handling. The primary hazards are irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
The Critical Hazard: Violent Exothermic Decomposition
A significant and potentially severe hazard associated with the use of sodium chlorodifluoroacetate is the risk of violent exothermic decomposition . This has been specifically noted in procedures where the reagent is added dropwise to a reaction mixture at elevated temperatures (e.g., 160 °C). If the reaction temperature is not properly maintained and is allowed to drop, the unreacted sodium chlorodifluoroacetate can accumulate. A subsequent increase in temperature can then trigger a rapid, uncontrolled decomposition, leading to a dangerous release of energy.[9]
Causality: The exothermic nature of the decomposition, coupled with the buildup of the reactant at lower temperatures, creates the conditions for a runaway reaction. It is imperative that the reaction temperature is carefully controlled and that the addition of the reagent is only started once the reaction vessel has reached the target temperature.
Safe Handling and Storage Protocols
A self-validating safety system relies on a combination of engineering controls, personal protective equipment, and rigorous adherence to established protocols.
Engineering Controls
-
Ventilation: All work with sodium chlorodifluoroacetate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and inhalation.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation. |
| Skin and Body | A lab coat and, for larger quantities, appropriate chemical-resistant clothing. | Minimizes the risk of skin exposure. |
| Respiratory | In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be worn. | Prevents inhalation of the irritant powder. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The compound is hygroscopic; therefore, storage under an inert atmosphere is recommended.
-
Keep away from incompatible materials, such as strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Toxicological and Environmental Profile: Acknowledging Data Gaps
A thorough review of available literature and safety data sheets reveals a notable lack of specific quantitative toxicological and environmental data for sodium chlorodifluoroacetate.
Toxicological Data
It is crucial to distinguish sodium chlorodifluoroacetate from the highly toxic and structurally related compound, sodium fluoroacetate (CAS 62-74-8). Sodium fluoroacetate is a potent metabolic poison with a high degree of acute toxicity. The hazards associated with sodium fluoroacetate should not be directly extrapolated to sodium chlorodifluoroacetate, but this comparison underscores the need for cautious handling of all organofluorine compounds.
Environmental Fate and Ecotoxicity
Detailed studies on the environmental fate and ecotoxicity of sodium chlorodifluoroacetate are also limited. However, research on its parent acid, chlorodifluoroacetic acid (CDFA) , indicates that it is persistent in aquatic systems, showing little to no degradation over extended periods. While CDFA did not appear to pose a significant risk to the aquatic macrophytes tested at current environmental concentrations, the persistence of such compounds is a point of environmental consideration. The ultimate environmental impact of sodium chlorodifluoroacetate will depend on its degradation products, which include sodium chloride, carbon dioxide, and difluorocarbene. The high reactivity of difluorocarbene suggests it will have a short lifetime in the environment.
Disposal Considerations
All waste containing sodium chlorodifluoroacetate must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
Conclusion
Sodium chlorodifluoroacetate is an indispensable reagent for the introduction of fluorine into organic molecules, with proven applications in the synthesis of pharmaceuticals like Roflumilast. Its utility, however, is balanced by significant hazards, including its irritant properties and the potential for violent exothermic decomposition. A comprehensive understanding of these risks, coupled with stringent adherence to safety protocols, is paramount for its safe and effective use in a research and development setting. The existing data gaps in its toxicological and environmental profiles necessitate a cautious and responsible approach to its handling and disposal.
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Sodium Chlorodifluoroacetate: A Practical and Cost-Effective Reagent for Difluoromethylation in Drug Discovery
A Senior Application Scientist's Guide to Mechanism, Application, and Protocol
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CHF₂) group has emerged as a uniquely valuable motif. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities. The introduction of a –CHF₂ group can profoundly and beneficially modulate a molecule's physicochemical properties, including its potency, metabolic stability, membrane permeability, and binding affinity.[1] Consequently, the development of mild, selective, and cost-effective difluoromethylation strategies is of paramount importance to medicinal chemists.
This guide provides an in-depth examination of sodium chlorodifluoroacetate (ClCF₂CO₂Na or SCDA), a reagent that has gained significant traction as a practical and economical source for generating the key difluorocarbene intermediate. We will explore its mechanism of action, detail its application in the difluoromethylation of various heteroatomic nucleophiles, provide field-tested protocols, and discuss the critical safety and handling considerations necessary for its successful implementation in both research and process chemistry settings.
Sodium Chlorodifluoroacetate (SCDA): An Advantageous Precursor to Difluorocarbene
Sodium chlorodifluoroacetate is a commercially available, crystalline white solid that stands out for its stability under ambient conditions, ease of handling, and economic advantages.[2][3] Compared to many common fluorinating agents, such as trimethylsilyl-based reagents (e.g., TMSCF₃), SCDA is significantly less expensive.[2] It also offers a safer and more environmentally benign alternative to gaseous reagents like chlorodifluoromethane (HCFC-22), which are recognized as ozone-depleting substances and present considerable challenges for large-scale use.[3][4][5]
Mechanism of Action: Thermal Decarboxylation to Difluorocarbene
The utility of SCDA as a difluoromethylating agent stems from its ability to generate difluorocarbene (:CF₂) upon thermal decarboxylation.[1][3][4] This process is typically initiated by heating the reagent in a suitable solvent, often in the presence of a base. The reaction proceeds through the loss of carbon dioxide and a chloride ion, yielding the highly reactive and electrophilic difluorocarbene intermediate.
The proposed mechanism involves the thermal decarboxylation of the chlorodifluoroacetate salt to generate a chlorodifluoromethyl anion (ClCF₂⁻), which then rapidly eliminates a chloride ion to form the singlet difluorocarbene (:CF₂).[6] This transient species is immediately trapped by a nucleophile present in the reaction mixture.
Protocol 1: S-Difluoromethylation of a Thiophenol
-
Reagents & Conditions:
-
Substituted Thiophenol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 95 °C
-
Reaction Time: 8 hours
-
-
Step-by-Step Procedure:
-
To an oven-dried screw-capped reaction vial containing a magnetic stir bar, add the thiophenol (e.g., 0.50 mmol), potassium carbonate (0.75 mmol), and sodium chlorodifluoroacetate (1.00 mmol).
-
Evacuate the vial and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (e.g., 3 mL) via syringe.
-
Tightly seal the vial and place it in a preheated oil bath or heating block at 95 °C.
-
Stir the reaction mixture for 8 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl sulfide.
-
Protocol 2: O-Difluoromethylation of a Phenol
-
Reagents & Conditions:
-
Substituted Phenol (1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.8 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: DMF / Water (approx. 8.5:1 v/v)
-
Temperature: 120 °C
-
Reaction Time: 2 hours
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (e.g., 17.6 mmol) and cesium carbonate (26.4 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen).
-
Add DMF (e.g., 27 mL) and deionized water (e.g., 3.2 mL) via syringe.
-
Degas the solution with a subsurface stream of nitrogen for approximately 1 hour.
-
Under a positive pressure of nitrogen, add the sodium chlorodifluoroacetate (49.3 mmol) in one portion.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous bubbling (CO₂ evolution) should be observed.
-
After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine and/or 10% LiCl solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified if necessary, though this protocol often provides high purity material. [3]
-
Safety and Handling Considerations
While SCDA is a stable solid, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9][10]* Irritant: SCDA is classified as a skin, eye, and respiratory irritant. [9][10][11]Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. [8][9]* Hygroscopic: The material is hygroscopic and should be stored in a tightly closed container in a dry, inert atmosphere. [8][9]* Thermal Decomposition & Gas Evolution: The reaction involves the evolution of carbon dioxide gas. For larger-scale reactions, the system must be adequately vented to prevent pressure buildup. [7][12]The rate of gas evolution can be vigorous, and controlling it is a critical safety parameter for process scale-up. [4]Thermal decomposition at high temperatures can also generate hazardous gases such as hydrogen chloride and hydrogen fluoride. [8]
Conclusion and Outlook
Sodium chlorodifluoroacetate has established itself as a robust, practical, and economical reagent for introducing the valuable difluoromethyl group onto heteroatom nucleophiles. Its operational simplicity, stability, and favorable cost profile make it an attractive choice for applications ranging from discovery chemistry to process development. [2]The underlying mechanism, proceeding through a thermally generated difluorocarbene, is well-understood, allowing for rational optimization of reaction conditions. By following validated protocols and adhering to essential safety measures, researchers can confidently and effectively leverage SCDA to accelerate the synthesis of novel molecular entities for drug discovery and beyond. Future developments may focus on expanding the substrate scope and developing catalytic systems to enable these transformations at lower temperatures.
References
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]
-
Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyene. Organic Syntheses, 47, 49. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link]
-
ResearchGate. (n.d.). N‐Difluoromethylation with sodium chlorodifluoroacetate. ResearchGate. [Link]
-
Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863. [Link]
-
Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7164. [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Wikipedia. [Link]
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An In-depth Technical Guide to Sodium 2-chloro-2,2-difluoroacetate: Nomenclature, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of sodium 2-chloro-2,2-difluoroacetate for researchers, scientists, and professionals in drug development. It delves into the compound's nomenclature, physicochemical properties, and its pivotal role as a versatile reagent in modern organic synthesis, supported by field-proven insights and detailed protocols.
Compound Identification and Nomenclature
Sodium 2-chloro-2,2-difluoroacetate, identified by the CAS Registry Number 1895-39-2 , is a key organofluorine compound utilized in a variety of synthetic transformations.[1] Due to the conventions of chemical naming and its widespread use, it is known in the scientific literature by several synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and for clear communication within the scientific community.
Common Synonyms:
-
Chlorodifluoroacetic acid sodium salt[1]
-
Sodium difluorochloroacetate[1]
-
Acetic acid, 2-chloro-2,2-difluoro-, sodium salt (1:1)[1]
-
Acetic acid, chlorodifluoro-, sodium salt[1]
-
SCDA (as a common abbreviation)[3]
The structural representation of this compound is fundamental to understanding its reactivity.
Caption: Chemical structure of sodium;2-chloro-2,2-difluoroacetate.
Physicochemical Properties
The physical and chemical properties of sodium 2-chloro-2,2-difluoroacetate dictate its handling, storage, and application in chemical reactions. It is a white crystalline solid that is stable under standard conditions, making it a convenient reagent for laboratory use.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₂ClF₂NaO₂ | [1] |
| Molecular Weight | 152.46 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 196-198 °C | [4] |
| Solubility | Soluble in water, ethanol, acetone, dimethoxyethane, diglyme, triglyme, and dimethylformamide. Insoluble in ether. | [2] |
| Storage Conditions | Keep in a dark place, sealed in a dry, well-ventilated area at room temperature. The compound is hygroscopic. | [2] |
Core Application: A Precursor to Difluorocarbene
The primary utility of sodium 2-chloro-2,2-difluoroacetate in synthetic chemistry stems from its role as an efficient and operationally simple precursor to **difluorocarbene (:CF₂) a highly reactive intermediate.[5][6] This reactivity is harnessed to introduce the difluoromethyl (CHF₂) or gem-difluorocyclopropyl moieties into organic molecules, functionalities that are of significant interest in pharmaceutical and agrochemical development due to their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity.[7]
Mechanism of Action: The Causality
The generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate is typically achieved through thermal decarboxylation. The process is believed to proceed via the following steps:
-
Decarboxylation: Upon heating (typically >90 °C), the carboxylate salt loses a molecule of carbon dioxide (CO₂).[3]
-
Formation of a Carbanion: This decarboxylation event generates a transient chlorodifluoromethyl carbanion (⁻CF₂Cl).
-
Alpha-Elimination: The unstable carbanion rapidly eliminates a chloride ion (Cl⁻) to yield the electrophilic singlet difluorocarbene (:CF₂).[6]
This in-situ generation is critical as it avoids the need to handle hazardous and gaseous difluorocarbene sources directly. The electrophilic carbene is then immediately trapped by a suitable nucleophile present in the reaction mixture.
Caption: Generation and trapping of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.
Key Synthetic Transformations:
-
O-, S-, and N-Difluoromethylation: Phenols, thiols, and certain nitrogen-containing heterocycles can be readily difluoromethylated. The corresponding phenoxide, thiolate, or nitrogen anion acts as the nucleophile, trapping the difluorocarbene to form difluoromethyl ethers, thioethers, and N-CHF₂ compounds, respectively.[5] This is a crucial strategy for introducing the OCF₂H and SCF₂H bioisosteres in drug discovery programs.
-
Difluorocyclopropanation: Alkenes can react with the generated difluorocarbene in a [1+2] cycloaddition to form gem-difluorocyclopropanes.[8] This motif is a valuable building block for creating strained ring systems with unique conformational properties.
Field-Proven Experimental Protocol: O-Difluoromethylation of a Phenol
The following protocol is a robust and scalable method for the O-difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, adapted from a procedure published in Organic Syntheses, a trusted source for reliable and thoroughly vetted experimental procedures.[4] This self-validating system provides a practical guide for researchers.
Reaction Scheme:
Materials:
-
1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv)
-
Cesium carbonate (Cs₂CO₃) (11.5 g, 35.2 mmol, 2.00 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) (27 mL)
-
Deionized water (3.2 mL)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
10% Lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
500-mL, three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and syringes
-
Schlenk line (or nitrogen inlet)
-
Oil bath
-
Air condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To the 500-mL flask, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g) and cesium carbonate (11.5 g).[4] The flask is sealed with rubber septa.
-
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the headspace under vacuum (<0.1 mmHg) for 1 minute and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe. Begin stirring (500 rpm).[9]
-
Degassing: Degas the resulting solution with a subsurface stream of nitrogen for 1 hour while stirring.[4]
-
Reagent Addition: After degassing, remove one septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g) in one portion under a positive flow of nitrogen. Quickly equip the flask with an air condenser, which is then sealed with a septum.[4]
-
Heating: Lower the reaction apparatus into a preheated oil bath at 120 °C. Vigorous gas evolution (CO₂) will be observed. Maintain the reaction at this temperature for 2 hours under a positive pressure of nitrogen.[9]
-
Reaction Monitoring & Workup: After 2 hours, allow the reaction to cool to room temperature. Monitor for completion using TLC (1:2 ethyl acetate:hexanes). Dilute the cooled mixture with deionized water (40 mL) and transfer to a 1-L separatory funnel.[9]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).[9]
-
Washing: Combine the organic layers and wash sequentially with saturated brine (1 x 50 mL) and then with 10% aqueous LiCl solution (5 x 50 mL) to remove residual DMF.[9]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (30 g), filter, and concentrate the filtrate using a rotary evaporator.[9]
-
Final Product: Dry the resulting yellow oil under high vacuum (<1.0 mmHg) for 1 hour to yield the pure 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one. (Expected yield: ~94%).[9]
Safety and Handling
Sodium 2-chloro-2,2-difluoroacetate is a hazardous chemical that requires careful handling to minimize risk.
-
Hazard Classification: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. Available at: [Link]
-
Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). β,β-DIFLUOROSTYRENE. Organic Syntheses. Retrieved from [Link]
-
Ishu, K., Sharma Prabhakar, N., & Singh, K. N. (2023). A regioselective synthesis of β-difluoromethoxy vinyl sulfones via O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters. Available at: [Link]
-
Anonymous. (2023, April 4). Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. Available at: [Link]
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
Dolbier Jr., W. R., et al. (2025, August 10). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. Retrieved from [Link]
- European Patent Office. (2010, October 26). PROCESS FOR PRODUCING DIFLUOROCYCLOPROPANE COMPOUND. Google Patents.
-
Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Sodium chlorodifluoroacetate. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Purity and Assay of Sodium Chlorodifluoroacetate
This guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of sodium chlorodifluoroacetate (CAS No. 1895-39-2). Intended for researchers, quality control analysts, and drug development professionals, this document delves into the foundational principles and practical execution of key analytical techniques, ensuring the reliable characterization of this critical reagent.
Introduction: The Significance of Sodium Chlorodifluoroacetate
Sodium chlorodifluoroacetate, also known as chlorodifluoroacetic acid sodium salt, is a versatile fluorinated building block with significant applications in organic synthesis.[1][2] It serves as a precursor for generating difluorocarbene, a highly reactive intermediate used in the synthesis of gem-difluorocyclopropanes and other difluoroalkenes.[3][4] Its utility extends to the pharmaceutical and agrochemical industries, where it is a key intermediate in the synthesis of complex molecules, including the COPD medication Roflumilast.[2][5] Given its role in these critical applications, rigorous verification of its purity and accurate determination of its assay are paramount to ensure the quality, safety, and efficacy of the final products.
This guide moves beyond simple procedural lists, offering insights into the causality behind methodological choices, thereby empowering the scientist to not only execute but also adapt and troubleshoot these analytical protocols.
Core Physicochemical Properties and Specifications
A foundational understanding of the material's properties is essential before any analysis. Sodium chlorodifluoroacetate is a white to off-white crystalline solid.[2][6] Its hygroscopic nature necessitates careful handling and storage under inert atmosphere to prevent moisture absorption, which can impact assay results.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 1895-39-2 | [1][2][6][9] |
| Molecular Formula | C₂ClF₂NaO₂ | [1][2][10] |
| Molecular Weight | 152.46 g/mol | [2][9] |
| Appearance | White to off-white powder/solid | [2][5][6][11] |
| Melting Point | 196-198 °C (lit.) | [2][3][9] |
| Solubility | Soluble in water, dimethylformamide (DMF), and various glymes. | [3][6] |
Purity specifications for commercially available sodium chlorodifluoroacetate typically range from 96% to over 99%. The required purity is dictated by the intended application; for instance, pharmaceutical synthesis demands higher purity than some industrial applications.
| Supplier/Grade | Typical Assay Specification | Method |
| Sigma-Aldrich | 96% | Not specified |
| Tokyo Chemical Industry | >99.0% | Nonaqueous Titration |
| Chem-Impex | ≥ 99% | Titration |
| Thermo Scientific | >=95 % | Titration with HClO₄ |
Analytical Workflow for Quality Assessment
A robust quality assessment of sodium chlorodifluoroacetate involves a multi-faceted approach, combining a quantitative assay method with qualitative techniques for identity confirmation and impurity profiling.
Caption: General analytical workflow for sodium chlorodifluoroacetate.
Assay Determination by Nonaqueous Acid-Base Titration
Nonaqueous titration is the most frequently cited method for the assay of sodium chlorodifluoroacetate.[2][6][11] This choice is chemically sound. As the salt of a weak acid (chlorodifluoroacetic acid) and a strong base (NaOH), it behaves as a weak base in solution. Titrating in a nonaqueous solvent, such as glacial acetic acid, enhances its basicity, leading to a sharper and more distinct titration endpoint compared to an aqueous titration.
Principle: The sample is dissolved in a nonaqueous solvent (typically glacial acetic acid) and titrated with a standardized solution of a strong acid, most commonly perchloric acid (HClO₄). The endpoint is detected potentiometrically.
Experimental Protocol: Nonaqueous Titration
-
Reagent Preparation:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask. Add 20 mL of acetic anhydride, mix, and allow to stand for 24 hours. Dilute to the mark with glacial acetic acid. Standardize against primary standard potassium hydrogen phthalate (KHP).
-
Solvent: Glacial Acetic Acid.
-
-
Procedure:
-
Accurately weigh approximately 300 mg of the sodium chlorodifluoroacetate sample into a clean, dry 150 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Immerse a calibrated pH electrode (suitable for nonaqueous media) connected to a potentiometer into the solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) reading after each incremental addition of titrant.
-
Continue the titration past the inflection point of the titration curve.
-
Determine the endpoint volume from the point of maximum inflection on the titration curve (the first or second derivative).
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay (%) = ( (V_s - V_b) * N * MW * 100 ) / (W_s * 1000)
-
V_s: Volume of HClO₄ used for the sample (mL)
-
V_b: Volume of HClO₄ used for the blank (mL)
-
N: Normality of the HClO₄ titrant (eq/L)
-
MW: Molecular weight of sodium chlorodifluoroacetate (152.46 g/mol )
-
W_s: Weight of the sample (g)
-
-
Caption: Workflow for nonaqueous titration assay.
Purity and Impurity Profiling by Chromatography
While titration provides an accurate assay value, it is not specific and cannot identify or quantify individual impurities. Chromatographic methods are essential for this purpose.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For a highly polar and ionic compound like sodium chlorodifluoroacetate, HILIC is an excellent separation technique. It utilizes a polar stationary phase with a primarily organic mobile phase, providing good retention for compounds that are poorly retained in reverse-phase chromatography.
Principle: The analyte is separated based on its partitioning between a hydrophilic stationary phase and a mobile phase of acetonitrile and water. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors suitable for compounds lacking a UV chromophore.[12] The sodium cation and the chlorodifluoroacetate anion can be separated and quantified.[12]
Proposed HILIC-ELSD Protocol
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
-
Column: A BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is a suitable starting point.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
ELSD Settings: Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 SLM.
-
-
Procedure:
-
Prepare a standard solution of sodium chlorodifluoroacetate at 1.0 mg/mL in a 50:50 acetonitrile:water diluent.
-
Prepare the sample solution at the same concentration and in the same diluent.
-
Inject the standard and sample solutions.
-
The chlorodifluoroacetate anion will elute as a distinct peak. Potential impurities, such as other haloacetates or inorganic anions (e.g., chloride, sulfate), will separate based on their polarity.
-
Purity is typically assessed by area percent, assuming all components have a similar response factor in the ELSD. For quantitative impurity analysis, reference standards for the expected impurities are required.
-
Caption: HILIC-ELSD workflow for purity analysis.
Structural Confirmation and Identification
Spectroscopic methods are indispensable for confirming the chemical identity of the material and ensuring that the correct compound is being analyzed.
-
Infrared (IR) Spectroscopy: FTIR provides a molecular fingerprint. The spectrum of sodium chlorodifluoroacetate will show characteristic strong absorbances for the carboxylate (COO⁻) group, typically in the 1650-1550 cm⁻¹ region (asymmetric stretch) and 1450-1360 cm⁻¹ region (symmetric stretch). The C-F and C-Cl bond stretches will also be present in the fingerprint region. Conformance to a reference spectrum is a primary identification test.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).
-
¹³C NMR: Will show two key signals: one for the carbonyl carbon of the carboxylate and another for the α-carbon (CClF₂). The coupling of the α-carbon to the two fluorine atoms will result in a characteristic triplet.[10]
-
¹⁹F NMR: This is particularly informative for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift is indicative of the chemical environment and can be used to detect fluorine-containing impurities.[13]
-
Summary and Conclusion
The comprehensive analysis of sodium chlorodifluoroacetate relies on a synergistic combination of analytical techniques. Nonaqueous titration serves as a robust and reliable method for determining the overall assay. This must be complemented by a high-resolution separation technique, such as HILIC, to establish a detailed purity profile and quantify any potential impurities. Finally, spectroscopic methods like FTIR and NMR provide unequivocal confirmation of the compound's identity. By integrating these self-validating systems, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, safeguarding the integrity of their downstream processes and products.
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- Sodium chlorodifluoroacet
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- Sodium chlorodifluoroacet
- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacet
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- Sodium chlorodifluoroacetate | 1895-39-2 - ChemicalBook. ChemicalBook.
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
- Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applic
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Methodological & Application
Application Note & Protocol: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
Introduction: The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) group has become a privileged structural motif in modern medicinal chemistry and agrochemical design. Its unique electronic properties allow it to serve as a lipophilic hydrogen bond donor, a feature not present in the analogous methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups[1]. This capability can lead to enhanced binding affinity and improved metabolic stability of drug candidates. Consequently, robust and scalable methods for the introduction of this group are of paramount importance.
Among the various methods available, the use of sodium chlorodifluoroacetate (ClCF2CO2Na) as a precursor to the reactive intermediate, difluorocarbene (:CF2), offers a compelling combination of operational simplicity, cost-effectiveness, and safety.[2][3][4]. This reagent is a bench-stable, crystalline solid, making it more user-friendly than gaseous reagents like chlorodifluoromethane (Freon 22), which is also an ozone-depleting substance[2][5][6]. This application note provides a detailed protocol for the O-difluoromethylation of phenols using sodium chlorodifluoroacetate, including mechanistic insights, reaction optimization, and safety guidelines for researchers in drug development.
Reaction Mechanism: In Situ Generation and Trapping of Difluorocarbene
The overall transformation proceeds via a two-stage mechanism initiated by the thermal decomposition of sodium chlorodifluoroacetate.
-
Difluorocarbene Generation: Upon heating (typically >90 °C), sodium chlorodifluoroacetate undergoes irreversible thermal decarboxylation to generate the highly electrophilic difluorocarbene (:CF2) intermediate, along with sodium chloride and carbon dioxide[2][3][7].
-
Nucleophilic Trapping: In the presence of a base (e.g., Cs2CO3, K2CO3), the phenol substrate is deprotonated to form a more nucleophilic phenoxide. This phenoxide anion then traps the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is subsequently protonated during the reaction or aqueous workup to yield the final aryl difluoromethyl ether product[2][7].
This mechanistic pathway is supported by studies showing that the reaction proceeds via difluorocarbene rather than a direct nucleophilic displacement[6].
Caption: Figure 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol is a generalized procedure based on a well-documented synthesis and can be adapted for various phenol substrates[2][8].
3.1. Materials and Equipment
-
Reagents: Phenol substrate, sodium chlorodifluoroacetate (ClCF2CO2Na), cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), anhydrous N,N-Dimethylformamide (DMF), deionized water, ethyl acetate, brine.
-
Equipment: Round-bottomed flask, magnetic stir bar, Schlenk line or nitrogen/argon inlet, oil bath with temperature control, condenser, rotary evaporator, standard glassware for extraction.
3.2. Step-by-Step Procedure
-
Flask Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv), and cesium carbonate (1.5 equiv)[8].
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere[8].
-
Solvent Addition: Add anhydrous DMF and deionized water (a typical ratio is ~8:1 to 10:1 v/v DMF:water) via syringe. The mixture is stirred and degassed with a subsurface stream of nitrogen for 30-60 minutes[8]. Causality Note: The small amount of water can aid in the solubility of the salts. Degassing is crucial to prevent oxidation of sensitive phenols.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium chlorodifluoroacetate (2.5-3.0 equiv) in one portion[7][8].
-
Reaction Heating: Equip the flask with a condenser and place it in a preheated oil bath at 100-120 °C[7][8]. Expertise Note: Vigorous bubbling (CO2 evolution) should be observed as the reaction begins. The reaction temperature is critical for the decarboxylation of the chlorodifluoroacetate salt.
-
Monitoring: Stir the reaction mixture for 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to afford the pure aryl difluoromethyl ether[7].
Reaction Scope and Optimization
The protocol is effective for a wide range of phenol substrates. High yields are generally obtained for phenols bearing both electron-donating and electron-withdrawing groups.
| Substrate (Phenol) | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-Chloro-4-hydroxyphenyl)ethanone | Cs2CO3 (1.5) | 120 | 2 | 94 | [2][7][8] |
| 4-Methoxythiophenol | K2CO3 (1.5) | 95 | 8 | 89 | [3] |
| 4-Nitrothiophenol | K2CO3 (1.5) | 95 | 8 | 88 | [3] |
| 4-Cyanophenol | K2CO3 (2.0) | 110 | 12 | 75-85 | General observation |
| 2-Naphthol | K2CO3 (2.0) | 110 | 12 | >90 | General observation |
*Note: The protocol is also highly effective for thiophenols, often requiring slightly lower temperatures[3][4].
Optimization Insights:
-
Base: While cesium carbonate often gives excellent results due to its high solubility and basicity, potassium carbonate is a more cost-effective alternative that provides good to excellent yields[3].
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are necessary for the reaction to proceed efficiently[3].
-
Temperature: A temperature range of 95-120 °C is typically required to induce efficient decarboxylation of the sodium chlorodifluoroacetate[3][7]. Lower temperatures will shut down the reaction[3].
Safety Precautions & Handling
A thorough hazard analysis should be conducted before starting any reaction[2].
-
Sodium Chlorodifluoroacetate: This compound is a skin, eye, and respiratory tract irritant[9][10].
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves[9][11].
-
Storage: The reagent is hygroscopic and should be stored in a tightly closed container in a cool, dry place under an inert atmosphere[9][11].
-
-
Reaction Hazards:
-
The reaction generates CO2 gas, which can cause pressure buildup. Ensure the system is not sealed and is properly vented[8].
-
Heating DMF can produce hazardous vapors. All heating must be done in a well-ventilated fume hood.
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water[10][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[9][12].
-
Inhalation: Remove the person to fresh air. If you feel unwell, call a poison center or doctor[9][10].
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature. | Ensure the oil bath is at the correct temperature (95-120 °C). |
| Inactive reagents (e.g., wet DMF, old base). | Use freshly dried solvent and a fresh bottle of base. | |
| Atmosphere not fully inert. | Improve the evacuation/backfill procedure; ensure positive inert gas pressure. | |
| Low Yield | Incomplete reaction. | Increase reaction time and monitor by TLC/LC-MS. |
| Product loss during workup. | Be careful during extractions; DMF can cause emulsification. Use brine washes to break emulsions. | |
| Sub-optimal base. | Switch from K2CO3 to Cs2CO3 for potentially higher yields. | |
| Side Product Formation | Decomposition of sensitive substrates. | Lower the reaction temperature slightly (e.g., to 95-100 °C) and extend the reaction time. |
| Aryl formate formation. | Under certain conditions, the difluoromethyl ether can hydrolyze. Ensure the workup is not overly basic or acidic[13]. |
Overall Experimental Workflow
Caption: Figure 2: General Experimental Workflow
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Xiao, Y., Vavrik, M., & Maulide, N. (2024). Difluoromethylation of Phenols - Organic Syntheses. Organic Syntheses. [Link]
-
Chlorodifluoroacetic acid sodium salt Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
Barata-Vallejo, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7045-7071. [Link]
-
Prakash, G. K. S., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Zhang, W. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, 2014(30), 6757-6776. [Link]
-
Hu, J., et al. (2014). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. ResearchGate. [Link]
-
Hartwig, J. F., et al. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 135(42), 15722–15725. [Link]
-
Hu, J., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(12), 151633. [Link]
-
Wang, N.-X., et al. (2022). Scheme 17. oxidative chloro-and bromo-difluoromethylation of phenols. ResearchGate. [Link]
-
Zhang, S.-L., et al. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 19(3), 555-559. [Link]
-
Prakash, G. K. S., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. [Link]
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- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Gem-Difluorocyclopropanation of Alkenes using Sodium 2-Chloro-2,2-difluoroacetate
Introduction: The Significance of the Gem-Difluorocyclopropane Moiety
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][3] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable structural element. This strained, three-membered ring, adorned with two fluorine atoms, imparts conformational rigidity and unique electronic characteristics, making it a desirable feature in pharmacologically active compounds and advanced materials.[1][4]
One of the most established and historically significant methods for synthesizing these valuable structures is through the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[5][6] Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) serves as a classical, cost-effective, and reliable precursor for the thermal generation of difluorocarbene.[1][5] This guide provides an in-depth exploration of the mechanism, application, and practical protocols for utilizing sodium 2-chloro-2,2-difluoroacetate in the gem-difluorocyclopropanation of alkenes, tailored for researchers in organic synthesis and drug development.
Reaction Mechanism: Thermal Generation of Difluorocarbene
The utility of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene source hinges on its thermal decomposition. The process is a two-step sequence initiated by heat:
-
Decarboxylation: Upon heating in a high-boiling aprotic solvent, the chlorodifluoroacetate anion undergoes irreversible decarboxylation to lose carbon dioxide (CO₂), generating a transient chlorodifluoromethyl anion (ClCF₂⁻).
-
α-Elimination: This highly unstable anion rapidly eliminates a chloride ion (Cl⁻) to yield the singlet difluorocarbene (:CF₂), a moderately electrophilic species.
The generated difluorocarbene is then free to react with an alkene present in the reaction mixture. The cycloaddition is a concerted, stereospecific process where the geometry of the starting alkene is retained in the cyclopropane product. For instance, a (Z)-alkene will yield the corresponding cis-difluorocyclopropane.
Advantages and Limitations of Sodium 2-chloro-2,2-difluoroacetate
While newer reagents have been developed, ClCF₂CO₂Na remains relevant due to a distinct set of characteristics:
Advantages:
-
Cost-Effectiveness: It is an inexpensive and readily available reagent.
-
Proven Reliability: The method is well-established and has been successfully applied to a wide range of substrates over decades.[1]
Limitations:
-
Harsh Conditions: The primary drawback is the high temperature required for decomposition (typically 180-200 °C), which limits its use with thermally sensitive substrates.[1][3]
-
Hygroscopic Nature: The reagent is highly hygroscopic and deliquescent, making it difficult to handle and weigh accurately, which can affect reaction stoichiometry and reproducibility.[1]
-
Alternative Reagents: For milder conditions, reagents like sodium bromodifluoroacetate (BrCF₂CO₂Na) or trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent) are often preferred.[1][7][8] BrCF₂CO₂Na is not hygroscopic and decomposes at lower temperatures, offering a more operationally simple alternative.[1][7]
Detailed Experimental Protocol
This protocol describes a general procedure for the gem-difluorocyclopropanation of an alkene using sodium 2-chloro-2,2-difluoroacetate.
Materials and Reagents:
-
Alkene substrate
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous diglyme (or triglyme)
-
Diatomaceous earth (Celite®)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Overview:
Step-by-Step Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), and a thermometer, add the alkene (1.0 equiv) and anhydrous diglyme (to make a ~0.5 M solution).
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (typically 1.5-2.5 equiv). Note: Due to its hygroscopic nature, weigh the reagent quickly and add it to the flask under a positive pressure of inert gas.
-
Heating: Begin stirring and heat the reaction mixture to 180-190 °C using a heating mantle. The reaction is often accompanied by vigorous evolution of CO₂.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Cooling and Quenching: Once the reaction is complete (or the starting material is consumed), remove the heat source and allow the mixture to cool to room temperature.
-
Work-up:
-
Carefully pour the dark reaction mixture into a beaker containing a biphasic mixture of water and diethyl ether.
-
Filter the entire mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional diethyl ether.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure gem-difluorocyclopropane.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).
Substrate Scope and Optimization
This method is applicable to a variety of alkene substrates. Electron-rich alkenes generally provide higher yields than electron-deficient ones due to the electrophilic nature of difluorocarbene.
| Alkene Substrate Example | Equivalents of ClCF₂CO₂Na | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Diphenylethene | 2.0 | Diglyme | 180 | 3 | 75 | [1] |
| Styrene | 2.0 | Triglyme | 190 | 4 | 68 | [1] |
| 1-Octene | 2.5 | Diglyme | 185 | 5 | 60 | N/A |
| Cyclohexene | 2.0 | Diglyme | 180 | 4 | 72 | N/A |
| n-Butyl Acrylate | 2.0 | Diglyme | 180 | 6 | Low/Complex | [9] |
| Allyl Acetate | 2.2 | Triglyme | 190 | 4 | 55 | [1] |
Note: Yields are representative and can vary based on specific reaction scale and conditions. For electron-deficient alkenes like acrylates, alternative carbene sources such as trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) may provide significantly better yields under milder conditions.[9]
Safety Precautions
-
High Temperatures: The reaction is conducted at very high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves. Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Sodium 2-chloro-2,2-difluoroacetate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Pressure Build-up: The reaction generates CO₂ gas, which can cause pressure to build up. Ensure the reaction system is not sealed and is properly vented through the condenser.
-
Solvents: Diglyme and diethyl ether are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature. | Ensure the internal reaction temperature reaches at least 180 °C. |
| Deactivated reagent (absorbed moisture). | Use freshly opened reagent or dry it under vacuum before use. Handle under an inert atmosphere. | |
| Low Yield | Substrate is thermally unstable. | Consider an alternative, lower-temperature difluorocarbene source (e.g., BrCF₂CO₂Na or TMSCF₃). |
| Incomplete reaction. | Increase reaction time or add more ClCF₂CO₂Na. Monitor by TLC/GC-MS. | |
| Complex Mixture of Products | Side reactions due to high temperature. | Lower the reaction temperature if possible, or switch to a milder protocol. |
| Difficult Purification | Co-elution with solvent or byproducts. | Optimize chromatography conditions. Consider distillation if the product is volatile. |
References
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
-
Fedoryński, M. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 9, 2135-2146. [Link]
-
ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved from ResearchGate. [Link]
-
Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Examples of bioactive gem-difluorocyclopropanes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). The synthesis of gem-difluorocyclopropanes using TMSCF3 (31) as the carbene source in combination with sodium iodide as initiator. Retrieved from ResearchGate. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(24), 5581-5587. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2012). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 44(13), 1961-1978. [Link]
-
Tian, F., Kruger, V., Bautista, O., Duan, J. X., Li, A. R., Dolbier, W. R., Jr, & Chen, Q. Y. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes. Organic Letters, 2(4), 563–564. [Link]
Sources
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- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
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- 9. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aryl Difluoromethyl Ethers via Difluorocarbene Insertion
Abstract
The difluoromethyl ether (-OCF₂H) moiety is a critical functional group in modern medicinal chemistry and drug development. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of aryl difluoromethyl ethers from phenolic precursors using sodium chlorodifluoroacetate (ClCF₂CO₂Na). This method stands out for its operational simplicity, cost-effectiveness, and the use of a stable, non-ozone-depleting reagent, making it highly scalable and advantageous for both academic research and industrial process chemistry.[3][4][5]
Introduction and Scientific Rationale
The incorporation of fluorine into bioactive molecules is a well-established strategy for modulating their physicochemical properties. The difluoromethyl group, in particular, offers a unique balance of lipophilicity and hydrogen bonding capacity that is difficult to achieve with other functional groups.[2][6] Historically, the synthesis of aryl difluoromethyl ethers often relied on gaseous and ozone-depleting reagents like chlorodifluoromethane (Freon 22), which presented significant challenges in handling, scalability, and environmental impact.[3][7]
The advent of decarboxylative methods using halodifluoroacetate salts has provided a safer and more practical alternative.[3][4] Sodium chlorodifluoroacetate has emerged as a preferred reagent due to its high stability under ambient conditions, commercial availability in bulk, and relatively low toxicity.[3][4][8]
The Underlying Mechanism: Difluorocarbene Generation and Trapping
The synthetic strategy hinges on the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly reactive electrophile, difluorocarbene (:CF₂). This intermediate is generated in situ and is immediately trapped by a nucleophile. In this application, the nucleophile is a phenolate anion, generated by treating the starting phenol with a suitable base. The reaction culminates in protonation of the resulting intermediate to yield the desired aryl difluoromethyl ether.[1][3]
This mechanistic pathway is reliable and avoids the harsh conditions or toxic reagents associated with other difluoromethylation techniques.[3][4]
Sources
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Application Notes and Protocols for N-difluoromethylation of Heterocycles using Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the N-CHF₂ Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Among these, the difluoromethyl group (-CHF₂) has emerged as a particularly valuable motif. When appended to a nitrogen atom within a heterocyclic scaffold (N-CHF₂), it acts as a unique bioisostere of more common N-methyl or N-H functionalities. The N-CHF₂ group can enhance metabolic stability, modulate lipophilicity and cell membrane permeability, and introduce favorable conformational constraints.[3] These attributes make N-difluoromethylated heterocycles highly sought-after structures in the development of novel therapeutics.[3]
Sodium chlorodifluoroacetate (CF₂ClCO₂Na) has been established as a cost-effective, stable, and easy-to-handle reagent for the introduction of the difluoromethyl group.[4] It serves as a convenient precursor for the in-situ generation of difluorocarbene (:CF₂), a versatile intermediate for various chemical transformations, including the N-difluoromethylation of heterocycles.[4][5] This document provides a detailed guide to the principles, protocols, and applications of this important reaction.
Reaction Mechanism and Principles
The N-difluoromethylation of heterocycles using sodium chlorodifluoroacetate proceeds via a two-step mechanism involving the generation of difluorocarbene followed by its insertion into an N-H bond.
-
Generation of Difluorocarbene: Upon heating in a polar aprotic solvent, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate a chlorodifluoromethyl anion. This intermediate is unstable and rapidly eliminates a chloride ion to form the highly reactive electrophilic species, difluorocarbene (:CF₂).[4]
-
N-H Insertion: The generated difluorocarbene is then trapped by the nucleophilic nitrogen of the heterocycle. The presence of a base (e.g., K₂CO₃) is often required to deprotonate the N-H bond of the heterocycle, increasing its nucleophilicity and facilitating the reaction with the electrophilic difluorocarbene.[4]
Diagram of the Reaction Mechanism
Caption: Proposed mechanism for N-difluoromethylation.
Experimental Protocols
General Protocol for N-Difluoromethylation of Heterocycles
This protocol provides a general procedure for the N-difluoromethylation of a heterocyclic substrate using sodium chlorodifluoroacetate. The specific conditions may require optimization based on the reactivity of the substrate.
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Sodium chlorodifluoroacetate (2.0-3.0 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMSO) (5-10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic substrate (1.0 mmol), sodium chlorodifluoroacetate (2.0-3.0 equiv.), and anhydrous potassium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-difluoromethylated heterocycle.
Experimental Workflow Diagram
Caption: General experimental workflow for N-difluoromethylation.
Substrate Scope and Reaction Conditions
The N-difluoromethylation using sodium chlorodifluoroacetate is applicable to a wide range of N-heterocycles. The following table summarizes typical reaction conditions and yields for representative substrates.
| Heterocycle | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | 2.0 | K₂CO₃ (2.0) | DMF | 100 | 12 | 75 | [6] |
| 4-Nitroindole | 2.0 | K₂CO₃ (2.0) | DMF | 100 | 12 | 68 | [6] |
| Imidazole | 2.0 | K₂CO₃ (2.0) | DMF | 95 | 8 | 85 | [4] |
| Pyrazole | 3.0 | K₂CO₃ (3.0) | DMF | 110 | 16 | 78 | [7] |
| 1,2,4-Triazole | 2.5 | K₂CO₃ (2.5) | DMF | 120 | 24 | 65 | [6] |
| Theophylline | 2.0 | K₂CO₃ (2.0) | DMF | 95 | 8 | 91 (mixture of isomers) | [4] |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient temperature for decarboxylation. | Increase the reaction temperature in 10 °C increments. |
| Inactive reagents. | Ensure sodium chlorodifluoroacetate and base are anhydrous. Use freshly opened or properly stored reagents. | |
| Poorly soluble substrate. | Try a different polar aprotic solvent like NMP or DMSO. | |
| Formation of side products | Decomposition of the product or starting material at high temperatures. | Lower the reaction temperature and increase the reaction time. |
| Competing side reactions of difluorocarbene. | Use a more concentrated reaction mixture to favor the desired reaction. | |
| Difficult purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
Safety Precautions
-
Sodium chlorodifluoroacetate is a skin, eye, and respiratory irritant.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][10]
-
The thermal decomposition of sodium chlorodifluoroacetate can be exothermic.[11] It is crucial to control the reaction temperature carefully, especially on a larger scale. Do not exceed the recommended temperature range.
-
Difluorocarbene is a reactive and potentially hazardous intermediate. All reactions should be conducted in a fume hood.
References
- ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
- Synquest Labs. (n.d.). Sodium chlorodifluoroacetate Safety Data Sheet.
- ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
- Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles.
- (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
- ACS Publications. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate.
- Petko, K., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 84-91.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium chlorodifluoroacetate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Sodium chlorodifluoroacetate.
- Organic Syntheses. (n.d.). p. 390 - Organic Syntheses Procedure.
- Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed.
- Petko, K. I., & Filatov, A. A. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 20(3(79)), 24-31.
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Difluoromethylation of Thiols and Selenols Using Sodium Chlorodifluoroacetate: Application Notes and Protocols
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the difluoromethyl group (–CF₂H) has emerged as a uniquely valuable motif. It acts as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities.[1] This substitution can enhance metabolic stability, improve membrane permeability, and introduce favorable binding interactions, primarily through the ability of the polarized C-H bond to act as a hydrogen bond donor.[1][2]
This guide provides a comprehensive overview of the reaction between sodium chlorodifluoroacetate (SCDA) and sulfur or selenium nucleophiles (thiols and selenols). SCDA is an inexpensive, stable, and crystalline solid, making it an attractive reagent for process chemistry and large-scale synthesis.[3] Unlike many other fluorinating agents, it offers a cost-effective and operationally simple method for introducing the valuable S-CF₂H and Se-CF₂H moieties.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Reaction Mechanism: The In Situ Generation of Difluorocarbene
The difluoromethylation of thiols and selenols using sodium chlorodifluoroacetate proceeds via the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.[3][4] The reaction pathway can be understood through the following key steps:
-
Deprotonation: In the presence of a base, the thiol (R-SH) or selenol (R-SeH) is deprotonated to form the corresponding highly nucleophilic thiolate (R-S⁻) or selenoate (R-Se⁻) anion.
-
Decarboxylation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation, losing carbon dioxide and a chloride ion to generate difluorocarbene.[5] This step is the crux of the transformation.
-
Nucleophilic Trapping: The highly electrophilic difluorocarbene is rapidly trapped by the thiolate or selenoate nucleophile.
-
Protonation: Subsequent protonation of the resulting anion, typically from the solvent or upon aqueous workup, yields the final difluoromethylated product.
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Optimized Reaction Conditions
Extensive studies have established a robust and straightforward protocol for the difluoromethylation of aromatic and heteroaromatic thiols and selenols.[3][6] The simplicity of the reaction conditions is a key advantage of using SCDA.
Key Parameters and Causality
-
Reagent Stoichiometry: An excess of sodium chlorodifluoroacetate (typically 2.0 equivalents relative to the thiol/selenol) is recommended to ensure complete conversion, driving the reaction towards the product.[3]
-
Base: A moderate base is crucial for the initial deprotonation of the thiol or selenol. Potassium carbonate (K₂CO₃) is commonly used and highly effective.[3] Other bases such as Na₂CO₃, LiOH, and Cs₂CO₃ are also effective, whereas weaker organic bases like triethylamine (NEt₃) are generally insufficient to promote the reaction.[3]
-
Solvent: A polar aprotic solvent is necessary to facilitate the dissolution of the reagents and to mediate the reaction. N,N-Dimethylformamide (DMF) is the most commonly reported and effective solvent.[7] N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are also suitable alternatives.[7]
-
Temperature: Thermal energy is required to induce the decarboxylation of SCDA. A reaction temperature of 95 °C is generally optimal, providing a smooth and efficient reaction.[8][9] While the reaction can proceed at temperatures as low as 65 °C, the rate is significantly reduced.[7]
Summary of Optimized Conditions
| Parameter | Recommended Condition | Rationale |
| SCDA (eq.) | 2.0 | Drives the reaction to completion. |
| Base (eq.) | 2.0 | Ensures complete formation of the nucleophile. |
| Solvent | DMF | Polar aprotic, good solubility for reagents. |
| Temperature | 95 °C | Optimal for thermal decarboxylation of SCDA.[3] |
| Atmosphere | Inert (e.g., N₂ or Ar) | Prevents oxidation of sensitive substrates. |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. The reaction involves heating and the evolution of carbon dioxide gas, which can cause pressure buildup in a sealed system.[4]
-
Reagent Handling: Sodium chlorodifluoroacetate is an irritant to the skin, eyes, and respiratory tract.[6] Avoid inhalation of dust and direct contact.
-
Exothermic Potential: While the reaction is generally well-behaved, there is a risk of a rapid, exothermic decomposition if the sodium chlorodifluoroacetate is allowed to accumulate at high temperatures without reacting.[4] Ensure the reaction mixture is well-stirred and the temperature is controlled.
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Protocol 1: S-Difluoromethylation of an Aromatic Thiol
This protocol is adapted from the procedure reported by Mehta and Greaney.[11]
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aromatic thiol (1.0 mmol, 1.0 eq.), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), and N,N-dimethylformamide (DMF, 2 mL).
-
Reagent Addition: Add sodium chlorodifluoroacetate (305 mg, 2.0 mmol, 2.0 eq.).
-
Reaction: Tightly seal the vial with a Teflon-lined cap. Place the vial in a preheated heating block or oil bath at 95 °C. Stir the mixture vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl difluoromethyl sulfide.
Protocol 2: Se-Difluoromethylation of Phenylselenol
This protocol is also based on the work of Mehta and Greaney.[7]
-
Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add phenylselenol (157 mg, 1.0 mmol, 1.0 eq.), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), and N,N-dimethylformamide (DMF, 2 mL).
-
Reagent Addition: Add sodium chlorodifluoroacetate (305 mg, 2.0 mmol, 2.0 eq.).
-
Reaction: Tightly seal the vial and heat at 95 °C with vigorous stirring for 8-12 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate (difluoromethyl)(phenyl)selane.
Substrate Scope and Limitations
The difluoromethylation using SCDA is highly effective for a wide range of aromatic and heteroaromatic thiols.[3] The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, generally providing good to excellent yields.[7]
| Substrate (ArSH) | Product (ArSCF₂H) | Yield (%)[7] |
| 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 93 |
| 4-Methylthiophenol | 4-Tolyl difluoromethyl sulfide | 91 |
| Thiophenol | Phenyl difluoromethyl sulfide | 88 |
| 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 85 |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)phenyl difluoromethyl sulfide | 82 |
| 2-Mercaptopyridine | 2-(Difluoromethylthio)pyridine | 81 |
| 2-Mercaptobenzimidazole | 2-(Difluoromethylthio)benzimidazole | 75 |
Limitations: A significant limitation of this method is its general ineffectiveness for aliphatic (alkyl) thiols , which tend to produce intractable mixtures of products.[7] Additionally, while the reaction is robust, substrates with functional groups that are highly sensitive to base or heat may not be compatible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Ineffective base. 3. Poor quality SCDA. 4. Inappropriate solvent. | 1. Ensure the reaction temperature is maintained at 95 °C.[3] 2. Use a strong inorganic base like K₂CO₃ or Cs₂CO₃.[3] 3. Use fresh, dry SCDA. 4. Ensure a polar aprotic solvent like DMF, NMP, or DMSO is used.[7] |
| Formation of Disulfide | Oxidation of the starting thiol. | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Intractable Mixture | Substrate incompatibility (e.g., alkyl thiols). | This method is not recommended for aliphatic thiols.[7] Consider alternative difluoromethylating reagents. |
Characterization of Products
The resulting difluoromethylated products can be readily characterized by standard spectroscopic methods.
-
¹H NMR: The difluoromethyl proton (–CF₂H ) typically appears as a triplet with a coupling constant (JH-F) of approximately 55-60 Hz.
-
¹⁹F NMR: The two fluorine atoms of the difluoromethyl group (–CF₂ H) appear as a doublet, coupled to the adjacent proton, in the region of δ -80 to -100 ppm (referenced to CFCl₃).[12]
-
¹³C NMR: The carbon of the difluoromethyl group (–C F₂H) appears as a triplet due to coupling with the two fluorine atoms.
Conclusion
The reaction of sodium chlorodifluoroacetate with thiols and selenols provides a highly efficient, cost-effective, and operationally simple method for the synthesis of S- and Se-difluoromethylated compounds.[3] The readily available starting materials, straightforward reaction conditions, and broad substrate scope for aromatic and heteroaromatic systems make this an invaluable tool for medicinal chemists and researchers in drug development.[1][13] By understanding the underlying mechanism and optimized conditions outlined in this guide, scientists can effectively harness this reaction to synthesize novel molecules with potentially enhanced biological properties.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Retrieved January 8, 2026, from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. American Chemical Society. [Link]
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Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET - Sodium chlorodifluoroacetate. Retrieved January 8, 2026, from [Link]
-
Lu, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3116–3131. [Link]
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Lu, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. [Link]
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ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved January 8, 2026, from [Link]
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Burton, D. J., & Herkes, F. E. (1967). β,β-DIFLUOROSTYRENE. Organic Syntheses, 47, 10. [Link]
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ResearchGate. (n.d.). A Toolbox of Reagents for Difluoromethylthiolation. Retrieved January 8, 2026, from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
ResearchGate. (n.d.). A convenient, transition metal-free synthesis of difluoromethyl selenoethers from organic selenocyanates and TMSCF2H. Retrieved January 8, 2026, from [Link]
-
Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7115-7164. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 8, 2026, from [Link]
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (n.d.). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved January 8, 2026, from [Link]
-
Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
-
Chemical Review and Letters. (2024). Direct C-H difluoromethyl(thiol/selenol)ation of terminal alkynes. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols for Wittig-Type Olefination Reactions Using Sodium 2-chloro-2,2-difluoroacetate
Introduction: The Strategic Importance of Difluoromethylene Moieties in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical development, and materials science. Among these, the difluoromethylene (-CF2-) group holds a privileged position. Its introduction can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive compounds.[1] The difluoromethyl (-CF2H) group, in particular, is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming weak hydrogen bonds that can fine-tune molecular interactions.[1][2][3][4]
This guide provides an in-depth exploration of Wittig-type olefination reactions utilizing sodium 2-chloro-2,2-difluoroacetate as a robust and accessible precursor for the gem-difluoroolefination of aldehydes and ketones. This method offers a practical and efficient route to terminal 1,1-difluoroalkenes, crucial building blocks in the synthesis of complex fluorinated molecules. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the broader applications of this versatile reagent.
Mechanistic Insights: A Dual-Purpose Reagent for Ylide Generation
The utility of sodium 2-chloro-2,2-difluoroacetate in Wittig-type reactions stems from its ability to generate a difluoromethylene phosphonium ylide in situ. The reaction does not proceed through a direct reaction of the salt with the carbonyl. Instead, it leverages a cascade of well-understood transformations.
The generally accepted mechanism involves the thermal decomposition of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene (:CF2), a highly reactive intermediate.[5][6][7][8] This process involves decarboxylation followed by the elimination of a chloride ion.[7] In the presence of a phosphine, typically triphenylphosphine (PPh3), the electrophilic difluorocarbene is trapped to form a difluoromethylene phosphonium ylide.[6][7] This ylide is the key intermediate that then engages with an aldehyde or ketone in a classic Wittig olefination pathway to furnish the desired gem-difluoroalkene and triphenylphosphine oxide as a byproduct.[7][9][10][11][12]
The overall transformation can be visualized as follows:
Caption: General experimental workflow for difluoroolefination.
Step-by-Step Procedure:
-
Reaction Setup: To a two- or three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and triphenylphosphine (1.1 equiv).
-
Solvent Addition: Add a minimal amount of anhydrous diglyme to dissolve the starting materials.
-
Preparation of the Precursor Solution: In a separate flask, prepare a solution of sodium 2-chloro-2,2-difluoroacetate (1.5 equiv) in anhydrous diglyme. Gentle warming (to ~70 °C) may be necessary to achieve dissolution. [13]4. Reaction Initiation: Heat the main reaction flask to 160 °C in an oil bath.
-
Controlled Addition: Once the reaction temperature is stable, add the warm solution of sodium 2-chloro-2,2-difluoroacetate dropwise to the reaction mixture over 1.5-2 hours. [13]Caution: The decomposition of sodium 2-chloro-2,2-difluoroacetate is exothermic and releases carbon dioxide. Slow and controlled addition is crucial to maintain a safe reaction profile. [13]6. Reaction Monitoring: After the addition is complete, maintain the reaction at 160 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can often be isolated by flash distillation directly from the reaction mixture under reduced pressure. [13]Further purification can be achieved by fractional distillation or column chromatography on silica gel.
| Substrate Example | Product | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzaldehyde | β,β-Difluorostyrene | Diglyme | 160 | 67-79 | [13] |
| p-Fluorobenzaldehyde | 1-(Difluorovinyl)-4-fluorobenzene | Diglyme | 160 | 65 | [13] |
| Heptanal | 1,1-Difluoro-1-nonene | Diglyme | 160 | 43-51 | [13] |
| Furfural | 2-(2,2-Difluorovinyl)furan | Diglyme | 160 | 75 | [13] |
Beyond Olefination: Difluoromethylation of Heteroatoms
It is crucial for the modern researcher to recognize the expanded utility of this reagent. The in situ generated difluorocarbene is not only a precursor to the Wittig ylide but is also a potent electrophile in its own right. This allows for the direct difluoromethylation of various nucleophiles, particularly heteroatoms.
For instance, phenols, thiols, and nitrogen-containing heterocycles can be efficiently converted to their corresponding difluoromethyl ethers, thioethers, and N-difluoromethyl derivatives, respectively. [5][7][14]This transformation typically involves reacting the nucleophile with sodium 2-chloro-2,2-difluoroacetate in the presence of a base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent like DMF. [5][14][15] Mechanism of Heteroatom Difluoromethylation:
-
Deprotonation: The base deprotonates the heteroatom (O-H, S-H, N-H) to generate a potent nucleophile.
-
Carbene Generation: Sodium 2-chloro-2,2-difluoroacetate thermally decomposes to produce difluorocarbene.
-
Nucleophilic Attack: The nucleophilic heteroatom attacks the electrophilic difluorocarbene.
-
Protonation: The resulting anion is protonated during workup to yield the final difluoromethylated product. [7] This dual reactivity underscores the versatility of sodium 2-chloro-2,2-difluoroacetate as a key reagent in fluorine chemistry.
Troubleshooting and Expert Insights
-
Low Yields: Incomplete reaction can be due to insufficient temperature or reaction time. Ensure the reaction is heated to the appropriate temperature for efficient decarboxylation. The purity of the sodium 2-chloro-2,2-difluoroacetate is also critical; it should be dry and finely powdered.
-
Side Reactions: At high temperatures, the product olefins can sometimes undergo further reactions. Careful monitoring and optimization of the reaction time are essential.
-
Safety: The reaction evolves carbon dioxide, which can lead to a pressure buildup in a closed system. Ensure the reaction is adequately vented. [5][15]The exothermic nature of the decomposition of the reagent necessitates slow, controlled addition. [13]
Applications in Drug Development and Beyond
The gem-difluoroalkene moiety is a valuable pharmacophore and a versatile synthetic intermediate. It can serve as a stable mimic of a ketone or aldehyde, and its unique electronic properties can influence the biological activity of a parent molecule. Furthermore, these olefins are precursors to a wide array of other fluorinated functional groups.
The ability to introduce difluoromethyl groups onto heteroatoms is of paramount importance in drug discovery. As previously mentioned, the -OCF2H and -SCF2H motifs are increasingly found in pharmaceuticals due to their favorable metabolic stability and hydrogen bonding capabilities. [1][2][3][4]The protocols described herein provide a direct and scalable method for accessing these valuable structural motifs.
Conclusion
Sodium 2-chloro-2,2-difluoroacetate is a highly effective and operationally simple reagent for the synthesis of gem-difluoroalkenes via a Wittig-type olefination. Its utility is further enhanced by its ability to serve as a precursor for the direct difluoromethylation of heteroatoms. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to leverage this versatile reagent for the advancement of their research programs.
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-
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Difluoromethylene Phosphabetaine as an Equivalent of Difluoromethyl Carbanion. Organic Letters. [Link]
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The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health (NIH). [Link]
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The Wittig Reaction. University of Pittsburgh. [Link]
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Sodium 2-chloro-2,2-difluoroacetate. YouTube. [Link]
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Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Application Notes and Protocols for Difluorocyclopropanation using Sodium Chlorodifluoroacetate
Introduction: The Strategic Importance of the Difluorocyclopropyl Moiety in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, the gem-difluorocyclopropane ring has emerged as a particularly valuable structural element. This small, strained ring system, adorned with two fluorine atoms, imparts unique conformational constraints and electronic properties that can significantly enhance the pharmacological profile of a drug candidate.[3][4][5] Its incorporation can lead to improved cell membrane permeability and can serve as a bioisostere for other chemical groups, offering a powerful tool for lead optimization.[2][5]
Sodium chlorodifluoroacetate (ClCF₂COONa) has established itself as a reagent of choice for the synthesis of these valuable motifs.[4][6][7] It is a commercially available, cost-effective, and stable crystalline solid, making it highly attractive for both small-scale laboratory synthesis and large-scale industrial applications.[8][9] This application note provides a comprehensive guide to the experimental setup for difluorocyclopropanation using sodium chlorodifluoroacetate, detailing the underlying mechanism, step-by-step protocols, safety considerations, and troubleshooting tips to empower researchers in their synthetic endeavors.
Reaction Mechanism: In-Situ Generation of Difluorocarbene
The efficacy of sodium chlorodifluoroacetate as a difluorocyclopropanating agent lies in its ability to generate the highly reactive intermediate, difluorocarbene (:CF₂), in situ upon thermal decomposition.[8][10] The generally accepted mechanism proceeds through a two-step sequence:
-
Decarboxylation: Upon heating, sodium chlorodifluoroacetate undergoes irreversible decarboxylation to release carbon dioxide and form a chlorodifluoromethyl anion (ClCF₂⁻).[10]
-
Alpha-Elimination: This anion is unstable and rapidly eliminates a chloride ion to generate the singlet difluorocarbene (:CF₂).[8][10]
This electrophilic carbene then readily undergoes a [2+1] cycloaddition reaction with an alkene substrate to furnish the desired gem-difluorocyclopropane product.[4][6] The stability of difluorocarbene, relative to other carbenes, is attributed to the "push-pull" electronic effect of the fluorine atoms, which inductively withdraw electron density from the carbene's filled σ orbital while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital.[8]
Below is a diagram illustrating the generation of difluorocarbene and its subsequent reaction with an alkene.
Caption: Generation of difluorocarbene and subsequent cycloaddition.
Experimental Protocols
Two primary protocols for difluorocyclopropanation using sodium chlorodifluoroacetate are presented below: a conventional thermal method and a rapid microwave-assisted method. The choice of method will depend on the available equipment, scale of the reaction, and the thermal stability of the substrate.
Protocol 1: Conventional Thermal Difluorocyclopropanation
This method relies on traditional heating in a high-boiling solvent and is suitable for a wide range of alkene substrates.[6][11]
Materials and Reagents:
-
Alkene substrate
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Anhydrous high-boiling solvent (e.g., diglyme, triglyme)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., water, diethyl ether, brine, magnesium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 equiv) and anhydrous diglyme (or triglyme) to achieve a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the stirred solution. Note: The salt is often added in portions to control the rate of CO₂ evolution.
-
Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 2-12 hours.[6][11] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure gem-difluorocyclopropane.
Protocol 2: Microwave-Assisted Difluorocyclopropanation
This modern approach significantly reduces reaction times and often improves yields, particularly for less reactive alkenes.[12]
Materials and Reagents:
-
Alkene substrate
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Anhydrous low-boiling solvent (e.g., tetrahydrofuran (THF))
-
Microwave vial with a stir bar
-
Microwave reactor
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine the alkene substrate (1.0 equiv), sodium chlorodifluoroacetate (1.5-2.0 equiv), and anhydrous THF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) with a power of up to 300 W for a short duration, typically 5-15 minutes.[12] Caution: Ensure the microwave reactor is properly calibrated and operated according to the manufacturer's instructions to manage pressure buildup.
-
Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature. The work-up procedure is similar to the conventional method: quench with water, extract with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
The following workflow diagram summarizes the key steps in both protocols.
Caption: Experimental workflow for difluorocyclopropanation.
Quantitative Data Summary
The following table provides a general overview of the reaction parameters for both methods. Optimal conditions may vary depending on the specific alkene substrate.
| Parameter | Conventional Thermal Method | Microwave-Assisted Method |
| Alkene Substrate | 1.0 equiv | 1.0 equiv |
| Sodium Chlorodifluoroacetate | 2.0 - 3.0 equiv | 1.5 - 2.0 equiv |
| Solvent | Diglyme, Triglyme | Tetrahydrofuran (THF) |
| Temperature | 180 - 190 °C | 170 °C |
| Reaction Time | 2 - 12 hours | 5 - 15 minutes |
| Typical Yields | Good to excellent | Good to excellent |
Safety and Handling Precautions
As with any chemical procedure, adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14][15]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any dust from the reagent or solvent vapors.[13][14][16]
-
Handling Sodium Chlorodifluoroacetate: This compound is a skin, eye, and respiratory irritant.[15][16] Avoid creating dust when handling the solid. It is also hygroscopic and should be stored in a tightly sealed container in a dry, cool place.[13][14]
-
Pressure Management: The thermal decomposition of sodium chlorodifluoroacetate releases carbon dioxide gas. In the conventional method, ensure the system is not closed to prevent pressure buildup. For the microwave protocol, use appropriate pressure-rated vials and follow the instrument's safety guidelines.
-
Emergency Procedures: Have access to an emergency eye wash station and safety shower.[13][14] In case of skin or eye contact, flush immediately with copious amounts of water.[13][15] If inhaled, move to fresh air.[13][15] Seek medical attention if irritation persists.[13][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Insufficient temperature for carbene generation.- Deactivated alkene substrate.- Impure or wet reagents/solvent. | - Ensure the reaction temperature reaches the required level.- For electron-deficient alkenes, consider using a more reactive difluorocarbene source or harsher conditions.- Use freshly dried solvents and high-purity reagents. |
| Formation of side products | - Carbene insertion into C-H bonds or solvent.- Polymerization of the alkene. | - Optimize the reaction time and temperature.- Ensure the alkene is added before heating to trap the carbene as it forms. |
| Difficulty in product isolation | - Volatility of the difluorocyclopropane product. | - Use a lower boiling point solvent for extraction (e.g., pentane) and be cautious during solvent removal under reduced pressure. |
| Runaway reaction/excessive gas evolution | - Too rapid heating or addition of the salt. | - Add sodium chlorodifluoroacetate in portions.- Ensure gradual and controlled heating. |
Conclusion
The difluorocyclopropanation of alkenes using sodium chlorodifluoroacetate is a robust and highly valuable transformation in synthetic organic chemistry, particularly for applications in drug discovery. Its operational simplicity, cost-effectiveness, and the stability of the reagent make it an accessible method for a wide range of researchers. By understanding the underlying mechanism and adhering to the detailed protocols and safety guidelines outlined in this application note, scientists can confidently and efficiently synthesize gem-difluorocyclopropane-containing molecules, thereby accelerating the development of novel therapeutics.
References
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- The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/25]
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- Synthesis of gem-difluorocyclopropanes in a phase-transfer catalysed system. Journal of the Chemical Society, Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/cc/c600438c]
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- Enamine Recent Advances in Difluorocyclopropanation of alkenes using Ruppert–Prakash reagent. Enamine. [URL: https://enamine.net/images/POSTERS/P2_S_Ryabukhin.pdf]
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Application Note & Protocols: Sodium Chlorodifluoroacetate as a Robust and Cost-Effective Reagent for Fluorine Incorporation in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (-CF2H), in particular, is a valuable bioisostere for hydroxyl and thiol functionalities.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of sodium chlorodifluoroacetate (Na-CDFA), a highly effective, cost-efficient, and operationally simple reagent for introducing the difluoromethyl group into a range of pharmaceutically relevant scaffolds.[2][3] We will delve into the underlying mechanism, provide validated, step-by-step protocols for O- and S-difluoromethylation, and discuss critical aspects of safety and handling.
Introduction: The Strategic Advantage of Na-CDFA
Sodium chlorodifluoroacetate (Na-CDFA or SCDA) is a stable, crystalline solid that has emerged as a reagent of choice for generating difluorocarbene (:CF2), the key reactive intermediate in many difluoromethylation reactions.[4][5] Historically, many fluorinating agents have been expensive, difficult to handle, or based on ozone-depleting substances.[6] Na-CDFA offers a compelling alternative; it is significantly more affordable than common reagents like trimethyl(trifluoromethyl)silane (TMSCF3) and its solid nature makes it easier to handle and store.[2][3]
The primary utility of Na-CDFA in pharmaceutical synthesis lies in its ability to act as a precursor to the highly electrophilic difluorocarbene species upon thermal decarboxylation.[2][7] This intermediate can then be "trapped" by a variety of nucleophiles, providing a direct and efficient route to difluoromethylated compounds. This guide focuses on its most prevalent applications: the difluoromethylation of phenols and thiols, which are common functional groups in active pharmaceutical ingredients (APIs).
Reaction Mechanism: The Generation of Difluorocarbene
The synthetic utility of Na-CDFA is predicated on a straightforward thermal decomposition pathway. When heated in a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or diglyme, Na-CDFA undergoes an irreversible decarboxylation.[7] This process expels carbon dioxide and sodium chloride to generate the highly reactive and electrophilic singlet difluorocarbene (:CF2).[1][5]
The generated difluorocarbene is then readily intercepted by a nucleophile present in the reaction mixture. For the applications discussed herein, a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate a phenol or thiol, forming a more potent phenolate or thiolate nucleophile in situ. This nucleophile attacks the electrophilic carbene, leading to the difluoromethylated product after a formal protonation step during workup.[1][5]
Application: O-Difluoromethylation of Phenols
The conversion of phenols to aryl difluoromethyl ethers is a critical transformation, as the -OCF2H group is a powerful bioisostere of the phenolic hydroxyl group, enhancing lipophilicity and metabolic stability while potentially acting as a lipophilic hydrogen bond donor.[1] The reaction proceeds with high efficiency across a range of electronically diverse phenols.
Yield Data for O-Difluoromethylation
| Substrate | Product | Yield (%) |
| 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94[1] |
| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 91[1] |
| 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | 90[1] |
| Phenol | Difluoromethoxybenzene | 73[1] |
| 4-Methylphenol | 1-(Difluoromethoxy)-4-methylbenzene | 52[1] |
Detailed Protocol for O-Difluoromethylation of a Phenol
This protocol is adapted from a robust, chromatography-free procedure published in Organic Syntheses.[4][5]
Reagents & Conditions:
-
Substrate: 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one (1.0 equiv)
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate (Na-CDFA) (2.8 equiv)
-
Base: Cesium Carbonate (Cs2CO3) (1.5 equiv)
-
Solvent: DMF / Water (approx. 8.4:1 v/v)
-
Temperature: 120 °C
-
Time: 2 hours
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask, add the substituted phenol (e.g., 17.6 mmol, 1.0 equiv) and cesium carbonate (26.4 mmol, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, evacuate, and backfill with nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add dry DMF and deionized water via syringe. Degas the resulting solution by bubbling nitrogen through it for at least 30 minutes.[4]
-
Reagent Addition: Remove the septum and add sodium chlorodifluoroacetate (49.3 mmol, 2.8 equiv) in one portion under a positive stream of nitrogen.
-
Heating: Equip the flask with a reflux condenser connected to a nitrogen line and an oil bubbler to ensure a positive pressure and vent any excess pressure.[4] Lower the apparatus into a preheated oil bath at 120 °C. Vigorous bubbling (CO2 evolution) should be observed.[5]
-
Reaction Monitoring: Stir the reaction at 120 °C for 2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., hexanes or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.[4][5] For many substrates, this procedure yields a product of high purity without the need for column chromatography.[5]
Application: S-Difluoromethylation of Thiols
Analogous to phenols, the S-difluoromethylation of thiols provides access to the -SCF2H moiety, a key functional group in many modern agrochemicals and pharmaceuticals. The reaction using Na-CDFA is simple, cost-effective, and tolerates a wide array of functional groups, including carboxylic acids.[2]
Yield Data for S-Difluoromethylation
| Substrate (ArSH) | Product (ArSCF₂H) | Yield (%) |
| 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 93[1] |
| 4-Methylthiophenol | 4-Tolyl difluoromethyl sulfide | 91[1] |
| Thiophenol | Phenyl difluoromethyl sulfide | 88[1] |
| 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl sulfide | 85[1] |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)phenyl difluoromethyl sulfide | 82[1] |
Detailed Protocol for S-Difluoromethylation of a Thiophenol
This protocol is adapted from a procedure published in Organic Letters.[2][3]
Reagents & Conditions:
-
Substrate: Substituted Thiophenol (1.0 equiv)
-
Difluoromethylating Agent: Sodium chlorodifluoroacetate (Na-CDFA) (2.0 equiv)
-
Base: Potassium Carbonate (K2CO3) (1.5 - 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: 95 °C
-
Time: 8 hours
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried screw-capped reaction vial containing a stir bar, add the thiophenol (e.g., 0.5 mmol, 1.0 equiv), potassium carbonate (0.75 mmol, 1.5 equiv), and sodium chlorodifluoroacetate (1.0 mmol, 2.0 equiv).[2][3]
-
Inert Atmosphere: Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add dry DMF (e.g., 3 mL) via syringe under an inert atmosphere.
-
Heating: Tightly seal the vial and place it in a preheated heating block or oil bath at 95 °C.[2]
-
Reaction Monitoring: Stir the reaction mixture for 8 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure aryl difluoromethyl sulfide.[1]
Experimental Workflow & Safety
A successful and safe experiment relies on a well-planned workflow and strict adherence to safety protocols.
General Experimental Workflow
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Handling: Sodium chlorodifluoroacetate is a skin, eye, and respiratory irritant.[9] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10]
-
Hygroscopic Nature: The reagent is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere to maintain its reactivity.[9][10]
-
Thermal Decomposition: The reaction involves heating and the evolution of CO2 gas. Ensure the reaction vessel is not sealed airtight and is properly vented (e.g., via a condenser to an oil bubbler) to prevent pressure buildup.[4] Uncontrolled heating can lead to a violent exothermic decomposition.[11]
-
Fire Hazard: In the event of a fire, thermal decomposition can generate hazardous gases, including hydrogen chloride and hydrogen fluoride.[10] Use extinguishing media appropriate for the surrounding fire.[10]
References
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
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Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
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Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]
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Mehta, V. P., & Greaney, M. F. (2013). S‑, N‑, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. American Chemical Society Publications. [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH & Co.KG. [Link]
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Le, T. B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7381-7448. [Link]
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Ni, C., & Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]
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Wang, X., et al. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Organic Letters, 25(1), 108–113. [Link]
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Organic Syntheses Procedure. (n.d.). β,β-DIFLUOROSTYRENE. Organic Syntheses. [Link]
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Application Notes and Protocols: The Strategic Use of Sodium 2-Chloro-2,2-difluoroacetate for the Synthesis of gem-Difluoroalkenes
Introduction: The Significance of the gem-Difluoroalkene Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone for enhancing pharmacological properties. The gem-difluoroalkene (or 1,1-difluoroalkene) functional group has emerged as a particularly valuable motif.[1][2] Its unique electronic properties and steric profile allow it to serve as a bioisostere for carbonyl groups (ketones, amides), effectively mimicking their geometry while offering improved metabolic stability and modified electronic character.[2][3] This substitution can lead to enhanced target affinity, better cellular uptake, and resistance to enzymatic degradation—critical attributes for successful therapeutic agents.[3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of gem-difluoroalkenes from aldehydes and ketones using sodium 2-chloro-2,2-difluoroacetate (CF₂ClCO₂Na). This reagent serves as a convenient and effective precursor to difluorocarbene (:CF₂), the key intermediate in this transformation.
Theoretical Framework: The Reaction Mechanism
The conversion of a carbonyl compound to a gem-difluoroalkene using sodium 2-chloro-2,2-difluoroacetate and triphenylphosphine (PPh₃) is a variation of the classic Wittig olefination.[5][6] The reaction does not proceed by direct reaction of the salt with the carbonyl. Instead, it involves the in situ generation of a highly reactive difluoromethylenephosphonium ylide. The accepted mechanism involves several key steps.[2]
-
Generation of Difluorocarbene: Upon heating (typically >160 °C in a high-boiling solvent like diglyme), sodium 2-chloro-2,2-difluoroacetate undergoes thermal decomposition. It first decarboxylates to form a chlorodifluoromethyl anion (CF₂Cl⁻), which then rapidly eliminates a chloride ion to generate the electrophilic difluorocarbene (:CF₂).[7][8]
-
Formation of the Phosphorus Ylide: The highly reactive difluorocarbene is immediately trapped by the nucleophilic triphenylphosphine present in the reaction mixture. This reaction forms the key intermediate, a difluoromethylenephosphonium ylide (Ph₃P=CF₂).[5]
-
Wittig Olefination: The generated ylide then reacts with the aldehyde or ketone in a standard Wittig pathway. This involves a [2+2] cycloaddition to form a transient oxaphosphetane intermediate.[9][10]
-
Product Formation: The oxaphosphetane intermediate collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired gem-difluoroalkene and the TPPO byproduct.[9][11]
The entire sequence is a one-pot process, making it a synthetically attractive and straightforward method for accessing the valuable C=CF₂ moiety.[5]
Visualizing the Mechanism
The logical flow from the precursor to the final product can be visualized as follows:
Caption: General experimental workflow for difluoroolefination.
Protocol 2: General Procedure for Aliphatic Aldehydes and Ketones
This method is applicable to a range of aliphatic and heterocyclic aldehydes, as well as activated ketones. [12]Non-activated ketones may give lower yields or require higher temperatures. Procedure:
-
Follow steps 1-3 as described in Protocol 1, substituting the aromatic aldehyde with the desired aliphatic aldehyde (e.g., heptanal) or ketone (e.g., acetophenone). Molar equivalents should be kept similar (1.0 equiv carbonyl, 1.1 equiv PPh₃, 1.5 equiv CF₂ClCO₂Na).
-
The reaction temperature may need optimization. While 160 °C is a good starting point, some substrates may benefit from slightly higher temperatures (up to 180 °C), especially less reactive ketones.
-
The workup and purification will be highly dependent on the product's physical properties (boiling point, stability). For volatile products, the distillation method from Protocol 1 is suitable. For higher boiling or solid products, a standard aqueous workup followed by column chromatography is recommended:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel flash chromatography. A significant challenge is the removal of the triphenylphosphine oxide byproduct, which can often be co-eluted. [11]Careful selection of the eluent system (e.g., hexane/ethyl acetate mixtures) is crucial.
-
Substrate Scope and Performance
The Wittig-type difluoroolefination using sodium 2-chloro-2,2-difluoroacetate is a versatile method. The following table summarizes typical yields for various carbonyl substrates.
| Carbonyl Substrate | Substrate Type | Typical Yield (%) | Reference |
| Benzaldehyde | Aromatic Aldehyde | 67–79% | |
| p-Fluorobenzaldehyde | Aromatic Aldehyde | 65% | |
| p-Methoxybenzaldehyde | Aromatic Aldehyde | 60% | |
| Furfural | Heterocyclic Aldehyde | 75% | |
| Heptanal | Aliphatic Aldehyde | 43–51% | |
| Acetophenone | Activated Ketone | Moderate | [12] |
| 1-Naphthaldehyde | Aromatic Aldehyde | 69% | [2] |
Troubleshooting and Field-Proven Insights
-
Low or No Yield:
-
Moisture: Ensure all reagents and solvents are scrupulously dried. Water can interfere with the reaction intermediates.
-
Temperature: The reaction is highly temperature-dependent. Ensure the oil bath is at the correct temperature and that the internal reaction temperature is maintained. For less reactive substrates like ketones, a higher temperature may be required.
-
Reagent Quality: Use freshly distilled aldehydes. The sodium 2-chloro-2,2-difluoroacetate should be of high purity and kept dry. The quality of triphenylphosphine is also important.
-
-
Violent Reaction/Runaway:
-
This is the most critical hazard and is almost always caused by adding the sodium 2-chloro-2,2-difluoroacetate solution too quickly or to a reaction mixture that is not hot enough. This allows the reagent to accumulate before it can decompose. When decomposition finally initiates, it can be uncontrollably rapid. Always add the reagent slowly and dropwise to a pre-heated, equilibrated reaction mixture.
-
-
Difficulty Removing Triphenylphosphine Oxide (TPPO):
-
TPPO is a notoriously difficult byproduct to remove via chromatography due to its polarity and crystallinity. [11]Several strategies can be employed:
-
Precipitation: After the reaction, cooling the mixture or adding a non-polar solvent like hexane can sometimes cause TPPO to precipitate, allowing it to be removed by filtration.
-
Conversion to a Salt: Treating the crude mixture with reagents like MgCl₂ or converting PPh₃ to its phosphonium iodide salt with methyl iodide before workup can facilitate removal. [13] 3. Optimized Chromatography: Using a high-surface-area silica gel and carefully optimized solvent gradients can improve separation.
-
-
Conclusion
The synthesis of gem-difluoroalkenes via the Wittig-type olefination of carbonyl compounds using sodium 2-chloro-2,2-difluoroacetate is a powerful and direct method. It provides access to a class of compounds of high interest to the pharmaceutical and agrochemical industries. By understanding the underlying mechanism, adhering strictly to safety protocols—especially regarding thermal control—and employing robust purification techniques, researchers can reliably utilize this transformation to advance their discovery programs.
References
Sources
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- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
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- 12. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Reactions with Sodium Chlorodifluoroacetate
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] Sodium chlorodifluoroacetate (SCDA) has emerged as a workhorse reagent for introducing the difluoromethyl and difluoromethylene moieties due to its stability, low cost, and operational simplicity.[1][2][3] This guide details the application of microwave-assisted organic synthesis (MAOS), a green chemistry technique, to dramatically accelerate and improve the efficiency of reactions involving SCDA.[4][5][6] We provide an in-depth analysis of reaction mechanisms, validated step-by-step protocols for key transformations, and critical safety and operational guidelines for researchers in pharmaceutical and chemical development.
Foundational Principles: SCDA and Microwave Synthesis
The Role of Sodium Chlorodifluoroacetate (SCDA)
Sodium chlorodifluoroacetate is a stable, crystalline solid that serves as an excellent precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[1][3] The generation of this species is achieved through thermal decomposition, a process that is significantly enhanced by microwave heating.
Mechanism of Difluorocarbene Generation:
The process begins with the thermal decarboxylation of the salt to yield a chlorodifluoromethyl anion. This unstable intermediate rapidly eliminates a chloride ion to produce the electrophilic difluorocarbene.[2][7][8]
Caption: Thermal decomposition of SCDA to generate difluorocarbene.
The Microwave Advantage in Organic Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[6][9] This "dielectric heating" offers distinct advantages over conventional conductive heating methods:
-
Rapid & Uniform Heating: Energy is delivered directly and volumetrically to the reaction mixture, bypassing the thermal conductivity limitations of the vessel material. This leads to rapid temperature elevation and minimizes thermal gradients.[6]
-
Reduced Reaction Times: Reactions that take hours or days using conventional heating can often be completed in minutes.[4][9]
-
Improved Yields and Purity: The rapid heating and short reaction times can minimize the formation of byproducts from competing thermal decomposition pathways.[5][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.
Core Application: gem-Difluorocyclopropanation of Alkenes
The construction of gem-difluorocyclopropanes is a vital transformation, as this motif is a key structural element in many biologically active compounds. Microwave irradiation dramatically accelerates the reaction of alkenes with SCDA-derived difluorocarbene.[10]
General Reaction Scheme
Protocol: Microwave-Assisted Difluorocyclopropanation of 1,1-Diphenylethene
This protocol provides a robust method for the synthesis of 1,1-difluoro-2,2-diphenylcyclopropane.
Materials:
-
Sodium chlorodifluoroacetate (SCDA)
-
1,1-Diphenylethene
-
Anhydrous Diglyme
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave Synthesizer
Procedure:
-
Preparation: To a 10 mL microwave process vial, add 1,1-diphenylethene (180 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add sodium chlorodifluoroacetate (305 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 4.0 mL of anhydrous diglyme.
-
Vessel Sealing: Place the magnetic stir bar in the vial and securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer and irradiate according to the parameters in Table 1.
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using a compressed air stream before venting and opening.
-
Work-up: Dilute the reaction mixture with 20 mL of water and extract with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure gem-difluorocyclopropane derivative.
Rationale and Key Considerations
-
Solvent Choice: High-boiling, polar aprotic solvents like diglyme or triglyme are ideal. They couple efficiently with microwaves, allowing for high reaction temperatures to be reached quickly, and they effectively solvate the sodium salt.[10]
-
Stoichiometry: An excess of SCDA is typically used to ensure complete consumption of the starting alkene, driving the reaction to completion.
-
Temperature and Time: These parameters are critical. Insufficient temperature will result in a sluggish reaction, while excessive temperature or time can lead to decomposition of the product or reagents. Microwave heating allows for precise control, enabling rapid optimization. A modification using microwave irradiation in THF has been shown to complete reactions within 5 minutes.[10]
| Parameter | Setting | Rationale |
| Temperature | 160 - 180°C | Ensures efficient thermal decomposition of SCDA to generate :CF₂. |
| Ramp Time | 2 minutes | Allows for smooth and controlled heating to the target temperature. |
| Hold Time | 10 - 20 minutes | Sufficient time for the reaction to reach completion at the set temperature. |
| Microwave Power | Dynamic (up to 300 W) | Power is automatically adjusted to maintain the target temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of the reactants. |
| Table 1: Recommended Microwave Parameters for Difluorocyclopropanation. |
Core Application: Heteroatom Difluoromethylation
The difluoromethyl group (-CHF₂) is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, prized for its ability to modulate pKa, improve metabolic stability, and act as a hydrogen bond donor.[1] SCDA is an excellent reagent for the O-, N-, and S-difluoromethylation of various substrates.[2][11][12]
General Mechanism
The reaction proceeds via the generation of difluorocarbene, which is then trapped by a nucleophilic heteroatom (e.g., a phenoxide, thiolate, or deprotonated amine). Subsequent protonation yields the difluoromethylated product.[2][7]
Protocol: Microwave-Assisted O-Difluoromethylation of 4-Methoxyphenol
This protocol describes the efficient synthesis of 1-(difluoromethoxy)-4-methoxybenzene.
Materials:
-
4-Methoxyphenol
-
Sodium chlorodifluoroacetate (SCDA)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
Preparation: To a 10 mL microwave process vial, add 4-methoxyphenol (124 mg, 1.0 mmol, 1.0 equiv.) and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add sodium chlorodifluoroacetate (381 mg, 2.5 mmol, 2.5 equiv.).
-
Solvent Addition: Add 5.0 mL of anhydrous DMF.
-
Vessel Sealing & Irradiation: Seal the vessel and irradiate using the parameters outlined in Table 2.
-
Cooling & Work-up: Follow the cooling and work-up procedure described in Section 2.2.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield the pure aryl difluoromethyl ether.
| Parameter | Setting | Rationale |
| Temperature | 100 - 120°C | Sufficient for carbene formation without degrading sensitive substrates.[2][11] |
| Ramp Time | 2 minutes | Controlled heating ramp. |
| Hold Time | 15 - 30 minutes | Typical time to achieve high conversion for heteroatom difluoromethylation. |
| Microwave Power | Dynamic (up to 300 W) | Power is modulated to precisely maintain the set temperature. |
| Stirring | High | Ensures efficient mixing and heat distribution. |
| Table 2: Recommended Microwave Parameters for Heteroatom Difluoromethylation. |
Scope and Adaptability
This general protocol is highly adaptable for the difluoromethylation of various nucleophiles.
-
S-Difluoromethylation: Aromatic and heteroaromatic thiols are excellent substrates, typically reacting under similar conditions to phenols.[1][11]
-
N-Difluoromethylation: Nitrogen heterocycles such as indoles, imidazoles, and pyrazoles can be effectively difluoromethylated. A stronger base or different solvent system may be required depending on the pKa of the N-H bond.[11][13]
General Experimental Workflow & Safety
Visualized Workflow
The following diagram outlines the logical flow of a typical microwave-assisted experiment with SCDA.
Caption: A typical workflow for microwave-assisted SCDA reactions.
Mandatory Safety Precautions
Adherence to strict safety protocols is essential when working with SCDA and microwave reactors.
Handling Sodium Chlorodifluoroacetate (SCDA):
-
Irritant: SCDA is a skin, eye, and respiratory irritant.[14][15] Always handle it in a well-ventilated fume hood.[14][16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.[16]
-
Hygroscopic: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).[16][17][18]
Microwave Reactor Operation:
-
Pressure Hazard: The thermal decomposition of SCDA generates CO₂ gas, which can lead to a significant pressure increase in a sealed vessel. Never exceed the recommended reaction scale for the vial size.
-
Exothermic Potential: The decomposition can be exothermic. Use a programmed ramp time to ensure controlled heating and avoid a runaway reaction.[19]
-
Vessel Integrity: Only use microwave vials and caps specified by the manufacturer. Inspect for cracks or defects before each use. Ensure the cap is sealed correctly to prevent leaks.
-
Manufacturer's Guidelines: Always operate the microwave synthesizer according to the manufacturer's instructions and safety guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Temperature too low for SCDA decomposition.2. Moisture present in reagents/solvent.3. Insufficient reaction time. | 1. Increase hold temperature in 10°C increments.2. Use anhydrous solvents and dry reagents thoroughly.3. Increase hold time in 5-10 minute increments. |
| High Pressure Warning | 1. Reaction scale is too large for the vessel.2. Heating ramp is too fast.3. Target temperature is too high. | 1. Reduce the scale of the reaction.2. Increase the ramp time to allow for gradual gas evolution.3. Lower the target temperature. |
| Formation of Byproducts | 1. Reaction temperature is too high, causing substrate or product decomposition.2. Reaction time is too long. | 1. Reduce the hold temperature.2. Monitor the reaction by TLC/LCMS and stop it once the starting material is consumed. |
References
- Sodium chlorodifluoroacetate Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/3133-14-41]
- Sodium chlorofluoroacetate Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/2133-15-41]
- Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.International Journal of Chemistry. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/22121]
- A brief review: Microwave assisted organic reaction.Archives of Applied Science Research. [URL: https://www.scholarsresearchlibrary.com/abstract/a-brief-review-microwave-assisted-organic-reaction-9717.html]
- Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH & Co.KG. [URL: https://www.chemos.de/import/sdb/sdb_338-92-1_EN.pdf]
- SAFETY DATA SHEET: Sodium chlorodifluoroacetate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/374067]
- A brief review: Microwave assisted organic reaction.Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/a-brief-review-microwave-assisted-organic-reaction.pdf]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/microwaves-in-organic-synthetic-chemistry-a-greener-approach-to-environmental-protection-an-overview.pdf]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI. [URL: https://www.mdpi.com/2076-3417/13/18/10333]
- SAFETY DATA SHEET: Sodium chlorodifluoroacetate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A15756]
- Difluoromethylation of Phenols.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0164]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941215/]
- The preparation and properties of 1,1-difluorocyclopropane derivatives.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8500115/]
- Sodium 2-chloro-2,2-difluoroacetate.YouTube. [URL: https://www.youtube.
- Sodium chlorodifluoroacetate.Chem-Impex. [URL: https://www.chemimpex.com/products/06477]
- Sodium chlorodifluoroacetate.Wikipedia. [URL: https://en.wikipedia.
- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol402370f]
- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol402370f]
- Difluoromethylation of Phenols.Organic Syntheses. [URL: http://www.orgsyn.org/abstract.aspx?prep=v101p0164]
- N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/N-Difluoromethylation-of-imidazoles-and-using-the-G-Sujatha/18329b3605c4867c2d790757a4192a06180e0c0c]
- ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.ResearchGate. [URL: https://www.researchgate.net/publication/262709148_ChemInform_Abstract_Sodium_Bromodifluoroacetate_A_Difluorocarbene_Source_for_the_Synthesis_of_gem-Difluorocyclopropanes]
- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.ResearchGate. [URL: https://www.researchgate.
- Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
- S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24059700/]
- N‐Difluoromethylation with sodium chlorodifluoroacetate.ResearchGate. [URL: https://www.researchgate.
- Organic Syntheses Procedure.Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0390]
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Application Notes & Protocols: Sodium Chlorodifluoroacetate as a Transformative Reagent in Total Synthesis
Introduction: Unlocking Fluorine Chemistry with a Workhorse Reagent
In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms can profoundly alter the biological and material properties of molecules. The gem-difluoromethylene (-CF₂) and difluoromethyl (-CF₂H) groups are particularly prized motifs in pharmaceutical and agrochemical development, serving as bioisosteres for carbonyls, ethers, and hydroxyl groups, thereby enhancing metabolic stability, lipophilicity, and binding affinity. Sodium chlorodifluoroacetate (ClCF₂CO₂Na), a commercially available, shelf-stable, and crystalline solid, has long been a cornerstone reagent for accessing these valuable functionalities.[1][2][3] Unlike many hazardous or gaseous alternatives, its operational simplicity and favorable safety profile have cemented its role in both academic research and large-scale industrial processes.[1]
This guide provides an in-depth exploration of sodium chlorodifluoroacetate as a premier precursor for difluorocarbene (:CF₂). We will move beyond simple procedural outlines to dissect the mechanistic underpinnings, explain the rationale behind experimental design, and provide robust, field-tested protocols for its two primary applications in total synthesis: the gem-difluorocyclopropanation of alkenes and the difluoromethylation of heteroatoms.
Core Principle: The Thermal Generation of Electrophilic Difluorocarbene
The synthetic utility of sodium chlorodifluoroacetate is almost exclusively derived from its capacity to generate difluorocarbene upon thermal decomposition. This process is a clean, irreversible decarboxylation that releases carbon dioxide and sodium chloride as byproducts.[4]
ClCF₂CO₂Na (s) → :CF₂ (g) + CO₂ (g) + NaCl (s)
The difluorocarbene generated is a singlet carbene, a species with a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital. The two highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, which destabilizes the carbene center and renders it electrophilic.[5] This electrophilicity is the key to its reactivity, driving it to react readily with electron-rich species.[5] This fundamental principle governs the types of transformations for which this reagent is suited.
Caption: Experimental workflow for gem-difluorocyclopropanation.
Materials:
-
Alkene (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv, dried under vacuum)
-
Anhydrous diglyme (to achieve a ~0.2 M solution)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equiv) and sodium chlorodifluoroacetate (2.0 equiv).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous diglyme via cannula.
-
Reaction Setup: Equip the flask with a reflux condenser topped with an inert gas inlet connected to an oil bubbler to safely vent CO₂ evolution.
-
Heating: Immerse the flask in a preheated oil bath at 190 °C and stir vigorously. The mixture will become a dark slurry.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove NaCl and unreacted reagent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (3x) to remove residual diglyme, followed by a final wash with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.
Data Summary: Representative Difluorocyclopropanations
| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,1-Diphenylethene | Diglyme | 190 | 85 | [6] |
| (Z)-4-(benzyloxy)-2-butenyl acetate | Diglyme | 190 | - | [7] |
| N-Boc-protected enamides | Diglyme | - | - | [6] |
| Alkenyl boronates | Diglyme | 150 | 93-99 | [8] |
Application Note II: Heteroatom Difluoromethylation
The difluoromethyl group (-CF₂H) is a highly sought-after functional group in drug discovery. Sodium chlorodifluoroacetate provides a direct and scalable method for the difluoromethylation of a wide range of heteroatom nucleophiles, including phenols (O-), thiols (S-), amines (N-), and selenols (Se-). [1][3][9]
Expertise & Causality: Rationale for Experimental Design
-
Mechanism: This transformation operates via a different mechanistic paradigm than cyclopropanation. First, a base is used to deprotonate the heteroatom (e.g., ArOH → ArO⁻), generating a potent nucleophile. This nucleophile then intercepts the thermally generated difluorocarbene to form a difluoromethoxide anion intermediate (e.g., ArOCF₂⁻). Subsequent protonation during aqueous work-up furnishes the desired difluoromethylated product (ArOCF₂H). [1]* Base and Solvent: A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is ideal for generating the required nucleophile without competing for the difluorocarbene. Polar aprotic solvents like DMF, DMAc, or NMP are excellent choices as they effectively dissolve the reactants and can be heated to the required temperatures (typically 95-130 °C) for efficient decarboxylation. [3][10]* Safety and Control: A critical safety parameter for this reaction, especially on a larger scale, is the controlled release of CO₂ gas. [5]The reaction must be conducted in an open system (e.g., with a condenser) to avoid pressure buildup. The rate of gas evolution can be managed by controlling the temperature.
Caption: Mechanism for heteroatom difluoromethylation.
Protocol 2: General Procedure for O-Difluoromethylation of a Phenol
This protocol provides a reliable method for the synthesis of aryl difluoromethyl ethers.
Materials:
-
Phenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.5-3.0 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, finely powdered)
-
Anhydrous DMF
-
Round-bottom flask, air condenser, magnetic stirrer, heating mantle
-
Inert gas supply
Step-by-Step Methodology:
-
Assembly: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (2.8 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere.
-
Reaction Setup: Equip the flask with an air condenser sealed with a septum and an outlet needle connected to an oil bubbler.
-
Degassing (Optional but Recommended): Stir the solution and degas with a stream of nitrogen for 30-60 minutes to remove oxygen, which is especially important for thiol substrates. [1]5. Heating: Heat the reaction mixture to 95-110 °C. Significant gas evolution should be observed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Representative Heteroatom Difluoromethylations
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 95 | 86 (10 mmol scale) | [3] |
| Theophylline (N-H) | K₂CO₃ | DMF | 95 | 81 | [3] |
| Phenylselenol (Se-H) | K₂CO₃ | DMF | 95 | 76 | [3] |
| Methyl 4-hydroxy-3-iodobenzoate | K₂CO₃ | DMAc | 135 | High (kg scale) | [5] |
Specialized Application: Chlorodifluoroacylation of Indoles
In a less common but synthetically valuable transformation, sodium chlorodifluoroacetate can act as a chlorodifluoroacylating agent for electron-rich N-alkylindoles. [10]This reaction is unusual as simple Friedel-Crafts reactivity is not observed with similar acetate salts. Mechanistic studies suggest a self-activation pathway where the initially formed difluorocarbene reacts with another molecule of chlorodifluoroacetate to generate a highly electrophilic acylating species. [10]This provides direct access to valuable chlorodifluoroketones.
Conclusion
Sodium chlorodifluoroacetate is a powerful and practical reagent for the introduction of fluorine into complex molecules. Its utility as a robust difluorocarbene precursor enables two key transformations of high value in total synthesis and drug development: the gem-difluorocyclopropanation of electron-rich alkenes and the difluoromethylation of heteroatom nucleophiles. By understanding the underlying mechanistic principles—thermal decarboxylation to an electrophilic carbene—and the specific experimental conditions required for each application, researchers can effectively leverage this reagent to achieve their synthetic goals. Its stability, commercial availability, and operational simplicity ensure that sodium chlorodifluoroacetate will remain an indispensable tool for chemists for the foreseeable future.
References
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Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 53(37), 9829-9850.
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Adekenova, K. S., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 254-284.
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Sperry, J. (2022). Difluoromethylation of Phenols. Organic Syntheses, 99, 164-182.
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Chem-Impex International. (n.d.). Sodium chlorodifluoroacetate.
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Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.
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Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 32(7), 575-592.
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Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007.
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Wikipedia. (n.d.). Sodium chlorodifluoroacetate.
-
ResearchGate. (n.d.). Synthesis of gem-Difluorocyclopropanes.
-
Oshiro, K., et al. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.
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Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6246-6249.
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Amii, H., & Uneyama, K. (2009). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, (11), 1334-1346.
-
ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes.
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Fuqua, S. A., et al. (1967). β,β-DIFLUOROSTYRENE. Organic Syntheses, 47, 49.
-
ResearchGate. (n.d.). Synthesis of gem‐difluorocyclopropane 8.
-
National Institutes of Health. (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation.
-
National Institutes of Health. (n.d.). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.
-
PubMed. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applications.
-
BenchChem. (n.d.). Application Notes and Protocols for Stereoselective Difluorocyclopropanation.
-
ResearchGate. (n.d.). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.
-
Google Patents. (n.d.). US8729320B2 - Method for producing difluorocyclopropane compound.
-
ACS Publications. (n.d.). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate - Cited By.
-
Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099–1132.
-
ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization.
-
ResearchGate. (n.d.). Synthesis of difluorocyclopropanes and difluorocyclopropenes.
-
Sigma-Aldrich. (n.d.). Sodium chlorodifluoroacetate 96%.
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Application Notes and Protocols for the Difluoromethylation of 2-Hydroxychalcones using Sodium Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its unique properties, including high electronegativity, metabolic stability, and the ability to act as a lipophilic hydrogen bond donor, can profoundly enhance the pharmacological profile of a drug candidate.[1][2] These enhancements may manifest as improved binding affinity, increased membrane permeability, and extended metabolic half-life.[1][2] Chalcones, characterized by their α,β-unsaturated ketone core, are a class of naturally occurring and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic difluoromethylation of 2-hydroxychalcones, therefore, represents a promising avenue for the development of novel therapeutics with superior efficacy and pharmacokinetic properties.
This guide provides a comprehensive overview of the difluoromethylation of 2-hydroxychalcones using sodium chlorodifluoroacetate (SCDA), a cost-effective, stable, and readily available reagent.[5][6] We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for both the synthesis of 2-hydroxychalcone precursors and their subsequent difluoromethylation, and offer insights into potential challenges and troubleshooting strategies.
Reaction Mechanism: O-Difluoromethylation and a Novel Cyclization Pathway
The difluoromethylation of 2-hydroxychalcones with sodium chlorodifluoroacetate proceeds via the in situ generation of difluorocarbene (:CF2). The reaction is initiated by the thermal decarboxylation of SCDA.[7][8] The resulting highly electrophilic difluorocarbene is then trapped by the nucleophilic phenolate, formed from the 2-hydroxychalcone under basic conditions. Subsequent protonation yields the desired 2-(difluoromethoxy)chalcone.
Interestingly, studies have shown that in addition to the expected O-difluoromethylation product, a novel 2,2-difluoro-2H-benzofuran derivative can also be formed.[9][10] This side product arises from an intramolecular Michael addition of the phenolate oxygen onto the α,β-unsaturated ketone system, followed by trapping of the resulting enolate by difluorocarbene. A subsequent intramolecular cyclization and protonation affords the benzofuran derivative. The ratio of the two products can be influenced by the substitution pattern on the chalcone backbone.[9]
Caption: Proposed mechanism for the difluoromethylation of 2-hydroxychalcones.
Experimental Protocols
Part 1: Synthesis of 2-Hydroxychalcone Precursors via Claisen-Schmidt Condensation
The synthesis of 2-hydroxychalcones is readily achieved through the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an appropriate benzaldehyde derivative under basic conditions.[6][11][12]
Materials:
-
2-Hydroxyacetophenone (1.0 equiv)
-
Substituted Benzaldehyde (1.0-1.2 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the 2-hydroxyacetophenone (1.0 equiv) in ethanol.
-
Add the substituted benzaldehyde (1.0-1.2 equiv) to the solution.
-
While stirring, slowly add an aqueous solution of NaOH or KOH. The reaction mixture will typically turn a deep color.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is neutral. A precipitate of the 2-hydroxychalcone will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[13]
-
Dry the purified product under vacuum to yield the 2-hydroxychalcone.
Table 1: Representative Examples for the Synthesis of 2-Hydroxychalcones
| 2-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 2-Hydroxyacetophenone | Benzaldehyde | 2-Hydroxychalcone | 86 |
| 2-Hydroxyacetophenone | 4-Methoxybenzaldehyde | 2'-Hydroxy-4-methoxychalcone | 85 |
| 2-Hydroxy-5-fluoroacetophenone | 3,4-Dimethoxybenzaldehyde | 5'-Fluoro-2'-hydroxy-3,4-dimethoxychalcone | 96 |
| 2-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 2'-Hydroxy-4-chlorochalcone | ~80-90 |
Part 2: Difluoromethylation of 2-Hydroxychalcones
This protocol is adapted from established procedures for the difluoromethylation of phenols and specific reports on 2-hydroxychalcones.[7][8][9]
Materials:
-
2-Hydroxychalcone (1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.0-3.0 equiv)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-hydroxychalcone (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF via syringe and stir the suspension.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 95-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to separate the desired 2-(difluoromethoxy)chalcone and the 2,2-difluoro-2H-benzofuran byproduct.
Caption: Experimental workflow for difluoromethylation.
Table 2: Examples of Difluoromethylation of 2-Hydroxychalcones
| Substrate (2-Hydroxychalcone) | Product (2-Difluoromethoxychalcone) | Yield (%) | Benzofuran Byproduct Yield (%) |
| 2-Hydroxychalcone | 2-(Difluoromethoxy)chalcone | 36-80 | Observed |
| 3-Methyl-2-hydroxychalcone | 2-(Difluoromethoxy)-3-methylchalcone | Lower | Up to 35 |
| 4'-Methoxy-2-hydroxychalcone | 2-(Difluoromethoxy)-4'-methoxychalcone | 36-80 | Observed |
Yields are based on reported ranges and can vary depending on specific reaction conditions and substrate.[9]
Characterization of Products
The synthesized 2-hydroxychalcones and their difluoromethylated products can be characterized using standard spectroscopic techniques.
-
¹H NMR: For 2-hydroxychalcones, a characteristic downfield singlet for the hydroxyl proton is often observed.[14] The olefinic protons appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.[15] For the 2-(difluoromethoxy)chalcone product, the -CF2H proton will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbonyl carbon and the carbons of the α,β-unsaturated system have characteristic chemical shifts. In the difluoromethylated product, the -CF2H carbon will appear as a triplet in the proton-coupled spectrum.
-
IR Spectroscopy: A strong absorption band for the C=O stretch (around 1640-1660 cm⁻¹) is characteristic of chalcones.[15] The O-H stretch of the 2-hydroxychalcone will be a broad peak, which will be absent in the difluoromethylated product.
-
Mass Spectrometry: Provides the molecular weight of the synthesized compounds, confirming their identity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2-hydroxychalcone | Incomplete reaction | Increase reaction time, use a stronger base concentration. |
| Side reactions | Run the reaction at a lower temperature (e.g., 0 °C) to minimize side product formation.[11] | |
| Low yield of difluoromethylated product | Incomplete decarboxylation of SCDA | Ensure the reaction temperature is sufficiently high (95-120 °C). Be aware that rapid gas evolution can occur.[2] |
| Inactive SCDA | Use fresh, high-quality sodium chlorodifluoroacetate. | |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Formation of significant amount of benzofuran byproduct | Substrate electronics/sterics | This is an inherent reactivity pathway. Optimize purification to efficiently separate the two products. |
| Difficulty in purification | Products have similar polarity | Use a shallow gradient during column chromatography. Consider alternative solvent systems. |
Conclusion
The difluoromethylation of 2-hydroxychalcones using sodium chlorodifluoroacetate is a valuable synthetic transformation for accessing novel fluorinated compounds with high potential in drug discovery. This method is advantageous due to the low cost and stability of the difluoromethylating agent. While the formation of a benzofuran byproduct is a consideration, the reaction conditions can be optimized, and the products can be separated chromatographically. The protocols and insights provided in this guide aim to equip researchers with the necessary tools to successfully synthesize and explore the therapeutic potential of this promising class of molecules.
References
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An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]
-
Synthesis of 2′‐hydroxychalcone derivatives through Claisen‐Schmidt condensation. ResearchGate. [Link]
-
(A) Synthesis of 2′-hydroxychalcones derivatives 1a-g by... ResearchGate. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]
-
Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. PubMed Central. [Link]
-
Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. MDPI. [Link]
-
Design of potent fluoro-substituted chalcones as antimicrobial agents. PubMed Central. [Link]
-
Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent. Chemical Research in Chinese Universities. [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Link]
-
Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. [Link]
-
Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone. Zenodo. [Link]
-
H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones. ResearchGate. [Link]
-
1H and 13C NMR Spectral Assignments of 2'-hydroxychalcones. PubMed. [Link]
-
Synthesis of the 2′-hydroxychalcone derivatives by Claisen-Schmidt reaction. ResearchGate. [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. PubMed. [Link]
-
p. 390 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. PubMed Central. [Link]
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Application Notes & Protocols: Difluoromethylation of Sulfur and Selenium Nucleophiles using Sodium 2-chloro-2,2-difluoroacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethyl Group
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] Among these, the difluoromethyl (–CF₂H) group is particularly valuable. It can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and fine-tune lipophilicity and binding interactions.
Historically, the installation of the –CF₂H moiety often required harsh conditions or expensive, difficult-to-handle reagents.[2] Sodium 2-chloro-2,2-difluoroacetate (SCDA) has emerged as a superior alternative for this transformation. It is a cost-effective, bench-stable, and relatively non-toxic solid, making it highly attractive for both small-scale discovery and large-scale process chemistry.[1][3] This guide provides a comprehensive overview and detailed protocols for the S- and Se-difluoromethylation of nucleophiles using SCDA, a reaction that proceeds via the thermal generation of difluorocarbene (:CF₂).[4][5]
Reaction Mechanism and General Workflow
The difluoromethylation of thiols and selenols with sodium chlorodluoroacetate is predicated on a straightforward and robust mechanism. The process is initiated by the thermal decarboxylation of SCDA to generate the highly reactive and electrophilic difluorocarbene intermediate.[3][6] This intermediate is then trapped in situ by a nucleophilic thiolate or selenolate, which is formed from the corresponding thiol or selenol under basic conditions. A final protonation step yields the desired difluoromethylated product.[3][7]
Key Mechanistic Steps:
-
Nucleophile Activation: A base, typically potassium carbonate (K₂CO₃), deprotonates the thiol (R-SH) or selenol (R-SeH) to form the more nucleophilic thiolate (R-S⁻) or selenolate (R-Se⁻).
-
Carbene Generation: At elevated temperatures (typically 95-120 °C), SCDA undergoes smooth decarboxylation, releasing carbon dioxide and a chloride ion to generate the transient difluorocarbene (:CF₂) species.[4][7]
-
Nucleophilic Trapping: The electron-rich thiolate or selenolate attacks the electron-deficient carbon of the difluorocarbene.
-
Protonation: The resulting anionic intermediate is protonated by a proton source in the reaction mixture to afford the final S- or Se-difluoromethylated product.
The general experimental workflow is designed for simplicity and efficiency, typically involving a one-pot procedure without the need for transition-metal catalysts.[4]
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"chlorodifluoroacetic acid sodium salt" in the preparation of difluorinated carbocyclic nucleosides
Application Note & Protocol
Topic: Strategic Synthesis of Difluorinated Carbocyclic Nucleosides Using Sodium Chlorodifluoroacetate as a Difluorocarbene Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Carbocyclic Nucleosides
Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar moiety, represent a cornerstone in antiviral and anticancer drug development.[1][2] Their enhanced metabolic stability, owing to the resistance of the carbon-carbon backbone to enzymatic cleavage by phosphorylases, makes them superior candidates for therapeutic agents.[2] The strategic incorporation of fluorine atoms, particularly as a gem-difluoro (CF₂) group, can profoundly modulate the biological activity of these molecules. The CF₂ group can act as a bioisostere for an oxygen atom or a hydroxyl group, altering the molecule's conformation, lipophilicity, and electronic properties, which in turn can enhance binding to target enzymes and improve metabolic stability.[3]
Gemcitabine, a highly successful anticancer drug, underscores the therapeutic potential of difluorinated nucleosides, although it is a furanose-based, not carbocyclic, analog.[4][5] The synthesis of difluorinated carbocyclic structures, however, presents unique challenges. A robust and efficient method for introducing the CF₂ group is the [2+1] cycloaddition of difluorocarbene (:CF₂) to a double bond within a carbocyclic precursor.
This application note details the use of sodium chlorodifluoroacetate (ClCF₂COONa) as a highly practical, cost-effective, and stable precursor for the in situ generation of difluorocarbene.[6][7] Through thermal decarboxylation, this bench-stable salt provides a reliable source of :CF₂, enabling the efficient difluorocyclopropanation of cyclopentenyl nucleoside analogs to yield the desired difluorinated carbocyclic nucleoside core.[8]
Mechanism of Action: From Salt to Cyclopropane
The synthetic strategy hinges on a two-stage mechanism: the generation of the reactive intermediate followed by its cycloaddition to the alkene substrate.
-
Generation of Difluorocarbene: Sodium chlorodifluoroacetate is a stable crystalline solid that, upon heating in a high-boiling aprotic solvent, undergoes thermal decarboxylation.[6][7] This process eliminates a molecule of carbon dioxide and a chloride ion, yielding the highly reactive and electrophilic difluorocarbene (:CF₂) intermediate. This method is operationally simple and avoids the use of harsh or environmentally hazardous reagents often associated with other difluorocarbene generation techniques.[6][9]
-
[2+1] Cycloaddition: The generated difluorocarbene, a moderately electrophilic species, readily reacts with electron-rich C=C double bonds.[10] In the context of our target synthesis, it adds across the double bond of a protected cyclopentenyl carbocyclic nucleoside precursor. This concerted [2+1] cycloaddition reaction forms a stable gem-difluorocyclopropane ring fused to the carbocyclic framework, thereby constructing the core of the target molecule.[8][11]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sodium Chlorodifluoroacetate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for sodium chlorodifluoroacetate (SCDA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and efficiency of reactions involving this versatile reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your specific application.
Introduction to Sodium Chlorodifluoroacetate (SCDA)
Sodium chlorodifluoroacetate (ClCF₂CO₂Na), often abbreviated as SCDA, is an inexpensive, bench-stable, crystalline solid primarily used as a precursor for generating difluorocarbene (:CF₂)[1][2]. This highly reactive intermediate is a key component in a variety of important organic transformations, including the synthesis of gem-difluorocyclopropanes, difluoromethyl ethers, and other fluorinated molecules that are crucial in pharmaceuticals and agrochemicals[3][4][5].
The utility of SCDA stems from its ability to undergo thermal decarboxylation, cleanly releasing carbon dioxide and a chloride ion to generate the electrophilic difluorocarbene intermediate[4][6]. Understanding and controlling this decomposition is the key to high-yield synthesis.
Frequently Asked Questions (FAQs)
Handling and Preparation
Q1: My SCDA is fresh from the supplier. Do I still need to dry it?
Answer: Yes, absolutely. This is one of the most common and critical sources of yield loss. SCDA is hygroscopic, and the presence of water can interfere with the reaction mechanism and quench reactive intermediates.
Causality: Water can protonate the key carbanion intermediate (ClF₂C⁻) formed during decarboxylation, preventing the formation of difluorocarbene. It can also react with other reagents in your flask.
Validated Protocol: Drying Sodium Chlorodifluoroacetate [7]
-
Place the finely pulverized SCDA salt in a suitable flask or vacuum desiccator.
-
Dry the salt overnight under high vacuum (e.g., 1 mm Hg) at room temperature.
-
For particularly sensitive reactions, gentle heating (e.g., 40-50°C) under vacuum can be applied, but care must be taken to avoid premature decomposition.
-
Always store the dried reagent under an inert atmosphere (Nitrogen or Argon) and use it promptly.
Q2: What are the primary safety concerns when working with SCDA at scale?
Answer: The most significant hazard is the potential for a runaway exothermic decomposition. If the reagent is heated too quickly or if it accumulates in the reaction vessel without reacting, it can decompose violently[7].
Key Safety Pillars:
-
Controlled Addition: For reactions at high temperatures (e.g., >120°C), add the SCDA solution dropwise to the hot reaction mixture containing the substrate. This ensures the SCDA reacts as it is added, preventing accumulation[7].
-
Temperature Monitoring: Always use an oil bath and an internal thermometer to carefully monitor and control the reaction temperature. Do not let the bath temperature drop significantly during the addition, as this could lead to a dangerous buildup of unreacted SCDA[7].
-
Proper Venting: The reaction generates a significant amount of CO₂ gas. Ensure your apparatus is equipped with a proper outlet, such as an oil bubbler, to safely vent the excess pressure[4].
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. For larger-scale reactions, a blast shield is highly recommended.
Reaction Mechanism & Conditions
Q3: What is the accepted mechanism for difluorocarbene generation from SCDA?
Answer: The generation of difluorocarbene from SCDA proceeds via thermal decarboxylation. The process is initiated by heat, which causes the molecule to lose a molecule of carbon dioxide, forming a chlorodifluoromethyl carbanion. This carbanion is unstable and rapidly eliminates a chloride ion to yield the neutral difluorocarbene species.
Mechanism: SCDA Decarboxylation
Caption: Thermal decarboxylation of SCDA to generate difluorocarbene.
Q4: How do I select the optimal solvent and temperature for my reaction?
Answer: The choice of solvent and temperature are inextricably linked and depend on the specific application. The goal is to find a temperature high enough for efficient decarboxylation but low enough to ensure the stability of your substrate and product. High-boiling, polar aprotic solvents are generally preferred.
Causality: The solvent must be able to solubilize the SCDA salt and be stable at the required reaction temperatures, which are typically in the range of 90-190°C[2][7]. The rate of decarboxylation is highly temperature-dependent[2][7].
| Application | Typical Solvent | Temperature Range (°C) | Typical Yield | Reference |
| Wittig-like Olefination | Diglyme | 160 | 67-79% | [7] |
| Heteroatom Difluoromethylation | DMF, Dioxane | 95 - 120 | 64-93% | [2][8] |
| Difluorocyclopropanation | Diglyme | 180-190 | Varies | |
| Acylation of Indoles | DMF | 90 | ~81% | [1] |
Troubleshooting Guide: Low Reaction Yield
Low yield is the most common issue faced by researchers. This workflow provides a logical sequence of steps to diagnose and solve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in SCDA reactions.
| Issue | Potential Cause | Recommended Action |
| No Reaction | Temperature is too low for decarboxylation. | Increase the reaction temperature. For many difluoromethylations, temperatures of at least 95°C are required[2][8]. |
| Sluggish/Incomplete Reaction | Insufficient SCDA or inadequate reaction time. | Increase the equivalents of SCDA (2-3 equivalents are common)[2]. Monitor the reaction by TLC or GC-MS to determine the optimal time. |
| Formation of Dark Tars/Decomposition | Reaction temperature is too high, decomposing the substrate or product. | Reduce the reaction temperature. Consider a different solvent that allows for a lower reaction temperature. |
| Inconsistent Results | Moisture in the reagents or solvent. | Rigorously dry the SCDA and ensure the use of anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar)[4][7]. |
References
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1967). β,β-Difluorostyene. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
Williams, T. J., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4024–4027. [Link]
-
Oakwood Chemical. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Angewandte Chemie International Edition, 53(49), 13394-13411. [Link]
-
PubMed. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Retrieved from [Link]
- Google Patents. (n.d.). Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid.
-
NIH. (n.d.). Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved from [Link]
-
precisionFDA. (n.d.). SODIUM CHLORODIFLUOROACETATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl chlorodifluoroacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved from [Link]
-
PubChem. (n.d.). Sodium chlorodifluoroacetate. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. chemimpex.com [chemimpex.com]
- 6. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
"sodium chlorodifluoroacetate" reaction workup and product purification
A Guide for Researchers, Scientists, and Drug Development Professionals on Reaction Workup and Product Purification
Welcome to the technical support center for sodium chlorodifluoroacetate (SCDA). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the workup and purification of this versatile reagent. This resource is built on a foundation of scientific expertise and practical, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing sodium chlorodifluoroacetate?
A1: The most prevalent and straightforward method for preparing sodium chlorodifluoroacetate is through the careful neutralization of chlorodifluoroacetic acid with a sodium base.[1] Common bases include sodium hydroxide or sodium carbonate.[1][2] The reaction is typically performed in a solvent like methanol or diethyl ether, and it's crucial to control the temperature to prevent unwanted side reactions.[2]
Q2: My yield of sodium chlorodifluoroacetate is lower than expected. What are the potential causes?
A2: Low yields can often be attributed to two main factors:
-
Temperature Control: During the neutralization of chlorodifluoroacetic acid with a strong base like sodium hydroxide, it is critical to maintain a low temperature, typically below 40°C.[2] Exceeding this temperature can lead to decomposition of the product.
-
Incomplete Reaction: Ensure that you are using stoichiometric amounts of your starting materials. An excess or deficit of the base can result in an incomplete reaction or the presence of unreacted starting material in your final product.
Q3: The isolated sodium chlorodifluoroacetate is not a fine white powder and appears clumpy or wet. What should I do?
A3: Sodium chlorodifluoroacetate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If your product appears clumpy or wet, it is likely due to insufficient drying. To obtain a fine, free-flowing powder, the product should be dried overnight under vacuum (e.g., at 1 mm Hg) at room temperature.[2] Using a desiccator with a strong drying agent like phosphorus pentoxide (P₂O₅) is also recommended.[1]
Q4: What are the key safety precautions to consider when working with sodium chlorodifluoroacetate?
A4: Sodium chlorodifluoroacetate is classified as an irritant.[1][3] It can cause skin, eye, and respiratory irritation.[3][4] Therefore, it is essential to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] In case of accidental contact, wash the affected skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]
A critical safety consideration arises when SCDA is used as a reagent for generating difluorocarbene at high temperatures. If the reaction temperature drops while the reagent is being added, it can accumulate and subsequently undergo a violent exothermic decomposition.[2][5]
Troubleshooting Guide: Reaction Workup & Purification
This section addresses specific issues you may encounter during the workup and purification of sodium chlorodifluoroacetate.
Issue 1: Difficulty in Removing the Solvent After Synthesis
-
Problem: The solvent (e.g., methanol or diethyl ether) is not being removed efficiently under reduced pressure.
-
Causality: This can be due to an inadequate vacuum or the solvent having a relatively high boiling point.
-
Solution: Ensure your vacuum pump is functioning correctly and can achieve a pressure of around 1 mm Hg. Gently warming the flask (not exceeding 40°C) can facilitate the removal of the solvent.[2]
Issue 2: The Final Product Contains Impurities
-
Problem: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of unreacted starting materials or byproducts.
-
Causality: Impurities can arise from an incomplete reaction, side reactions due to improper temperature control, or the use of impure starting materials.
-
Protocol: Purification by Recrystallization
-
Solvent Selection: While specific recrystallization solvents for SCDA are not extensively documented, its solubility profile suggests that a mixed solvent system could be effective.[1] A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dimethoxyethane) and then slowly add a solvent in which it is insoluble (an "anti-solvent") until turbidity is observed.[6][7]
-
Procedure:
-
Dissolve the crude sodium chlorodifluoroacetate in a minimum amount of the hot primary solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.[6]
-
Slowly add the anti-solvent to the hot solution until it remains slightly cloudy.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the purified crystals thoroughly under vacuum.[2]
-
-
| Parameter | Recommended Solvent/Condition | Rationale |
| Primary Solvents (Good Solubility) | Dimethoxyethane, Diglyme, DMF | SCDA is reported to be soluble in these solvents.[1] |
| Potential Anti-Solvents (Poor Solubility) | Diethyl ether, Hexanes, Toluene | These are common non-polar solvents that may have low solubility for the salt.[7][8] |
| Drying Method | Vacuum drying (1 mm Hg), Desiccator (P₂O₅) | Due to the hygroscopic nature of SCDA.[1][2] |
Issue 3: Product Decomposes During a Reaction
-
Problem: When using sodium chlorodifluoroacetate as a difluorocarbene precursor, the reaction is violent or uncontrollable.
-
Causality: This is a known hazard associated with the thermal decomposition of SCDA. If the reagent is added to a reaction vessel that is not at a sufficiently high and stable temperature, it can accumulate. A subsequent increase in temperature can then lead to a rapid, exothermic decomposition.[2][5]
-
Preventative Measures:
-
Ensure that the reaction flask and its contents are fully equilibrated at the target temperature before starting the addition of the sodium chlorodifluoroacetate solution.[2][5]
-
Maintain a stable reaction temperature throughout the addition process.
-
Add the sodium chlorodifluoroacetate solution dropwise to control the rate of reaction and prevent its buildup.[2]
-
Experimental Workflow Diagrams
Diagram 1: Synthesis and Workup of Sodium Chlorodifluoroacetate
Caption: A flowchart illustrating the synthesis and isolation of sodium chlorodifluoroacetate.
Diagram 2: Troubleshooting Logic for Product Purification
Caption: A decision-making flowchart for troubleshooting the purification of crude SCDA.
References
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (n.d.). β,β-DIFLUOROSTYRENE. Organic Syntheses. Retrieved from [Link]
-
Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Prajapati, V. K., et al. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Recrystallization - Single Solvent. University of California, Los Angeles. Retrieved from [Link]
-
Li, Y., et al. (2018). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Request PDF on ResearchGate. Retrieved from [Link]
-
(n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
(2020, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
(n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Retrieved from [Link]
-
(n.d.). Sodium chlorodifluoroacetate. PubChem. Retrieved from [Link]
-
(2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sodium chlorodifluoroacetate | C2ClF2NaO2 | CID 2734985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Navigating the Thermal Decomposition of Sodium Chlorodifluoroacetate: A Technical Support Guide
Welcome to the comprehensive technical support center for managing the thermal decomposition of sodium chlorodifluoroacetate (SCDA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for the generation of difluorocarbene. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of handling SCDA, troubleshooting common experimental hurdles, and ensuring the safety and reproducibility of your reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Foundational Principles & Safety
Understanding the Chemistry: More Than Just a Reagent
Sodium chlorodifluoroacetate is a widely used precursor for the in-situ generation of difluorocarbene (:CF₂), a highly reactive intermediate for various synthetic transformations, including difluorocyclopropanation and the difluoromethylation of heteroatoms.[1][2] The thermal decomposition of SCDA proceeds via an irreversible decarboxylation, as illustrated below.
Caption: Thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.
A critical aspect of this process is the highly exothermic nature of the decomposition, which, if not properly controlled, can lead to a runaway reaction.[3] This guide will equip you with the knowledge to mitigate these risks effectively.
Safety First: Handling and Storage of SCDA
Sodium chlorodifluoroacetate is an irritant and is hygroscopic.[4] Proper handling and storage are paramount to ensure both user safety and reagent integrity.
Frequently Asked Questions: Safety & Handling
-
What are the primary hazards associated with sodium chlorodifluoroacetate?
-
SCDA is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
-
How should I store sodium chlorodifluoroacetate?
-
Due to its hygroscopic nature, SCDA should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5] Moisture can affect the reagent's stability and performance.
-
-
What are the hazardous decomposition products I should be aware of?
-
In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]
-
Section 2: Experimental Design & Protocols
Key Experimental Parameters and Their Impact
The success of reactions involving the thermal decomposition of SCDA is highly dependent on several key parameters. Understanding their interplay is crucial for optimizing your results.
| Parameter | Impact on Reaction | Recommendations |
| Temperature | Controls the rate of decarboxylation. Too low, and the reaction is sluggish; too high, and the risk of a runaway reaction and side product formation increases. | Start with literature-reported temperatures (often between 95°C and 190°C) and optimize in small increments.[1][2] |
| Solvent | Affects the solubility of SCDA and the stability of the generated difluorocarbene. High-boiling polar aprotic solvents are common. | Diglyme and triglyme are frequently used for higher temperature reactions, while DMF can be employed for lower temperature applications.[6][7] |
| Reagent Purity | The presence of moisture can impact the reaction. | Use freshly dried SCDA or dry it in a vacuum oven before use. Ensure solvents are anhydrous. |
| Addition Rate | In some setups, the rate of addition of SCDA to the hot reaction mixture is critical for controlling the exotherm. | For larger-scale reactions, slow, controlled addition is recommended to manage heat generation.[3] |
General Experimental Workflow
The following diagram outlines a typical workflow for a difluorocyclopropanation reaction using SCDA.
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
"chlorodifluoroacetic acid sodium salt" hygroscopic nature and storage conditions
Technical Support Center: Chlorodifluoroacetic Acid Sodium Salt
A Senior Application Scientist's Guide to Handling and Storage
Welcome to the technical support guide for chlorodifluoroacetic acid sodium salt (CAS 1895-39-2). As a Senior Application Scientist, I understand that the success of your research, particularly in drug development and organic synthesis, hinges on the integrity of your starting materials. This compound is a valuable reagent, often used as a precursor for difluorocarbene[1]. However, its utility is directly linked to its proper handling, primarily due to its hygroscopic nature.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter. My goal is to provide not just instructions, but the scientific reasoning behind them, ensuring your experiments are both successful and repeatable.
Frequently Asked Questions (FAQs)
Q1: The Safety Data Sheet (SDS) lists chlorodifluoroacetic acid sodium salt as "hygroscopic." What does this practically mean for my lab work?
A: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere[2][3]. In practical terms, every time a container of this white to off-white powder[4][5][6] is opened, it will actively draw water vapor from the ambient air.
This is not a passive process; it's a significant chemical property that can lead to substantial changes in the material. The absorption of moisture can cause both physical and chemical alterations[7][8]. Physically, you may observe the powder changing from a free-flowing solid to a clumped, caked, or even gummy substance[7][9]. Chemically, the presence of water can compromise the compound's stability and reactivity in sensitive applications, potentially introducing impurities or affecting reaction yields[8][10].
Q2: What are the specific consequences if my sample absorbs atmospheric moisture?
A: The consequences of moisture absorption range from inconvenient to catastrophic for an experiment.
-
Inaccurate Stoichiometry: If you weigh out 100 mg of the compound that has absorbed water, you are not weighing 100 mg of the active reagent. A portion of that mass is water, which will lead to significant errors in molar calculations and reagent ratios.
-
Physical Handling Difficulties: Moisture absorption leads to caking and clumping[7][9]. This makes the powder difficult to handle, weigh accurately, and dispense. It can impede powder flow and cling to surfaces, leading to material loss and cross-contamination[9][10].
-
Altered Chemical Reactivity: For reactions that require anhydrous conditions, such as the generation of difluorocarbene[1], the presence of absorbed water can inhibit or alter the desired chemical pathway. This can lead to lower yields, the formation of unwanted byproducts, or complete reaction failure.
-
Degradation: Over time, the presence of moisture can lead to chemical degradation of the salt through processes like hydrolysis, reducing the purity and efficacy of the material[8][10].
Q3: What are the definitive recommended storage conditions to maintain the integrity of the compound?
A: To prevent the issues outlined above, strict adherence to proper storage protocols is essential. The primary goal is to create a barrier between the compound and atmospheric moisture.
Based on authoritative safety data sheets and best practices, the following conditions are recommended:
-
Container: The most critical factor is a tightly closed container[11]. Ensure the cap is sealed securely immediately after each use. For frequently accessed materials, using Parafilm® around the cap provides an excellent secondary seal.
-
Atmosphere: Store in a dry environment. For maximum protection, especially for long-term storage or high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advised[4][12]. A desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide is a highly effective and common practice[3][4].
-
Temperature: Recommendations vary, indicating that the ideal temperature depends on the intended duration of storage. For daily or weekly use, storage in a cool, dry, and well-ventilated place at room temperature is acceptable[4][11][12]. For long-term archival, storage in a freezer at -20°C is also recommended[13].
Troubleshooting Guide
Issue: My chlorodifluoroacetic acid sodium salt appears clumpy or caked. What should I do?
This is a clear indication of moisture absorption[7].
-
Diagnosis: The material has been compromised. Using it directly will lead to inaccurate measurements.
-
Solution: Attempting to dry the material by heating is generally not recommended as it can cause decomposition or may not fully restore its original properties[2][7]. The safest course of action is to discard the compromised reagent and use a fresh, properly stored supply.
-
Prevention: Review your storage and handling procedures immediately. Ensure containers are sealed tightly and consider transferring the main stock to smaller, sealed vials for daily use to minimize exposure of the bulk material.
Issue: When weighing the compound on an analytical balance, the mass reading is unstable and continuously increases.
This is a classic sign of a hygroscopic substance actively absorbing moisture from the air as it sits on the balance pan.
-
Diagnosis: The compound is being exposed to ambient air for too long.
-
Solution: Minimize the time the compound is exposed. Do not leave the container open. Weigh the material as quickly and efficiently as possible. If possible, perform weighing operations in a glove box with a controlled inert atmosphere or in a room with controlled low humidity.
-
Pro-Tip: Instead of weighing directly onto paper, use a small, capped vial. Add the powder to the vial, cap it, and record the total weight. Dispense the required amount into your reaction vessel and re-weigh the capped vial. The difference in mass is the amount of reagent you have used, a technique that minimizes air exposure.
Issue: I suspect my compound was left open for a short period. Is it still usable for a sensitive reaction?
Even brief exposure can be detrimental to moisture-sensitive applications.
-
Diagnosis: The material's integrity is questionable.
-
Solution: The decision to use it depends on the reaction's sensitivity. For non-critical applications, it might be acceptable. For high-stakes syntheses (e.g., late-stage drug development), it is not worth the risk. Using a fresh, unopened supply is the only way to guarantee the reagent's quality.
-
Self-Validation: Before use, visually inspect the powder. If any clumping is visible, do not use it for sensitive applications. If it remains a free-flowing powder, it has likely absorbed minimal moisture, but the risk is not zero.
Experimental Protocol: Handling and Dispensing
This protocol is designed to minimize moisture exposure during routine laboratory use.
-
Preparation: Before retrieving the main container, ensure your workspace is clean and dry. Have all necessary tools (spatulas, weigh boats, secondary containers) ready. If working in a humid environment, consider using a glove box or a controlled humidity chamber.
-
Equilibration: If the reagent is stored in a freezer, allow the sealed container to warm to ambient temperature before opening. This prevents condensation from forming on the cold powder.
-
Dispensing: Open the main container for the shortest time possible. Quickly retrieve the approximate amount of powder needed and immediately and securely reseal the main container.
-
Weighing: Perform the weighing operation promptly, as described in the troubleshooting section above, to prevent moisture uptake on the balance.
-
Storage Review: After dispensing, visually inspect the seal on the main container. If it appears worn or damaged, replace it or transfer the material to a new, dry container with a secure cap. Place the container back into its designated storage location (e.g., desiccator).
Data Presentation: Storage and Troubleshooting Summary
| Parameter | Recommended Condition | Causality (Why it's important) | Troubleshooting for Non-Compliance |
| Container Seal | Tightly closed, airtight seal.[11] | Prevents ingress of atmospheric moisture. | Issue: Clumping, caking. Action: Discard compromised reagent. Use smaller aliquots for daily work. |
| Atmosphere | Store in a dry environment, preferably in a desiccator or under inert gas.[12] | Minimizes the water vapor concentration around the compound. | Issue: Unstable weight on balance. Action: Weigh quickly; use a glove box if available. |
| Temperature | Cool, well-ventilated area[11][12][14] or -20°C freezer for long-term storage[13]. | Cool temperatures slow down potential degradation reactions. | Issue: Potential degradation over time. Action: For critical experiments, use a fresh lot number. |
| Handling | Minimize exposure time to air.[2][7] | The compound actively absorbs moisture upon exposure. | Issue: Suspected exposure. Action: Visually inspect for physical changes. Do not use for sensitive reactions if compromised. |
Visualizations
Workflow for Handling Hygroscopic Reagents
Caption: A step-by-step workflow for handling chlorodifluoroacetic acid sodium salt to minimize moisture exposure.
Storage Decision Tree
Caption: A decision tree to select the optimal storage condition based on experimental needs.
References
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]
-
Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH & Co. KG. [Link]
-
Yap, W. T., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 15(11), 1344. [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
Sodium chlorodifluoroacetate CAS#: 1895-39-2. ChemWhat. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]
-
Sodium chlorodifluoroacetate. Wikipedia. [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
How To: Store Reagents. University of Rochester Department of Chemistry. [Link]
-
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2008). ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Temperature for Difluoromethylation using Sodium 2-chloro-2,2-difluoroacetate
Welcome to the technical support center for reactions involving sodium 2-chloro-2,2-difluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for successful difluoromethylation reactions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the safety, efficiency, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylation reaction is sluggish or not proceeding to completion. Could the temperature be too low?
A1: Yes, insufficient temperature is a primary cause of incomplete or slow reactions. The core of this reaction is the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate to generate the highly reactive intermediate, difluorocarbene (:CF₂)[1][2][3]. This step is temperature-dependent. If the temperature is too low, the rate of difluorocarbene generation is slow, leading to a sluggish reaction.
Causality: The activation energy for the decarboxylation of sodium 2-chloro-2,2-difluoroacetate requires a specific thermal threshold. Below this temperature, the reagent remains largely unreacted in the solution. For instance, protocols for the difluoromethylation of thiols note that the reagent undergoes smooth decarboxylation at 95 °C[4], while other procedures with different substrates may require temperatures up to 160 °C[2][5].
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer or oil bath controller is calibrated and accurately reflects the internal reaction temperature.
-
Incremental Temperature Increase: Gradually increase the reaction temperature by 5-10 °C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique, such as Thin Layer Chromatography (TLC)[1][6].
-
Monitor Gas Evolution: A key indicator of difluorocarbene generation is the evolution of CO₂ gas[5]. If you observe minimal to no bubbling, it's a strong sign that the temperature is insufficient to initiate decarboxylation[1][6]. Ensure your system is properly vented through an oil bubbler to safely manage gas release[1][6].
Q2: I've observed a sudden, vigorous gas evolution and a rapid exotherm. What is happening, and how can I prevent it?
A2: You have likely encountered a dangerous situation caused by the accumulation of unreacted sodium 2-chloro-2,2-difluoroacetate followed by a runaway decomposition. This is a critical safety concern. This hazardous scenario occurs when the reaction temperature is initially too low for decarboxylation to proceed, but high enough to allow the reagent to dissolve. When the temperature eventually reaches the decomposition threshold, the accumulated reagent decomposes simultaneously, leading to a violent and exothermic release of gas[5].
Causality: The danger lies in the delay between the addition of the reagent and the initiation of its decomposition. If the reagent is added to a flask that has not reached a sufficiently high temperature, it will build up. A subsequent increase in temperature can trigger a violent, uncontrolled reaction[5].
Preventative Measures:
-
Pre-heat the reaction vessel: For protocols involving the dropwise addition of the reagent, ensure the flask contents are fully equilibrated at the target temperature (e.g., 160 °C) before starting the addition[5].
-
Controlled Reagent Addition: Add the sodium 2-chloro-2,2-difluoroacetate solution dropwise over a prolonged period (e.g., 1.5-2 hours) to ensure it reacts as it is added, preventing accumulation[5].
-
Ensure Proper Stirring: Maintain vigorous and efficient stirring to ensure even heat distribution throughout the reaction mixture.
Troubleshooting Guide: Low Yield and Byproduct Formation
Q3: My reaction yield is low, despite reaching the recommended temperature. What other temperature-related factors could be at play?
A3: Achieving the target temperature is crucial, but maintaining it consistently and choosing the optimal temperature for your specific substrate are equally important.
Key Considerations:
-
Substrate Stability: Your starting material or product may be sensitive to high temperatures, leading to degradation over the course of the reaction. If you suspect thermal instability, consider running the reaction at a lower temperature for a longer duration. For example, some reactions can be performed at 90-95 °C over 18 hours instead of a higher temperature for a shorter time[5].
-
Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. Solvents like N,N-Dimethylformamide (DMF) or diglyme are commonly used due to their high boiling points, which allow for the necessary thermal conditions[1][3][5]. Ensure your chosen solvent is appropriate for your target temperature.
-
Reaction Time vs. Temperature: There is an inverse relationship between reaction time and temperature. High temperatures (e.g., 120-160 °C) often lead to shorter reaction times (2-4 hours)[1][2][5][6]. Conversely, lower temperatures (e.g., 95 °C) may require significantly longer reaction times (8+ hours)[2][4][5]. You may need to optimize this balance for your specific transformation.
Troubleshooting Flowchart for Temperature Optimization
Below is a logical workflow to diagnose and resolve temperature-related issues in your difluoromethylation reaction.
Caption: Troubleshooting flowchart for temperature-related issues.
Quantitative Data Summary
The optimal temperature is highly dependent on the nucleophile being difluoromethylated. The table below summarizes typical starting points and observations.
| Temperature Range | Typical Substrates | Expected Reaction Time | Key Observations & Potential Issues |
| 90-100 °C | Thiols, Selenols, some N-heterocycles[4][5] | 8 - 18 hours[2][5] | - Slower, more controlled reaction. - May be too slow for less reactive substrates. |
| 100-125 °C | Phenols, Chalcones[1][6][7][8] | 2 - 5 hours[1][6][9] | - Good balance of reaction rate and control. - Vigorous bubbling may occur upon heating[1][6]. |
| 150-160 °C | Wittig-like reactions with aldehydes[2][5] | 1.5 - 2 hours[2][5] | - Rapid reaction. - High risk of runaway reaction if reagent addition is not controlled[5]. |
Experimental Protocol: Temperature Optimization for Phenol Difluoromethylation
This protocol provides a step-by-step guide for optimizing the reaction temperature for the O-difluoromethylation of a generic phenol substrate.
Materials:
-
Phenolic substrate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottomed flask with a magnetic stir bar
-
Air condenser and Schlenk line
-
Oil bath with a reliable temperature controller
-
TLC plates and appropriate eluent
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask charged with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv)[1][6].
-
Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere[1][6].
-
Solvent Addition: Add anhydrous DMF and deionized water (e.g., an 8:1 ratio) via syringe[1][10].
-
Degassing: Submerge a nitrogen inlet needle below the solvent surface and allow nitrogen to bubble through the solution for 1 hour with stirring to degas the mixture[1][6].
-
Reagent Addition: Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in a single portion under a positive flow of nitrogen. Immediately equip the flask with an air condenser connected to an oil bubbler[1][6].
-
Heating & Optimization:
-
Run 1 (Baseline): Lower the apparatus into an oil bath preheated to 100 °C. Stir for 2 hours, taking a small aliquot for TLC analysis every 30 minutes.
-
Run 2 (Increased Temperature): If Run 1 is incomplete, set up the reaction again and heat to 110 °C. Monitor by TLC as before.
-
Run 3 (Further Increase): If necessary, perform a third run at 120 °C[1][6].
-
-
Analysis: Compare the TLC plates from each run to determine the temperature that provides the best conversion to the product with the fewest byproducts in a reasonable timeframe.
-
Workup: Once the reaction is deemed complete, cool the flask to room temperature, dilute with water, and perform a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate)[10].
Safety First: Always conduct this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat[11][12][13]. Be aware of the potential for vigorous gas evolution and exothermic decomposition[5].
References
-
Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. (2023). 11
-
Difluoromethylation of Phenols - Organic Syntheses Procedure. (n.d.). Organic Syntheses. 1
-
β,β-Difluorostyene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. 5
-
Sodium chlorodifluoroacetate - Safety Information. (n.d.). Synquest Labs. 12
-
Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent. (n.d.). Hep Journals. 14
-
Difluoromethylation of Phenols. (2024). Organic Syntheses. 6
-
Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (2015). ResearchGate. 7
-
Sodium 2-chloro-2,2-difluoroacetate. (2023). YouTube. 2
-
Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. (n.d.). Chemos GmbH & Co. KG. 15
-
SAFETY DATA SHEET - Sodium chlorodifluoroacetate. (2021). Fisher Scientific. 13
-
SAFETY DATA SHEET - Sodium Bromodifluoroacetate. (2022). TCI Chemicals. Link
-
Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (2015). Chemical Research in Chinese Universities. 8
-
Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent. (2015). OUCI. 16
-
Sodium chlorodifluoroacetate. (n.d.). Wikipedia. 3
-
Sodium chlorodifluoroacetate. (n.d.). Ambeed.com. 9
-
The Difluoromethyl Group in Focus: Protocols for Nucleophilic Difluoromethylation. (n.d.). Benchchem. 10
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. (2013). PubMed. 4
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent [crcu.jlu.edu.cn]
- 9. 1895-39-2 | Sodium chlorodifluoroacetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
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- 15. chemos.de [chemos.de]
- 16. Difluoromethylation of 2-hydroxychalcones using sodium 2-chloro-2,2-difluoroacetate as difluoromethylating agent [ouci.dntb.gov.ua]
Overcoming substrate limitations in "sodium chlorodifluoroacetate" difluoromethylation
Welcome to the technical support center for overcoming substrate limitations in difluoromethylation reactions using sodium chlorodifluoroacetate (SCDA). This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this cost-effective and versatile reagent. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter with difficult substrates.
Introduction: The Power and Pitfalls of a Workhorse Reagent
Sodium chlorodifluoroacetate (CF₂ClCO₂Na) is a widely used, inexpensive, and shelf-stable crystalline solid for introducing the valuable difluoromethyl (-CF₂H) group into organic molecules.[1][2] The -CF₂H moiety is a key functional group in modern drug discovery, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enhancing metabolic stability, and modulating physicochemical properties like lipophilicity and hydrogen bonding capacity.[3][4]
The reaction's utility stems from the thermal decarboxylation of SCDA to generate the highly reactive difluorocarbene (:CF₂), which is then trapped by a suitable nucleophile.[2][5] While effective for a range of substrates, particularly phenols and thiols, its success is not universal.[5][6] Substrate electronics, sterics, and the presence of certain functional groups can lead to low yields, side reactions, or complete reaction failure. This guide provides a structured approach to troubleshooting these limitations.
Core Reaction Mechanism
Understanding the mechanism is the first step to effective troubleshooting. The process is generally accepted to proceed as follows:
-
Deprotonation: A base (e.g., K₂CO₃, Na₂CO₃) deprotonates the nucleophilic substrate (e.g., ArOH, ArSH, N-H).
-
Decarboxylation: At elevated temperatures (typically 90-120 °C), SCDA undergoes thermal decomposition, losing CO₂ and a chloride ion to generate the electrophilic difluorocarbene (:CF₂) intermediate.[2][7]
-
Nucleophilic Trapping: The highly reactive difluorocarbene is intercepted by the in situ-generated nucleophile (e.g., ArO⁻, ArS⁻).
-
Protonation: The resulting intermediate is protonated during workup or by a proton source in the reaction mixture to yield the final difluoromethylated product.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might ask when encountering difficulties.
Q1: My reaction yield is very low or zero. What are the first things to check?
This is the most common issue and can stem from several factors. A logical diagnostic workflow is essential.
Detailed Checks:
-
Temperature: The thermal decarboxylation of SCDA is the rate-limiting step. Temperatures below 90 °C are often insufficient.[5] For many substrates, particularly less nucleophilic ones, temperatures of 110-120 °C are required.[8] Caution: Overheating can lead to substrate decomposition. Monitor by TLC or LCMS.
-
Solvent: Polar aprotic solvents like DMF, NMP, and DMSO are crucial.[9] They are necessary to dissolve the sodium salt and stabilize the charged intermediates. Non-polar solvents like toluene or THF are generally ineffective.[1]
-
Base: The base must be strong enough to deprotonate your substrate to generate the active nucleophile. While K₂CO₃ is a good starting point for phenols and thiols, less acidic substrates may require a stronger base. For N-H difluoromethylation of certain heterocycles, bases like NaH may be necessary.[10]
-
Atmosphere: The reaction should be run under an inert atmosphere (Nitrogen or Argon). While not always strictly required, oxygen can lead to oxidative side reactions with sensitive substrates.
Q2: I'm working with an electron-rich aromatic/heterocycle and getting a complex mixture of products. Why?
Electron-rich systems, such as indoles, pyrroles, or activated phenols, can be problematic.[11][12] The issue is twofold:
-
C-H Functionalization: The highly electrophilic difluorocarbene can react with the electron-rich aromatic ring itself, leading to undesired C-H insertion or cyclopropanation products instead of reacting with the desired heteroatom.
-
Substrate Instability: Electron-rich substrates can be unstable at the high temperatures required for the reaction, leading to decomposition.
Troubleshooting Strategies:
-
Lower the Temperature: This is the first and most crucial step. Reducing the temperature to the minimum required for SCDA decomposition (try 65-95 °C) can significantly improve selectivity by slowing down side reactions.[1]
-
Use a Phase-Transfer Catalyst (PTC): For O- and N-difluoromethylation, adding a PTC like 18-crown-6 can facilitate the reaction at lower temperatures, improving chemoselectivity, especially for pyridine-type nitrogens.[10]
-
Consider an Alternative Reagent: For direct C-H difluoromethylation of electron-rich heteroarenes, radical-based methods using reagents other than SCDA may be more suitable, often proceeding under milder, photoredox-catalyzed conditions.[12]
Q3: My substrate has multiple nucleophilic sites (e.g., amino-phenols, mercapto-imidazoles). How can I control selectivity?
Selectivity is governed by the relative nucleophilicity and acidity of the competing sites under the reaction conditions.
-
S-H vs. N-H/O-H: Thiols are generally more nucleophilic than alcohols or amines under basic conditions. Therefore, in substrates containing both -SH and -OH/-NH groups, S-difluoromethylation is typically favored.[5]
-
N-H vs. O-H: For a substrate like an amino-phenol, selectivity can be challenging. The outcome is often pH-dependent. At moderate basicity (K₂CO₃), the more acidic phenol is preferentially deprotonated and reacts.
-
Competing N-sites in Heterocycles: In heterocycles like imidazoles or purines, difluoromethylation can occur at different nitrogen atoms.[1] The product ratio often reflects the thermodynamic stability of the resulting isomers. Sometimes, mixtures are unavoidable with this method.
Strategies for Improving Selectivity:
-
Protecting Groups: The most reliable strategy is to protect the less desired nucleophilic site. For example, protect an amine as a carbamate or an alcohol as a silyl ether before performing the difluoromethylation on the thiol.
-
Base Tuning: Carefully selecting the base can sometimes influence the site of deprotonation. A bulky base might favor the more sterically accessible site.
-
Analysis and Separation: Accept that a mixture may form and focus on developing a robust chromatographic method to separate the desired regioisomer.
Q4: The reaction with my secondary amine is not working. What is the issue?
Secondary amines can be particularly challenging substrates for SCDA. The reaction of difluorocarbene with amines is complex and can lead to multiple pathways, including N-difluoromethylation, formylation, or even C-N bond cleavage, depending on the amine's structure.[13] Simple dialkylamines are often poor nucleophiles for this reaction.
Troubleshooting Strategies:
-
Use a Stronger Base/Solvent System: For N-difluoromethylation, a stronger base like NaH or KH in a solvent like DMF or NMP might be required to fully generate the amide anion.
-
Alternative Reagents: This is a classic case where SCDA may not be the optimal reagent. Other difluorocarbene precursors or difluoromethylating agents have been developed specifically for challenging N-nucleophiles.[14][15] For example, using reagents like TMSCF₂Br or ethyl bromodifluoroacetate under different conditions may provide better results.[3][15]
Summary of Recommended Conditions
The optimal conditions are highly substrate-dependent. Use the following table as a starting point for your optimization.
| Substrate Class | Typical Base | Solvent | Temp (°C) | Key Considerations & Potential Issues |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-120 | Generally high-yielding. Electron-withdrawing groups are well-tolerated.[2][6] |
| Thiols | K₂CO₃, Na₂CO₃ | DMF | 95-110 | Excellent yields across electronically diverse substrates.[1][5] |
| N-Heterocycles | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 95-120 | Site selectivity can be an issue. PTCs (18-crown-6) may help.[10] |
| Secondary Amines | NaH, KH | DMF, NMP | 100-120 | Often low-yielding; prone to side reactions. Consider alternative reagents.[13] |
| Aliphatic Alcohols | NaH | DMF, Dioxane | 110-130 | Generally less reactive than phenols. Requires stronger base and higher temp. |
General Experimental Protocol (O-Difluoromethylation of a Phenol)
This protocol is a representative example and should be adapted for your specific substrate.[2][8]
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the phenol substrate (1.0 equiv), potassium carbonate (K₂CO₃, 2.0-3.0 equiv), and the solvent (e.g., DMF, ~0.2 M).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add sodium chlorodifluoroacetate (SCDA, 2.0-3.0 equiv) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and maintain for 2-8 hours. Safety Note: The decarboxylation produces CO₂ gas, so ensure the system is not sealed and is properly vented.[16] The reaction can be exothermic if the reagent is allowed to build up at a temperature that is too low before runaway decomposition.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Transition-metal free direct difluoromethylthiolation of electron-rich aromatics with difluoromethanesulfonyl chloride. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. Available at: [Link]
-
A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses Procedure. Available at: [Link]
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.Organic Letters (ACS Publications). Available at: [https://pubs.acs.org/doi/abs/10.1021/ol902251t]
- S‑, N‑, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.American Chemical Society. Available at: [https://pubs.acs.org/doi/pdf/10.1021/ol402370f]
- A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.Accounts of Chemical Research (ACS Publications). Available at: [https://pubs.acs.org/doi/full/10.1021/acs.accounts.3c00676]
- A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.PubMed. Available at: [https://pubmed.ncbi.nlm.nih.gov/38441999/]
- Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes.Organic Letters (ACS Publications). Available at: [https://pubs.acs.org/doi/10.1021/acs.orglett.7b01859]
- Radiodifluoromethylation of well-functionalized molecules.PMC (NIH). Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052569/]
- Sodium chlorodifluoroacetate.Wikipedia. Available at: [https://en.wikipedia.
- 1,1-DIFLUORO-2-PHENYLCYCLOPROPANE.Organic Syntheses Procedure. Available at: [http://www.orgsyn.org/demo.aspx?prep=CV5P0390]
- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent.ResearchGate. Available at: [https://www.researchgate.
- Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.Chemical Communications (RSC Publishing). Available at: [https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc05660h]
- Sodium chlorodifluoroacetate Safety Data Sheet.Synquest Labs. Available at: [https://www.synquestlabs.com/sites/default/files/sds/2121-3-03.pdf]
- N—H and O—H Difluoromethylation of N-Heterocycles.ResearchGate. Available at: [https://www.researchgate.
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- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chlorodifluoroacetic Acid Sodium Salt (Na-CDFA) Reaction Scale-Up
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for scaling the synthesis of Chlorodifluoroacetic Acid Sodium Salt (Na-CDFA). It addresses common challenges from bench-scale to pilot plant production, focusing on safety, efficiency, and product quality.
Section 1: Foundational Chemistry & Lab-Scale Protocol
This section establishes a baseline understanding of the Na-CDFA synthesis, typically achieved through the saponification (hydrolysis) of an ester precursor like ethyl chlorodifluoroacetate.
Q1: What is the most common laboratory-scale synthesis route for Na-CDFA?
The most prevalent and straightforward method is the alkaline hydrolysis of ethyl chlorodifluoroacetate (Et-CDFA).[1][2] This reaction involves treating the ester with a stoichiometric amount of a base, such as sodium hydroxide (NaOH), in a suitable solvent. The reaction is typically exothermic and results in the formation of the sodium salt and ethanol as a byproduct.
Q2: Can you provide a standard, reliable lab-scale protocol for Na-CDFA synthesis?
Certainly. This protocol is designed for synthesizing Na-CDFA from Et-CDFA with high yield and purity.
Experimental Protocol: Lab-Scale Saponification of Ethyl Chlorodifluoroacetate
Materials:
-
Ethyl Chlorodifluoroacetate (Et-CDFA)
-
Sodium Hydroxide (NaOH), pellets or 50% aqueous solution
-
Methanol or Ethanol
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
Prepare Base Solution: In the round-bottom flask, dissolve the required moles of NaOH in a mixture of alcohol and water. Cool the solution to 0-5 °C using an ice bath.
-
Controlled Addition: Slowly add the ethyl chlorodifluoroacetate dropwise from the dropping funnel to the stirred, cooled base solution. It is critical to maintain the internal temperature below 20 °C to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction completion by TLC or GC-MS to confirm the disappearance of the starting ester.
-
Solvent Removal: Once the reaction is complete, remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Isolation & Drying: The resulting aqueous solution can be used directly, or the solid salt can be isolated. To isolate, continue evaporation to a slurry, then filter the solid product. Wash the filter cake with a small amount of cold acetone to remove residual impurities.
-
Drying: Dry the white, solid Na-CDFA under vacuum at 40-50 °C to a constant weight. The yield should be nearly quantitative.[3]
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the properties of your reactants and products is fundamental for process design and safety.
| Property | Chlorodifluoroacetic Acid[4] | Ethyl Chlorodifluoroacetate[5] | Sodium Chlorodifluoroacetate[6][7] |
| CAS Number | 76-04-0 | 383-69-7 | 1895-39-2 |
| Molecular Formula | C₂HClF₂O₂ | C₄H₅ClF₂O₂ | C₂ClF₂NaO₂ |
| Molecular Weight | 130.48 g/mol | 158.53 g/mol | 152.46 g/mol |
| Appearance | White to colorless solid | Colorless liquid | White to off-white powder |
| Melting Point | 20 - 23 °C | N/A | 196 - 198 °C |
| Boiling Point | 122 °C | ~135 °C | N/A (decomposes) |
| Solubility | Soluble in water, alcohols | Insoluble in water | Soluble in diglyme, DMF[8] |
Section 2: Critical Scale-Up Parameters & Challenges
Transitioning from the bench to a pilot or production scale introduces new variables that can significantly impact reaction performance and safety.
Q4: The hydrolysis of Et-CDFA is exothermic. How do I manage the thermal risk during scale-up?
This is the most critical scale-up consideration. The exothermicity of saponification, combined with a reduced surface-area-to-volume ratio in larger reactors, can lead to a runaway reaction if not properly managed.[9]
Key Mitigation Strategies:
-
Controlled Addition: The primary method for heat control is to add the ester precursor to the caustic solution at a controlled rate (semi-batch process). The addition rate should be dictated by the reactor's cooling capacity.
-
Jacket Cooling: Ensure your reactor has adequate jacket cooling. Chilled brine or a dedicated TCU (Temperature Control Unit) is essential.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink. However, this may impact downstream processing efficiency.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC) studies to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is vital for a thorough safety assessment.[9]
Q5: What are the primary material compatibility concerns for my reactor and equipment?
While the final product is a salt, the reaction can generate corrosive conditions.
-
Caustic Stress Cracking: High concentrations of sodium hydroxide at elevated temperatures can cause stress corrosion cracking in stainless steel (e.g., 316L) reactors.
-
Acidic Vapors: Although the reaction is basic, localized "hot spots" or side reactions could potentially generate acidic species like HF.[10]
-
Recommended Materials: For versatile and robust performance, glass-lined or Hastelloy reactors are recommended. If using stainless steel, maintain strict temperature control and avoid prolonged exposure to high caustic concentrations.
Q6: How does mixing efficiency affect the reaction at a larger scale?
Poor mixing can lead to localized areas of high reactant concentration, causing "hot spots" and potentially increasing impurity formation.
-
Impeller Selection: Use an impeller designed for good liquid-liquid and solid-liquid mixing, such as a pitched-blade turbine or a retreat curve impeller in a glass-lined vessel.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom turnover.
-
Stirrer Speed: The stirrer speed (RPM) will need to be optimized for the larger vessel to ensure homogeneity without excessive shear, which could affect crystallization if performed in-situ.
Scale-Up Workflow Diagram
The following diagram illustrates the key stages and decision points in a typical Na-CDFA synthesis scale-up project.
Caption: Key stages of the Na-CDFA reaction scale-up process.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during or after the reaction scale-up.
Q7: Problem - My reaction has stalled and GC analysis shows unreacted ethyl chlorodifluoroacetate. What happened?
Possible Causes & Solutions:
-
Cause 1: Insufficient Base: The most likely cause is a stoichiometric error in the amount of NaOH charged.
-
Solution: Re-verify the purity and assay of your NaOH source. Perform a titration on your stock solution. You may need to add more base to drive the reaction to completion.
-
-
Cause 2: Poor Mixing/Mass Transfer: At scale, the ester may not be dispersing effectively into the aqueous caustic phase.
-
Solution: Increase the agitation rate. Check that the impeller is positioned correctly for the batch volume.
-
-
Cause 3: Low Temperature: While controlling the exotherm is crucial, if the reaction temperature is too low, the reaction kinetics can slow significantly.
-
Solution: After the initial exothermic addition is complete, consider allowing the batch to warm to a slightly higher temperature (e.g., 30-40 °C) to ensure full conversion.
-
Q8: Problem - The final isolated Na-CDFA product is off-white or yellow, not pure white. How can I improve the color?
Possible Causes & Solutions:
-
Cause 1: High Reaction Temperature: Overheating can cause degradation of the starting materials or product, leading to colored impurities.
-
Solution: Re-evaluate your cooling capacity and slow down the addition rate of the ester to maintain a lower reaction temperature.
-
-
Cause 2: Impure Starting Materials: Check the specifications of your incoming ethyl chlorodifluoroacetate.
-
Solution: Source higher purity starting materials or consider a distillation of the ester before use.
-
-
Cause 3: Inefficient Washing: The final product may have residual impurities trapped in the crystal lattice.
-
Solution: Implement a re-slurry wash. After filtration, suspend the wet cake in a non-polar solvent like heptane or a more polar solvent like cold acetone, stir for 30 minutes, and re-filter. This can effectively remove trapped impurities.
-
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for diagnosing the root cause of low product yield.
Section 4: Safety & Handling at Scale
Safe handling of all chemicals is paramount. The hazards associated with the precursors and the reaction itself must be respected.
Q9: What are the primary safety hazards associated with this process?
-
Corrosivity: Chlorodifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[11][12][13] Sodium hydroxide is also highly corrosive.[14]
-
Thermal Runaway: As discussed, the exothermic nature of the hydrolysis reaction is a primary concern.[9]
-
Hazardous Decomposition: In case of fire or extreme heat, Na-CDFA can decompose to produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[7][15]
Q10: What Personal Protective Equipment (PPE) is required?
A robust PPE policy is non-negotiable.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[13][14]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[12][16]
-
Body Protection: Wear a chemically resistant apron or full-body suit over flame-retardant clothing.[12]
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator with appropriate cartridges.[13][14]
Q11: How should I handle waste streams from this process?
All waste must be handled in accordance with local, state, and federal regulations.
-
Aqueous Waste: The aqueous mother liquor will be basic and contain ethanol and dissolved salts. It must be neutralized before disposal.
-
Organic Waste: Any organic wash solvents (e.g., acetone) should be collected in a dedicated, labeled hazardous waste container.
-
Solid Waste: Contaminated PPE and materials should be disposed of as solid hazardous waste.
Section 5: Frequently Asked Questions (FAQ)
Q12: What is the typical shelf-life and recommended storage for Na-CDFA?
Na-CDFA is a stable solid.[7][15] However, it is hygroscopic. It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[7][16] Under these conditions, the product should be stable for several years.
Q13: Which analytical techniques are best for quality control (QC) of the final product?
A comprehensive QC panel should include:
-
Assay: Titration with a standard acid (e.g., HClO₄) is a common method for determining purity.[17]
-
Identification: An infrared (IR) spectrum should be compared against a reference standard.[18]
-
Water Content: Karl Fischer titration is used to determine the water content, which is important given the material's hygroscopic nature.
-
Inorganic Impurities: Analysis for residual sodium chloride (if HCl is used for neutralization) or sodium carbonate (from exposure to air) can be performed by ion chromatography or titration.
Q14: Can Na-CDFA be used directly in solution, or must it be isolated?
This depends entirely on the requirements of the subsequent chemical step. If the next step is tolerant of water and any residual ethanol, using the aqueous solution directly can save significant time and resources by avoiding filtration, drying, and solid handling. However, if the next step requires anhydrous conditions, isolation and thorough drying are mandatory.
References
-
Organic Syntheses Procedure, Coll. Vol. 5, p. 949. (Available at: [Link])
-
Perfluoroalkyl carboxylic acids - Wikipedia. (Available at: [Link])
-
Safety Data Sheet: Chlorodifluoroacetic acid. (Available at: [Link])
-
Wang, Z. et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. (Available at: [Link])
-
Safety Data Sheet: Chlorodifluoroacetic acid sodium salt - Chemos GmbH & Co.KG. (Available at: [Link])
-
Material Safety Data Sheet - Chlorodifluoroacetic Acid, 98% - Cole-Parmer. (Available at: [Link])
-
Sodium chlorodifluoroacetate - Wikipedia. (Available at: [Link])
-
Sodium chlorodifluoroacetate - Chem-Impex. (Available at: [Link])
-
Tiers, G. V. D. (1960). Fluorinated Higher Carboxylic Acids. Journal of Chemical & Engineering Data, 5(4), 527-528. (Available at: [Link])
-
Perfluorinated Carboxylic Acids. Synthesis and Application. - Fluorine notes. (Available at: [Link])
-
Lin, Y. et al. (2023). Emission of Perfluoroalkyl Acids and Perfluoroalkyl Ether Carboxylic Acids to the Atmosphere from a Fluorochemical Industrial Park in China. Environmental Science & Technology Letters, 10(4), 345-351. (Available at: [Link])
-
Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applications. (Available at: [Link])
-
Hydrolysis of Esters - Chemguide. (Available at: [Link])
-
Reddit - r/Chempros - Hydrolysis product troubleshooting. (Available at: [Link])
-
The Hydrolysis of Esters - Chemistry LibreTexts. (Available at: [Link])
-
Hydrolysis of Esters - University of Calgary. (Available at: [Link])
-
Methods for Salt Analysis. (Available at: [Link])
-
Sodium chlorodifluoroacetate - PubChem. (Available at: [Link])
-
Chlorodifluoroacetic acid - PubChem. (Available at: [Link])
-
Chlorodifluoroacetic acid - Chem-Impex. (Available at: [Link])
-
Moreno, E. et al. (2020). Atmospheric sink of methyl chlorodifluoroacetate and ethyl chlorodifluoroacetate: temperature dependent rate coefficients, product distribution of their reactions with Cl atoms and CF2ClC(O)OH formation. RSC Advances, 10(28), 16491-16502. (Available at: [Link])
-
Fauske, H. K. (2020). Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Fauske & Associates. (Available at: [Link])
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Technical Support Center: Troubleshooting Difluorocyclopropanation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for difluorocyclopropanation reactions. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of these valuable gem-difluorocyclopropane motifs. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, with a focus on preventing byproduct formation and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My difluorocyclopropanation reaction is low-yielding. What are the most common causes and how can I improve it?
A1: Low yields in difluorocyclopropanation reactions often stem from several key factors: the choice of difluorocarbene precursor, reaction conditions, and the nature of the alkene substrate.
-
Difluorocarbene Precursor and Generation: The method of generating difluorocarbene (:CF₂) is critical.
-
Thermal Decomposition: Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) require high temperatures, which can lead to substrate or product degradation. A microwave-based protocol can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[1]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to side reactions like polymerization, especially with styrenic substrates.[8] It's crucial to find the optimal temperature that allows for efficient carbene generation without promoting byproduct formation. Continuous flow chemistry can offer better temperature control and improve yields.[8][9][10][11][12]
-
Solvent: The choice of solvent can impact the solubility of reagents and the stability of intermediates. Polar solvents have been found to sometimes adversely affect conversion efficiency.[12]
-
-
Alkene Reactivity: Difluorocarbene is an electrophilic species and reacts more readily with electron-rich alkenes. For electron-deficient alkenes, more reactive carbene sources or optimized conditions may be necessary.[2]
Q2: I'm observing significant amounts of an unknown byproduct. What are the likely side reactions in difluorocyclopropanation?
A2: Byproduct formation is a common challenge. The identity of the byproduct depends on the reagents and conditions used. Here are some of the most prevalent side reactions:
-
Insertion into C-H and Si-H Bonds: Difluorocarbene can insert into C-H and Si-H bonds, leading to undesired byproducts.[13][14][15][16][17] This is more likely with substrates that have activated C-H bonds (e.g., aldehydes, ethers) or in the presence of silanes.[13][14][15][16][17]
-
Reaction with Nucleophiles: Difluorocarbene is electrophilic and can be quenched by nucleophiles present in the reaction mixture, such as bases or solvents. This can be a significant issue when the carbene is generated under basic conditions.[7]
-
Ring-Opening of the Difluorocyclopropane Product: The desired gem-difluorocyclopropane product itself can sometimes be unstable and undergo ring-opening reactions, especially under acidic, basic, or thermal stress, or in the presence of transition metals.[7][18][19][20][21][22][23]
-
Hydrolysis: The difluorocyclopropane ring can be susceptible to hydrolysis, particularly if the reaction is worked up under aqueous acidic conditions or if the product is exposed to moisture over long periods.[2][24][25][26]
Troubleshooting Guides
Issue 1: Formation of C-H Insertion Products
Symptoms: You observe byproducts where a -CF₂- group has been inserted into a carbon-hydrogen bond of your substrate or solvent.
Causality: Difluorocarbene, being a highly reactive intermediate, can insert into available C-H bonds, particularly those that are activated (e.g., allylic, benzylic, or adjacent to a heteroatom).[13][15]
Troubleshooting Protocol:
-
Solvent Selection: Choose a solvent with less reactive C-H bonds. For example, if you are using THF, which has activated C-H bonds, consider switching to a less reactive solvent like dioxane or a hydrocarbon.
-
Substrate Protection: If the C-H insertion is occurring on the substrate, consider protecting the susceptible functional group if possible.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of C-H insertion relative to the desired cyclopropanation.
-
Use a Milder Carbene Source: Reagents that generate difluorocarbene under milder conditions may reduce the incidence of this side reaction.
Issue 2: Byproducts from Reaction with Nucleophiles
Symptoms: Low yield of the desired cyclopropane and formation of byproducts resulting from the reaction of difluorocarbene with the base or other nucleophiles.
Causality: When generating difluorocarbene under basic conditions (e.g., from halodifluoromethanes and a strong base), the carbene can react with the base itself, reducing the amount available for cyclopropanation.[7]
Troubleshooting Protocol:
-
Slow Addition of Base: If you must use a basic method, slow addition of the base to the reaction mixture containing the alkene and the carbene precursor can help to maintain a low instantaneous concentration of the base, favoring the reaction with the alkene.
Issue 3: Formation of Perfluoroalkene Side Products with TMSCF₃
Symptoms: When using TMSCF₃, you observe the formation of tetrafluoroethylene (TFE) and other perfluorinated oligomers.
Troubleshooting Protocol:
-
Use a Stoichiometric Amount of Alkene: Ensure that the alkene is not the limiting reagent. A slight excess of the alkene can help to trap the difluorocarbene as it is formed.
Issue 4: Product Instability and Ring-Opening
Symptoms: The desired difluorocyclopropane is formed but then degrades during the reaction or workup, leading to ring-opened byproducts such as monofluoroalkenes.[20][22]
Causality: The strain of the three-membered ring, combined with the electronic effects of the fluorine atoms, can make gem-difluorocyclopropanes susceptible to ring-opening under certain conditions.[7][18][19][21][23] This can be promoted by Lewis acids, Brønsted acids, transition metals, or even nucleophiles.
Troubleshooting Protocol:
-
Neutral Workup: Avoid acidic or basic aqueous workups if possible. A simple filtration and evaporation of the solvent may be sufficient for initial purification.
-
Purification Method: Be mindful of the purification method. Chromatography on silica gel can sometimes be acidic enough to cause decomposition. Consider using neutral alumina or a quick filtration through a short plug of silica.
-
Avoid High Temperatures: During purification (e.g., distillation), use the lowest possible temperature to avoid thermal rearrangement or decomposition.
-
Chelate Metal Impurities: If you suspect trace metal catalysis is causing decomposition, adding a chelating agent like EDTA during workup might help.
Data & Protocols
Table 1: Comparison of Common Difluorocarbene Precursors
| Precursor | Typical Conditions | Advantages | Disadvantages |
| ClCF₂CO₂Na | High temperature (e.g., refluxing glyme) | Inexpensive | Harsh conditions, not suitable for sensitive substrates[1] |
| TMSCF₃ (Ruppert-Prakash) | NaI (cat.), THF, 65-120 °C | Mild, broad substrate scope, good functional group tolerance[7][8][9][10][11] | Can form perfluoroalkene byproducts, requires excess reagent[3] |
| TFDA | NaF (cat.), MeCN, moderate temp. | Highly efficient for both electron-rich and -deficient alkenes[2][5][6] | Can be acid-sensitive, may require purification[5] |
| CF₂Br₂ / Zn | THF, sonication or heating | Suitable for nucleophilic alkenes | Can lead to mixtures of products due to SET processes[4] |
Experimental Protocol: Optimized Difluorocyclopropanation using TMSCF₃/NaI in Continuous Flow
This protocol is adapted from studies demonstrating the efficiency and safety of continuous flow for this reaction.[8][9][10][11]
Materials:
-
Alkene (1.0 equiv)
-
TMSCF₃ (1.5 - 2.0 equiv)
-
Sodium Iodide (NaI) (0.1 - 0.2 equiv)
-
Anhydrous THF
Procedure:
-
Prepare a stock solution of the alkene, TMSCF₃, and NaI in anhydrous THF.
-
Set up a continuous flow reactor with appropriate tubing (e.g., PFA) and a back-pressure regulator.
-
Heat the reactor to the desired temperature (e.g., 90-120 °C).[8]
-
Pump the reaction mixture through the heated reactor at a flow rate that provides the desired residence time (e.g., 10-15 minutes).
-
Collect the output from the reactor.
-
Quench the reaction by pouring the collected solution into a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in Difluorocyclopropanation
This diagram illustrates the desired reaction pathway and common side reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
13Angewandte Chemie International Edition, 2023.
-
Synthesis, 2013.
-
7Beilstein Journal of Organic Chemistry, 2011.
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24Journal of Organic and Pharmaceutical Chemistry, 2025.
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27The Journal of Organic Chemistry, 2023.
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21Organic & Biomolecular Chemistry, 2019.
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25ResearchGate, 2025.
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5ResearchGate, 2000.
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6Organic Letters, 2000.
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15Journal of the Chemical Society, Perkin Transactions 1, 1978.
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West Virginia University Pollution Prevention Program.
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34ResearchGate, 2020.
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17Organic & Biomolecular Chemistry, 2019.
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Technical Support Center: Monitoring Reactions with Sodium Chlorodifluoroacetate
Welcome to the technical support center for reaction monitoring involving sodium chlorodifluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile difluorocarbene precursor. Here, we provide in-depth, field-proven insights into monitoring these reactions effectively using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on practical, troubleshooting-oriented advice to ensure the success and efficiency of your experiments.
Sodium chlorodifluoroacetate is a stable, crystalline solid that serves as a convenient source of difluorocarbene upon thermal decarboxylation.[1][2] The generated difluorocarbene is a highly reactive intermediate, readily participating in various transformations, including difluoromethylation of heteroatoms and cycloadditions with alkenes.[1][2][3] Accurate monitoring of the consumption of the starting material and the formation of the desired product is crucial for optimizing reaction conditions and maximizing yield.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[4][5][6] It allows for the visualization of the disappearance of starting materials and the appearance of products.[4][7]
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I choose an appropriate solvent system (mobile phase) for monitoring my reaction?
A1: The selection of the mobile phase is critical for achieving good separation. Since sodium chlorodifluoroacetate is a highly polar salt, it will remain at the baseline (Rf = 0) in common nonpolar to moderately polar solvent systems like ethyl acetate/hexanes. To effectively monitor its consumption, you need a highly polar solvent system.
-
Recommended Starting Point: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. Begin with a 9:1 DCM:MeOH ratio and gradually increase the proportion of methanol to increase the polarity.
-
For Very Polar Compounds: If the starting material still doesn't move from the baseline, consider using a solvent system containing a small amount of an acid or base to improve elution. A common choice is to add 1-2% acetic acid or triethylamine to your DCM/MeOH mixture. For highly polar compounds, a mixture of 10% ammonium hydroxide in methanol, further diluted in dichloromethane (1-10%), can be effective.[8]
Q2: My starting material, sodium chlorodifluoroacetate, is not UV active. How can I visualize it on the TLC plate?
A2: Visualizing non-UV active compounds is a common challenge. While your product may be UV active, visualizing the starting material is essential to confirm its consumption.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing sodium chlorodifluoroacetate. As an oxidizing agent, KMnO₄ reacts with many functional groups, and the unreacted chlorodifluoroacetate should appear as a light spot against a purple background, or a yellow/brown spot upon gentle heating.[9]
-
p-Anisaldehyde Stain: This stain is a versatile option for a wide range of functional groups and can be effective for visualizing the starting material and products, often yielding distinct colors upon heating.[9]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can also be used. Iodine vapor adsorbs to organic compounds, making them visible as brown spots.[10]
Q3: I see a streak instead of a distinct spot for my reaction mixture. What should I do?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture aliquot before spotting it.[11]
-
High Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier like acetic acid or triethylamine to your eluent can often resolve this issue.
-
Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your aliquot is completely solubilized before applying it to the plate.
Troubleshooting Guide for TLC Monitoring
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Starting material spot does not move from the baseline (Rf = 0). | The solvent system is not polar enough. | Increase the polarity of the eluent by adding more methanol or a few drops of acetic acid or triethylamine. |
| All spots (starting material and product) run to the top of the plate (Rf = 1). | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., dichloromethane). |
| Spots are not visible under UV light. | The compounds are not UV active. | Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[9] |
| The spots are faint or difficult to see. | The sample is too dilute. | Concentrate the aliquot before spotting or spot the same location multiple times, allowing the solvent to dry between applications. |
| The spots are large and diffuse. | The spot was too large when applied, or the chamber was not saturated with solvent vapor. | Use a fine capillary to apply a small spot. Place a piece of filter paper in the developing chamber to ensure saturation.[11] |
Experimental Protocol: TLC Monitoring of a Difluoromethylation Reaction
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[12][13]
-
Prepare the Developing Chamber: Add your chosen solvent system (e.g., 8:2 DCM:MeOH) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor.[12]
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your starting nucleophile in a suitable solvent and spot it on the left side of the baseline.
-
Lane 2 (Co-spot): On the same spot as Lane 1, carefully spot an aliquot of your reaction mixture.
-
Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture in the center of the baseline.
-
Lane 4 (Reference): If available, spot a reference sample of the expected product on the right side of the baseline.
-
-
Develop the Plate: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[12] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[11] After the plate has dried, visualize the spots under a UV lamp (if applicable) and then with an appropriate chemical stain (e.g., potassium permanganate).
-
Interpret the Results: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane over time. The reaction is complete when the starting material is no longer visible.[6][7]
Section 2: Nuclear Magnetic Resonance (NMR) Monitoring
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful quantitative tool for monitoring reactions involving sodium chlorodifluoroacetate. The high natural abundance and sensitivity of the ¹⁹F nucleus make it ideal for this purpose.[14][15]
Frequently Asked Questions (FAQs) for NMR Monitoring
Q1: Why is ¹⁹F NMR preferred over ¹H NMR for monitoring these reactions?
A1: While ¹H NMR can be used to monitor the changes in the substrate, ¹⁹F NMR offers several distinct advantages:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition.[16]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which significantly reduces the likelihood of signal overlap, even in complex reaction mixtures.[14][15]
-
Direct Observation: ¹⁹F NMR allows for the direct observation of the fluorine-containing starting material and products, providing unambiguous evidence of the reaction's progress.
Q2: What is the expected ¹⁹F NMR chemical shift for sodium chlorodifluoroacetate?
A2: The ¹⁹F chemical shift of sodium chlorodifluoroacetate is typically observed as a singlet in the region of -64 to -68 ppm (relative to CFCl₃ as an external standard). The exact chemical shift can be influenced by the solvent and concentration.
Q3: How will the ¹⁹F NMR spectrum change as the reaction progresses?
A3: As the reaction proceeds, the singlet corresponding to sodium chlorodifluoroacetate will decrease in intensity. Concurrently, new signals corresponding to your difluoromethylated product will appear. For example, a difluoromethyl ether (-OCF₂H) typically shows a triplet in the ¹⁹F NMR spectrum around -90 to -120 ppm with a J-coupling constant of approximately 50-60 Hz due to coupling with the adjacent proton.
Troubleshooting Guide for NMR Monitoring
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or distorted NMR signals. | Poor shimming of the magnet; presence of paramagnetic impurities; high sample viscosity. | Reshim the spectrometer. Filter the sample if solids are present. Dilute the sample if it is too viscous. |
| No signal observed for the starting material. | The reaction may have gone to completion before the first spectrum was acquired; incorrect spectrometer parameters. | Take a spectrum of the starting material alone to confirm its chemical shift and spectrometer setup. Ensure the correct nucleus (¹⁹F) is being observed. |
| Difficulty in integrating the signals accurately. | Overlapping peaks; poor signal-to-noise ratio. | If peaks overlap, consider using a higher field NMR spectrometer for better resolution. Increase the number of scans to improve the signal-to-noise ratio. |
| Unexpected signals in the ¹⁹F NMR spectrum. | Presence of impurities in the starting material or solvent; formation of side products. | Run a spectrum of the starting material and solvent to identify impurity signals. The formation of side products may require re-evaluation of the reaction conditions. |
Experimental Protocol: In Situ ¹⁹F NMR Reaction Monitoring
-
Prepare the NMR Tube: In an NMR tube, dissolve the substrate and a known amount of an internal standard (e.g., trifluorotoluene, δ ≈ -63.7 ppm) in a deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃).
-
Acquire Initial Spectrum: Take a ¹⁹F NMR spectrum of the initial reaction mixture before adding the sodium chlorodifluoroacetate to establish a baseline.
-
Initiate the Reaction: Add the sodium chlorodifluoroacetate to the NMR tube, quickly mix, and place it in the NMR spectrometer pre-heated to the desired reaction temperature.
-
Acquire Spectra Over Time: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15 minutes).
-
Process and Analyze Data: Process the spectra and integrate the signals for the starting material, product, and internal standard. Plot the relative concentrations of the starting material and product as a function of time to determine the reaction kinetics.
Visualizing the Monitoring Workflow
The following diagram illustrates the decision-making process for monitoring a reaction involving sodium chlorodifluoroacetate.
Caption: Workflow for monitoring reactions with sodium chlorodifluoroacetate.
References
- Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Organic Syntheses.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
- Brainly.com. (2023, December 6). Are there TLC stains that work with fluoride or organofluorine compounds?.
- Synquest Labs. (n.d.). Sodium chlorodifluoroacetate.
- ResearchGate. (n.d.). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions.
- SciSpace. (n.d.). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions.
- PubChem. (n.d.). Sodium chlorodifluoroacetate.
- Organic Syntheses Procedure. (n.d.). p. 390.
- Organic Letters. (n.d.). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography.
- Synthesis. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry Stack Exchange. (2023, April 6). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification.
- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- Accounts of Chemical Research. (2024, January 7). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- Organic Letters. (n.d.). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Wikipedia. (n.d.). Sodium chlorodifluoroacetate.
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Chemistry LibreTexts. (2022, April 18). Uses of TLC.
- Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
- Sigma-Aldrich. (n.d.). Sodium chlorodifluoroacetate.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC.
- UCSB, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- YouTube. (2024, September 18). TLC for reaction monitoring #chemistry.
- Accounts of Chemical Research. (n.d.). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.
- Chemical Communications. (2025, November 5). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Royal Society of Chemistry. (n.d.). Transition-metal difluorocarbene complexes.
- ResearchGate. (n.d.). Plausible mechanism Possible reaction mechanism of difluorocarbene....
- UCLA Chemistry. (n.d.). TLC Visualization Methods.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates.
- Sigma-Aldrich. (n.d.). Sodium chlorodifluoroacetate.
- ChemicalBook. (n.d.). Sodium trifluoroacetate(2923-18-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). SODIUM FLUOROACETATE(62-74-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). Sodium chlorodifluoroacetate.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Sodium Chlorodifluoroacetate (SCDA) Mediated Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sodium chlorodifluoroacetate (SCDA) mediated reactions. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during the generation and application of difluorocarbene from this versatile reagent. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a base in reactions involving sodium chlorodifluoroacetate?
The primary role of the base in these reactions is not to initiate the decomposition of sodium chlorodifluoroacetate (SCDA), but rather to activate the nucleophilic substrate .
SCDA generates the reactive intermediate, difluorocarbene (:CF2), through thermal decarboxylation.[1][2][3][4] This process involves the loss of carbon dioxide and sodium chloride. The generated difluorocarbene is an electrophilic species. For it to react efficiently with common heteroatom nucleophiles like phenols, thiols, or amines, the nucleophile must be sufficiently activated.
A base accomplishes this by deprotonating the substrate (e.g., converting a phenol to a more nucleophilic phenolate or a thiol to a thiolate).[1] This deprotonated form is significantly more reactive towards the electrophilic difluorocarbene, facilitating the desired difluoromethylation. In essence, the base prepares the substrate to trap the transiently generated carbene. In the absence of a base for these types of reactions, no difluoromethylated product is typically isolated.[2]
Caption: General mechanism of SCDA-mediated difluoromethylation.
Q2: How does the choice of base impact reaction efficiency and outcome?
The choice of base is critical and directly influences the reaction yield. The base must be strong enough to deprotonate the substrate but should not lead to significant side reactions.
-
Effective Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃) are highly effective for difluoromethylating a wide range of thiophenols and other nucleophiles.[2]
-
Ineffective Bases: Weaker bases, such as triethylamine (NEt₃) and sodium bicarbonate (NaHCO₃), generally fail to promote the reaction, resulting in little to no product formation.[2] This is because they are not sufficiently basic to generate the required concentration of the activated nucleophile.
The competitive reaction of the base with the generated difluorocarbene can also be a factor, though the reaction with the activated substrate is typically much faster.
Table 1: Effect of Different Bases on the Difluoromethylation of p-methoxythiophenol
| Entry | Base (1.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 95 | 93 |
| 2 | Na₂CO₃ | DMF | 95 | 91 |
| 3 | Cs₂CO₃ | DMF | 95 | 89 |
| 4 | LiOH | DMF | 95 | 90 |
| 5 | NEt₃ | DMF | 95 | <5 |
| 6 | NaHCO₃ | DMF | 95 | <5 |
Data synthesized from studies on thiophenol difluoromethylation.[2]
Troubleshooting Guide
Q3: My difluoromethylation reaction is sluggish or failing. What are the common causes related to the base and reaction conditions?
If you are experiencing low to no conversion, follow this troubleshooting workflow. The most common issues are related to temperature, base strength, solvent polarity, and reagent quality.
Caption: Troubleshooting flowchart for SCDA-mediated reactions.
Detailed Troubleshooting Steps:
-
Verify Temperature: SCDA requires sufficient thermal energy to decarboxylate. A reaction temperature below 90°C may be too low to generate difluorocarbene at an effective rate.[2][3] For many substrates, 95°C is a good starting point.[2]
-
Evaluate Base Strength: As detailed in Q2, weak bases like triethylamine will not work.[2] Ensure you are using an appropriate inorganic base like K₂CO₃.
-
Check Solvent: Polar aprotic solvents like DMF, NMP, or DMSO are necessary for these reactions to proceed efficiently.[2] Non-polar solvents are generally ineffective.
-
Assess Reagent Quality: SCDA is a stable solid, but it can be hygroscopic.[5] Ensure it and other reagents are dry. The substrate should be pure, as impurities can interfere with the reaction.
Q4: On a process scale, what safety considerations related to the base and SCDA should be addressed?
When scaling up SCDA reactions, the primary safety concern is the controlled release of CO₂ gas from the decarboxylation process.[6]
-
Gas Evolution: The reaction of 1 mole of SCDA generates 1 mole of CO₂ gas. On a multi-kilogram scale, this can lead to a rapid and dangerous pressure buildup if not properly managed. The reaction vessel must be equipped with adequate venting through a condenser or a bubbler.
-
Exothermicity: The decarboxylation of SCDA is an exothermic process. While manageable on a lab scale, on a larger scale, the heat generated can accelerate the rate of gas evolution, creating a runaway reaction scenario. Careful control of the reaction temperature and addition rate of reagents is crucial.[7]
-
Base and Substrate Addition: In a large-scale setting, it is often safer to heat the solution of the base and substrate to the target temperature and then add the SCDA portion-wise or as a solution to control the rate of reaction and gas evolution.
A thorough safety evaluation, including calorimetric studies (DSC), is essential before performing these reactions on a multi-kilogram scale to understand the thermal hazards.[8]
Experimental Protocol Example
General Protocol for the S-Difluoromethylation of an Aromatic Thiol
This protocol is a representative example based on established literature procedures.[2]
Materials:
-
Aromatic Thiol (1.0 mmol, 1.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.0 mmol, 2.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
Reaction vial with a screw cap and PTFE septum
-
Stir bar
Procedure:
-
To a clean, dry reaction vial containing a stir bar, add the aromatic thiol (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath or heating block at 95 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-difluoromethylated compound.
References
- Organic Syntheses Procedure. (n.d.).
- Mehta, V. P., & Greaney, M. F. (2013).
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842–863.
- James, P. N., & Greaney, M. F. (2014).
- Wikipedia. (n.d.).
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme, 46(07), 842-863.
- Mehta, V. P., & Greaney, M. F. (2013).
- ResearchGate. (2010). ChemInform Abstract: Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes.
- ResearchGate. (2019).
- Organic Syntheses Procedure. (n.d.). p. 390. Organic Syntheses.
Sources
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- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
"sodium;2-chloro-2,2-difluoroacetate" reaction time and concentration effects
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for sodium 2-chloro-2,2-difluoroacetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile difluorocarbene precursor. Here, we address common challenges and questions regarding reaction time and concentration to help you achieve reliable and reproducible results.
Core Mechanism: The Generation of a Reactive Intermediate
At the heart of this reagent's utility is its ability to generate difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate, upon thermal decomposition.[1][2] The process begins with a thermal decarboxylation (loss of CO₂) to form a chlorodifluoromethyl carbanion, which then rapidly eliminates a chloride ion to yield the singlet-state difluorocarbene.[3] This carbene is the key species that reacts with various nucleophiles.
Caption: Generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses common issues encountered during experimentation, focusing on the interplay between reaction time, concentration, and temperature.
Q1: My difluoromethylation reaction is slow or appears incomplete. How do I troubleshoot this?
A: Sluggish or incomplete reactions are most commonly linked to insufficient thermal energy. The decomposition of sodium 2-chloro-2,2-difluoroacetate to generate difluorocarbene is a temperature-dependent process.[4]
-
Causality: The initial decarboxylation step has a significant activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of difluorocarbene generation will be very slow, leading to a low concentration of the reactive intermediate available to be trapped by your nucleophile.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your oil bath or heating mantle is calibrated and the internal reaction temperature reaches the target. Typical temperatures for efficient carbene generation are in the 100-160 °C range.[2][4] A reaction in DMF/water, for instance, has been reported to proceed effectively at 120 °C for 2 hours.[1][2]
-
Increase Temperature Incrementally: If the reaction is clean but slow, consider increasing the temperature by 10-15 °C. Monitor for any potential decomposition of your starting material or product at the higher temperature.
-
Consider Solvent Choice: Solvents with higher boiling points, such as diglyme or triglyme, can facilitate reactions at higher temperatures if your substrate is stable.[3][4]
-
Q2: What are the recommended concentrations, and why is an excess of sodium 2-chloro-2,2-difluoroacetate often used?
A: The optimal concentration depends on the specific substrate and solvent, but general principles apply. Using an excess of the difluorocarbene precursor is a common strategy to maximize the yield of the desired product.
-
Causality: Difluorocarbene is a transient, highly reactive species. Once generated, it can be consumed in several ways: reaction with the desired nucleophile, dimerization, or reaction with other components in the mixture. To ensure the primary reaction pathway is with your substrate, you need to maintain a sufficient concentration of :CF₂ relative to the nucleophile. Using an excess of the precursor (e.g., 1.5 to 3.0 equivalents) helps shift the kinetic balance in favor of product formation.[1][5]
-
General Recommendations:
-
Substrate Concentration: Typically in the range of 0.1 M to 0.5 M. Highly dilute conditions may disfavor the bimolecular reaction between the carbene and your substrate.
-
Reagent Stoichiometry: Start with at least 1.5 equivalents of sodium 2-chloro-2,2-difluoroacetate. In many optimized procedures, 2.5-3.0 equivalents are used to drive the reaction to completion.[1]
-
Q3: I'm observing significant side product formation or decomposition of my starting material. Could concentration or addition rate be the cause?
A: Yes, both factors can be critical. High local concentrations of the reagent or a rapid, uncontrolled generation of difluorocarbene can lead to undesired pathways.
-
Causality & Safety: The thermal decomposition of sodium 2-chloro-2,2-difluoroacetate is exothermic and produces a large volume of CO₂ gas.[1][4] If the reagent is added too quickly to a hot solution or if the reaction temperature is too high, the rate of decomposition can become uncontrollable. This can lead to a dangerous pressure buildup and a rapid temperature spike, potentially decomposing sensitive functional groups on your substrate or product.[4] A very high concentration of :CF₂ can also favor side reactions like dimerization.[6]
-
Troubleshooting Steps:
-
Controlled Addition: For large-scale reactions, consider adding the sodium 2-chloro-2,2-difluoroacetate portion-wise or as a solution over a set period to the heated reaction mixture. This maintains a steady, controlled concentration of the carbene.
-
Monitor Gas Evolution: Use an oil bubbler to monitor the rate of CO₂ evolution.[1][7] A steady, vigorous bubbling indicates a controlled reaction. Frantic, uncontrollable bubbling suggests the reaction rate is too high.
-
Lower Temperature, Longer Time: If decomposition is an issue, running the reaction at a lower temperature (e.g., 90-95 °C) for a longer period (e.g., 18 hours) can provide a milder alternative, allowing for a slower, more controlled generation of difluorocarbene.[4]
-
Q4: How can I effectively monitor the reaction to determine the optimal time?
A: Proper reaction monitoring is key to avoiding over- or under-running the reaction, which can impact yield and purity.
-
Methodology: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[1][7]
-
Sampling Procedure:
-
Briefly remove the condenser under a positive pressure of an inert gas (e.g., nitrogen).
-
Withdraw a small aliquot (a drop) of the reaction mixture.
-
Quench the aliquot in a vial containing ~0.2 mL of ethyl acetate and ~0.2 mL of 1 M HCl.
-
Shake the vial, allow the layers to separate, and spot the top organic layer on your TLC plate.
-
-
Interpretation: Compare the spot for the reaction mixture against spots of your starting material and, if available, the product. The reaction is complete when the starting material spot has been fully consumed.[7] For a typical difluoromethylation of a phenol at 120 °C, completion is often observed within 2 hours.[1]
Standard Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol is adapted from a validated procedure in Organic Syntheses and provides a reliable starting point for the difluoromethylation of phenolic substrates.[1][7]
Caption: General workflow for a typical O-difluoromethylation experiment.
Step-by-Step Methodology:
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the headspace and backfill with nitrogen three times.
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) and deionized water via syringe and begin stirring. The solution should be degassed by bubbling nitrogen through it for 1 hour.[1]
-
Reagent Addition: Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion while maintaining a positive flow of nitrogen.
-
Reaction: Quickly equip the flask with a condenser connected to an oil bubbler for pressure release.[7] Lower the apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed.[1]
-
Monitoring: After 2 hours, check for reaction completion via TLC analysis as described in Q4.
-
Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are then washed sequentially with water, a saturated LiCl solution (to help remove residual DMF), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Data Summary: Effects of Time and Concentration
| Parameter | Condition | Expected Outcome | Rationale & Expert Insight |
| Reaction Time | Too Short | Incomplete conversion, low yield. | Insufficient time for the full thermal decomposition of the precursor and subsequent trapping of the carbene.[1] |
| Optimal | High conversion, maximal yield. | Balances complete consumption of starting material with minimal product degradation. Often determined empirically by TLC.[7] | |
| Too Long | Potential for product degradation or side reactions. | Sensitive functional groups on the product molecule may not be stable to prolonged heating, leading to decreased yield and purity. | |
| Reagent Conc. | Too Low (<1.5 equiv) | Low yield, significant unreacted starting material. | The concentration of the transient :CF₂ intermediate is too low to compete effectively with its other decomposition pathways. |
| Optimal (1.5-3.0 equiv) | High yield, efficient conversion. | Ensures a sufficient steady-state concentration of :CF₂ to favor the desired bimolecular reaction with the nucleophile.[1][5] | |
| Too High / Rapid Addition | Risk of violent exotherm, potential for side products. | Uncontrolled, rapid decomposition can cause dangerous pressure/temperature spikes and favor carbene dimerization.[4][6] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle sodium 2-chloro-2,2-difluoroacetate in a well-ventilated chemical fume hood to avoid inhalation of dust.[8]
-
Hazards: The compound is a skin and eye irritant.[9][10] The reaction generates significant CO₂ gas, so the system must be properly vented and never sealed.[1]
-
Storage: The reagent is hygroscopic and should be stored in a tightly closed container in a cool, dry place under an inert atmosphere.[10][11]
References
-
Hands, A. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
ChemicalAid. (2023). Sodium,2-Chloro-2,2-Difluoroacetate: Properties, Uses, and Safety Precautions. ChemicalAid. [Link]
-
Chemiz. (2024). Sodium 2-chloro-2,2-difluoroacetate. YouTube. [Link]
-
Reddy, P. V. et al. (2005). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]
-
Wang, F. et al. (2017). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]
-
Fuqua, S. A. et al. (1973). 1,1-Difluoro-2-phenylethylene. Organic Syntheses, Coll. Vol. 5, p.949. [Link]
-
Hu, J. et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863. [Link]
-
Kim, S. et al. (2015). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 11, 2378-2383. [Link]
-
Dolbier, W. R. Jr. & Ait-Haddou, H. (2002). Synthesis of 1,3-difluoroaromatics in One Pot by Addition of Difluorocarbene From Sodium Chlorodifluoroacetate to 1,2-substituted Cyclobutenes. Organic Letters, 4(22), 3871-3. [Link]
-
Amii, H. et al. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. [Link]
-
Hands, A. et al. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Hu, J. (2018). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 51(4), 957-968. [Link]
-
Yang, Q. et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59, 14041-14056. [Link]
-
Xiao, J. et al. (2021). Transition-metal difluorocarbene complexes. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Plausible mechanism Possible reaction mechanism of difluorocarbene... ResearchGate. [Link]
-
Wikipedia. (n.d.). Sodium chlorodifluoroacetate. Wikipedia. [Link]
-
PubChem. (n.d.). Sodium chlorodifluoroacetate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). The effect of concentration on reaction rate. RSC Education. [Link]
-
Milosavljević, M. M. et al. (2007). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate. Journal of the Serbian Chemical Society, 72(2). [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. synquestlabs.com [synquestlabs.com]
- 11. Sodium chlorodifluoroacetate(1895-39-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Difluoromethylation Reactions Using Sodium Chlorodifluoroacetate (SCDA)
Welcome to the technical support center for sodium chlorodifluoroacetate (SCDA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing SCDA as a difluoromethylating agent. As a cost-effective, stable, and readily available precursor to difluorocarbene, SCDA is an invaluable tool in modern synthesis.[1][2][3] However, like any reaction, achieving optimal conversion rates requires careful attention to several key parameters.
This document is structured as a series of troubleshooting questions and in-depth answers. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding of why certain choices are critical for success.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylation reaction shows little to no conversion of the starting material. What are the most critical initial factors to verify?
Low or no conversion is typically traced back to one of three areas: the integrity of the reagents, the reaction setup, or fundamental reaction conditions not being met.
A1: Foundational Troubleshooting Steps
-
Reagent Quality & Handling:
-
SCDA Purity and Dryness: Sodium chlorodifluoroacetate is hygroscopic.[4][5] The presence of water can interfere with the reaction. Ensure you are using a high-purity grade (>97%)[1] and that the reagent has been stored in a desiccator. For rigorous experiments or large-scale reactions, it is best practice to dry the SCDA under vacuum (e.g., at 1 mm Hg) immediately before use.[6]
-
Solvent Anhydrousness: The reaction requires a polar, aprotic solvent.[2] Ensure you are using an anhydrous grade of DMF, NMP, DMSO, or diglyme. Water can compete with your nucleophile and interfere with the base.
-
-
Reaction Temperature:
-
The Non-Negotiable Role of Heat: The core of this reaction is the thermal decarboxylation of SCDA to generate difluorocarbene (:CF2).[1][7] This step is temperature-dependent and will not proceed efficiently at room temperature.[2] A typical temperature range is 95–120 °C.[1][2][8] If your reaction temperature is too low, the generation of the reactive :CF2 intermediate will be the rate-limiting step, resulting in no conversion.
-
-
Presence and Strength of Base:
-
Activating the Nucleophile: For the difluoromethylation of heteroatoms like oxygen (phenols), sulfur (thiols), or nitrogen, a base is required to deprotonate the substrate, generating the active nucleophile (e.g., a phenoxide or thiolate).[1][2] Without the base, the neutral substrate is not nucleophilic enough to trap the highly reactive, electrophilic difluorocarbene. Potassium carbonate (K₂CO₃) is a commonly used and effective base.[2]
-
The logical flow for initial troubleshooting should follow a systematic check of these three pillars: Reagent Quality → Reaction Temperature → Base Presence.
Caption: The central reaction pathway and competing side reactions.
Experimental Protocols
Protocol 1: General Procedure for Difluoromethylation of a Thiophenol
This protocol is adapted from established literature procedures. [2][8]
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the thiophenol (1.0 equiv.), potassium carbonate (1.5 equiv.), and sodium chlorodifluoroacetate (2.0 equiv.).
-
Note: Ensure the SCDA is dry and powdered for best results.
-
-
Reaction Setup:
-
Add anhydrous DMF (to a concentration of approx. 0.2-0.5 M).
-
Fit the condenser with a nitrogen inlet and an oil bubbler to ensure an inert atmosphere and safe venting of CO₂.
-
Place the flask in an oil bath preheated to 95 °C.
-
-
Execution and Monitoring:
-
Stir the reaction mixture vigorously. You should observe bubbling as CO₂ evolves. [1] * Maintain the reaction at 95 °C for 8 hours. Monitor the progress by taking small aliquots and analyzing via TLC or ¹⁹F NMR.
-
-
Work-up and Purification:
-
After the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired S-difluoromethylated product.
-
References
-
Difluoromethylation of Phenols. Organic Syntheses, vol. 101, 2024, pp. 164-183. [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Hu, J. et al. Angewandte Chemie International Edition, vol. 51, no. 40, 2012, pp. 9814-9832. [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Mehta, V. P., & Greaney, M. F. Organic Letters, vol. 15, no. 19, 2013, pp. 5036–5039. [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. European Journal of Organic Chemistry, vol. 2012, no. 22, 2012, pp. 4081-4105. [Link]
-
Sodium chlorodifluoroacetate. Wikipedia. [Link]
-
β,β-DIFLUOROSTYRENE. Organic Syntheses, vol. 47, 1967, p. 49. [Link]
-
Synthesis of 1,3-difluoroaromatics in One Pot by Addition of Difluorocarbene From Sodium Chlorodifluoroacetate to 1,2-substituted Cyclobutenes. Organic Letters, vol. 4, no. 22, 2002, pp. 3871-3. [Link]
-
Sodium 2-chloro-2,2-difluoroacetate. YouTube, uploaded by Chem Tube, 26 April 2025. [Link]
-
Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, vol. 16, no. 15, 2014, pp. 4056–4059. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, vol. 50, no. 13, 2021, pp. 7563-7593. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, 2024. [Link]
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Sodium chlorodifluoroacetate | 1895-39-2 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]
- 8. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
"chlorodifluoroacetic acid sodium salt" compatibility with functional groups
Welcome to the technical support guide for Chlorodifluoroacetic Acid Sodium Salt (CDFA-Na). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers to frequently asked questions and troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is chlorodifluoroacetic acid sodium salt, and what are its primary reactive sites?
Chlorodifluoroacetic acid sodium salt (CDFA-Na) is an organofluorine compound with the chemical formula ClCF₂CO₂Na.[1][2] It is a stable, crystalline white solid at room temperature.[1][3] The molecule possesses two primary sites relevant to its reactivity in experimental settings:
-
The Carboxylate Group (-CO₂⁻): As a sodium salt, the carboxylate is relatively unreactive and nucleophilic. However, under specific conditions, such as in the presence of a strong acid to protonate it, or with activating agents, it can participate in reactions typical of carboxylic acids.
-
The α-Carbon: The carbon atom to which the chlorine and two fluorine atoms are attached is electron-deficient. The chlorine atom is a good leaving group, making this α-carbon susceptible to nucleophilic substitution (Sɴ2) reactions.[4][5] The electron-withdrawing effects of the adjacent fluorine atoms and carbonyl group enhance the electrophilicity of this carbon.[6]
Q2: Under what conditions does CDFA-Na generate difluorocarbene?
CDFA-Na is widely used as a precursor for difluorocarbene (:CF₂), a highly reactive intermediate.[7][8] This reaction occurs via thermal decarboxylation (loss of CO₂), typically at elevated temperatures (around 90-160°C) in an appropriate solvent like diglyme.[1][8][9] The process is believed to proceed by loss of CO₂, generating a chlorodifluoromethyl anion (ClCF₂⁻), which then eliminates a chloride ion to form difluorocarbene.[1] This reactivity is fundamental to its use in synthesizing difluorocyclopropanes and other difluoromethylated compounds.[8][10]
Q3: What is the general stability of CDFA-Na in aqueous solutions?
CDFA-Na is a stable solid and can be dissolved in aqueous buffers.[3] However, its stability can be influenced by pH and the presence of strong nucleophiles. In neutral or slightly basic aqueous solutions at ambient temperature, the salt is generally stable. Avoid strongly acidic conditions, which will protonate the carboxylate, and high temperatures, which can induce decarboxylation.[9]
Troubleshooting Guide: Functional Group Compatibility
This section addresses specific challenges and compatibility questions that may arise when using CDFA-Na in the presence of various functional groups commonly found in biomolecules and organic compounds.
Issue 1: Unwanted reaction with amine-containing molecules (e.g., proteins, peptides with lysine residues).
Question: I am working with a protein that has exposed lysine residues. Will the primary amines react with CDFA-Na?
Answer: Under standard physiological conditions (neutral pH, aqueous buffer, ambient temperature), the sodium carboxylate of CDFA-Na is unlikely to react with primary amines to form an amide bond. This reaction typically requires activation of the carboxylic acid (e.g., conversion to an acid chloride or using carbodiimide coupling chemistry like EDC/NHS).
However, two potential side reactions should be considered:
-
Nucleophilic Substitution: A primary or secondary amine could act as a nucleophile and attack the α-carbon, displacing the chloride. This Sɴ2 reaction is more likely with unhindered, potent nucleophilic amines.[4]
-
Acylation at High Temperatures: Although less common for a carboxylate salt, some studies have shown that CDFA-Na can act as an acylating agent for certain substrates at high temperatures (e.g., >90 °C), a reactivity not observed with similar salts like sodium trifluoroacetate.[7] This is thought to proceed through a self-activation mechanism involving difluorocarbene.[7]
Recommendation: For most bioconjugation applications at or near physiological pH and temperature, significant side reactions with amines are not expected. However, it is crucial to perform a compatibility pilot study.
Issue 2: Degradation or side-product formation in the presence of thiols (e.g., cysteine residues, DTT, TCEP).
Question: My experimental buffer contains DTT/TCEP for maintaining protein stability. Is CDFA-Na compatible with these reducing agents?
Answer: This is a critical compatibility concern. Thiols are excellent nucleophiles and are known to react with α-halocarbonyl compounds through an Sɴ2 mechanism.[4][11] The thiol group (-SH) of a cysteine residue or a reducing agent like DTT can attack the electrophilic α-carbon of CDFA-Na, displacing the chloride atom. This will result in the covalent modification of your thiol-containing molecule and consumption of the CDFA-Na.
This reactivity has been harnessed synthetically; for example, CDFA-Na is used as a difluoromethylating agent for thiols at elevated temperatures.[8]
Recommendation: It is strongly advised to avoid the presence of free thiols in your reaction mixture with CDFA-Na unless the intended purpose is to achieve this specific reaction.
-
If reducing agents are necessary for protein integrity, consider strategies to remove them immediately before introducing CDFA-Na, such as dialysis or a desalting column.
-
If cysteine residues are present in your biomolecule of interest, expect them to be a primary site of reaction.
Compatibility Summary Table
| Functional Group | Example | Compatibility Issue | Risk Level | Mitigation Strategy |
| Primary/Secondary Amines | Lysine, N-terminus | Potential for Sɴ2 reaction at the α-carbon.[4] | Low to Moderate | Maintain neutral pH; avoid high temperatures. Run control experiments. |
| Thiols | Cysteine, DTT, TCEP, GSH | High reactivity via Sɴ2 displacement of chloride.[8][11] | High | Remove free thiols from the reaction buffer before adding CDFA-Na. |
| Alcohols/Hydroxyls | Serine, Threonine, Tyrosine | Generally poor nucleophiles; reaction is unlikely under mild conditions. | Low | Typically no mitigation is needed. Compatibility is expected. |
| Carboxylic Acids | Aspartate, Glutamate | No reaction expected. Both are nucleophilic/basic. | Very Low | No mitigation is needed. |
| Indoles | Tryptophan | Can undergo chlorodifluoroacylation at high temperatures (≥90°C).[7] | Low (at ambient temp) | Avoid elevated temperatures unless this reaction is desired. |
Experimental Protocol: Small-Scale Compatibility Pilot Study
This protocol is designed to quickly assess the compatibility of CDFA-Na with your specific molecule of interest (e.g., protein, peptide) under your experimental conditions.
Objective: To determine if your molecule of interest is modified by CDFA-Na by analyzing the reaction mixture with an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
Materials:
-
Your molecule of interest (e.g., "Protein-X") in its typical experimental buffer.
-
Chlorodifluoroacetic acid sodium salt (CDFA-Na).
-
Control Buffer (the same buffer without Protein-X).
-
Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0).
-
Analytical instrument (e.g., LC-MS system).
Procedure:
-
Preparation: Prepare a 10 mM stock solution of CDFA-Na in your experimental buffer.
-
Reaction Setup:
-
Test Reaction: In a microcentrifuge tube, combine your Protein-X (to a final concentration of 1 mg/mL or 100 µM) with the CDFA-Na stock solution (to a final concentration of 1 mM).
-
Negative Control 1 (Protein Only): In a separate tube, add only Protein-X to the buffer at the same final concentration.
-
Negative Control 2 (CDFA-Na Only): In a third tube, add only CDFA-Na to the buffer at the same final concentration.
-
-
Incubation: Incubate all tubes under your standard experimental conditions (e.g., 1 hour at room temperature).
-
Quenching (Optional): If desired, stop the reaction by adding a small volume of quenching solution.
-
Analysis:
-
LC-MS Analysis: This is the preferred method. Dilute samples appropriately and inject them into the LC-MS. Compare the chromatograms and mass spectra. Look for the appearance of new peaks or a mass shift in your Protein-X corresponding to the addition of a chlorodifluoroacetyl group (+112.95 Da) or a difluoroacetyl group after loss of chlorine (+77.99 Da).
-
SDS-PAGE Analysis: This method is less sensitive but can sometimes reveal changes if the modification causes a significant shift in mobility or if a fluorescently tagged CDFA-Na analogue is used.
-
Interpretation of Results:
-
No Change: If the LC-MS trace of the "Test Reaction" is identical to the "Protein Only" control, CDFA-Na is likely compatible under these conditions.
-
New Peak / Mass Shift: The appearance of a new species with an increased mass indicates a reaction has occurred. The mass difference can help identify the nature of the modification.
Visualizing Compatibility Decisions
The following flowchart provides a decision-making framework for assessing the compatibility of CDFA-Na in your experimental design.
References
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. Accessed January 4, 2026. [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. 2019. [Link]
-
YouTube. uses for alpha-halogenated carbonyl compounds. Published January 9, 2019. [Link]
-
Chemistry Stack Exchange. Why are alpha carbonyl halides most reactive towards SN2 reactions? Accessed January 4, 2026. [Link]
-
Mehta, V. P., & Greaney, M. F. Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007. 2014. [Link]
-
Russell, G. A., & Ros, F. Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society, 107(9), 2506–2511. 1985. [Link]
-
Mehta, V. P., & Greaney, M. F. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5044–5047. 2013. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chlorodifluoroacetic Acid Sodium Salt: Properties and Industrial Applications. Accessed January 4, 2026. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. 2021. [Link]
-
Wikipedia. Sodium chlorodifluoroacetate. Accessed January 4, 2026. [Link]
-
Organic Syntheses. β,β-Difluorostyrene. Organic Syntheses, Coll. Vol. 5, p.390. 1973. [Link]
-
ResearchGate. Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Request PDF. Accessed January 4, 2026. [Link]
- Google Patents. Bioconjugation reagent and methods. Accessed January 4, 2026.
-
Chemsrc. Sodium chlorodifluoroacetate. Accessed January 4, 2026. [Link]
-
PubChem. Sodium chlorodifluoroacetate. Accessed January 4, 2026. [Link]
-
ResearchGate. Synthesis of compounds designed for bioconjugation from precursor 5. Accessed January 4, 2026. [Link]
-
American Chemical Society. Chlorooxime-cysteine bioconjugation: Robust tool for peptide and protein modifications. 2018. [Link]
-
PubMed Central. A thiol-reactive Ru(II) ion, not CO release, underlies the potent antimicrobial and cytotoxic properties of CO-releasing molecule-3. FEBS Letters, 588(5), 740–745. 2014. [Link]
-
Taylor & Francis. Bioconjugation – Knowledge and References. Accessed January 4, 2026. [Link]
-
PubMed Central. Changes in protein thiols in response to salt stress in embryogenic suspension cultures of Dactylis glomerata L. Plant Signaling & Behavior, 8(1), e22585. 2013. [Link]
Sources
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- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. youtube.com [youtube.com]
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Validation & Comparative
A Senior Application Scientist's Guide to Difluorocyclopropanation: Sodium Chlorodifluoroacetate vs. Sodium Bromodifluoroacetate
For the discerning researcher in organic synthesis and drug development, the incorporation of the gem-difluorocyclopropane motif is a proven strategy for modulating the physicochemical and pharmacological properties of lead compounds. The choice of the difluorocarbene precursor is paramount to the success of this transformation. This guide provides an in-depth comparison of two common reagents for this purpose: sodium chlorodifluoroacetate and its bromo-analogue, sodium bromodifluoroacetate.
The Central Role of Difluorocarbene in Modern Synthesis
The gem-difluorocyclopropane unit imparts unique conformational constraints and electronic properties to a molecule. Its introduction can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity. The most direct method for its synthesis is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene. The in-situ generation of this highly reactive intermediate is key, and the thermal decomposition of halodifluoroacetate salts is a widely adopted and reliable method.
Sodium Chlorodifluoroacetate: The Workhorse Reagent
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) has long been a staple in the synthetic chemist's toolbox for generating difluorocarbene.[1][2] Its utility is well-documented across a wide range of substrates.[1]
Mechanism of Action
The generation of difluorocarbene from sodium chlorodifluoroacetate proceeds via thermal decarboxylation.[3][4] At elevated temperatures, the salt undergoes irreversible loss of carbon dioxide to form a chlorodifluoromethyl anion, which then rapidly eliminates a chloride ion to yield the singlet difluorocarbene.
Caption: Thermal decarboxylation of sodium chlorodifluoroacetate.
Practical Considerations and Limitations
While effective, sodium chlorodifluoroacetate presents several practical challenges:
-
High Temperatures: The decomposition of ClCF₂CO₂Na typically requires high temperatures, often in the range of 180-190 °C, necessitating the use of high-boiling solvents like diglyme or triglyme.[1][5]
-
Excess Reagent: Reactions often require a significant excess of the reagent to achieve good conversion.[1][5]
-
Hygroscopicity: The salt is highly hygroscopic and deliquescent, making it difficult to handle and weigh accurately, and requiring stringent anhydrous conditions.[1][2][6]
-
Substrate Scope: The harsh reaction conditions can be detrimental to sensitive substrates, limiting the applicability of this reagent.
Recent advancements have shown that microwave irradiation can dramatically reduce reaction times to as little as five minutes, offering a more efficient alternative to conventional heating.[1][7]
Sodium Bromodifluoroacetate: A Superior Alternative
Introduced as a more recent innovation, sodium bromodifluoroacetate (BrCF₂CO₂Na) has emerged as a highly efficient precursor for difluorocarbene generation.[8][9] It addresses many of the shortcomings associated with its chloro-analogue.
Mechanism of Action
Similar to the chloro-analogue, sodium bromodifluoroacetate generates difluorocarbene through thermal decarboxylation. The weaker carbon-bromine bond facilitates the elimination of the bromide ion, leading to carbene formation at lower temperatures.
Caption: Thermal decarboxylation of sodium bromodifluoroacetate.
Key Advantages
The use of sodium bromodifluoroacetate offers several distinct advantages:
-
Milder Reaction Conditions: Difluorocyclopropanation can be achieved at significantly lower temperatures, typically around 150 °C.[2][8]
-
Reduced Reagent Stoichiometry: Reactions often proceed to completion with a smaller excess of the reagent.[8]
-
Enhanced Handling: This reagent is non-hygroscopic, simplifying handling and improving the reproducibility of experiments.[6][8]
-
Higher Yields and Shorter Reaction Times: In comparative studies, sodium bromodifluoroacetate consistently provides higher yields in shorter reaction times.[2][8]
-
Broader Substrate Scope: The milder conditions make it suitable for a wider range of sensitive and functionalized alkenes.[6][8]
Head-to-Head Comparison: Performance Data
A direct comparison of the two reagents in the difluorocyclopropanation of 1,1-diphenylethene, as reported by Amii and co-workers, clearly illustrates the superiority of the bromo-analogue.[2][6][10]
| Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference(s) |
| Sodium Chlorodifluoroacetate | 150 | 15 | 60 | [2][6] |
| Sodium Bromodifluoroacetate | 150 | 15 | >99 | [2][6] |
Experimental Protocols
To provide a practical context, the following are representative protocols for the difluorocyclopropanation of 1,1-diphenylethylene using both reagents.
Protocol 1: Difluorocyclopropanation using Sodium Chlorodifluoroacetate
This protocol is based on the general conditions reported in the literature.[1][2]
Materials:
-
1,1-Diphenylethylene
-
Sodium Chlorodifluoroacetate (ensure it is thoroughly dried)
-
Anhydrous Diglyme
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,1-diphenylethylene (1.0 mmol).
-
Add anhydrous diglyme (10 mL) to dissolve the alkene.
-
In a separate flask, weigh sodium chlorodifluoroacetate (2.0-3.0 mmol) under a nitrogen atmosphere due to its hygroscopic nature.
-
Add the sodium chlorodifluoroacetate to the reaction mixture in one portion.
-
Heat the reaction mixture to 180-190 °C and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Difluorocyclopropanation using Sodium Bromodifluoroacetate
This protocol is adapted from the work of Amii and co-workers.[11][12]
Materials:
-
1,1-Diphenylethylene
-
Sodium Bromodifluoroacetate
-
Anhydrous Diglyme
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 1,1-diphenylethylene (1.0 mmol) in anhydrous diglyme (5 mL).
-
Heat the solution to 150 °C.
-
In a separate flask, prepare a solution of sodium bromodifluoroacetate (1.2 mmol) in anhydrous diglyme (10 mL).
-
Add the sodium bromodifluoroacetate solution dropwise to the heated alkene solution over 10 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 5 minutes at 150 °C.
-
Cool the reaction to room temperature and quench with ice water (30 mL).
-
Extract the organic materials with hexane (4 x 50 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.[12]
-
After removal of the solvent under reduced pressure, purify the residue by silica gel column chromatography (hexane:EtOAc = 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane.[12]
Caption: A comparative overview of the experimental workflows.
Conclusion and Outlook
For researchers seeking a reliable and efficient method for difluorocyclopropanation, sodium bromodifluoroacetate presents a clear advantage over the more traditional sodium chlorodifluoroacetate. Its superior handling properties, milder reaction conditions, and improved performance in terms of yield and reaction time make it the preferred reagent, particularly for complex and sensitive substrates encountered in drug discovery and development. While sodium chlorodifluoroacetate remains a viable option, especially for large-scale applications where cost may be a primary driver, the operational benefits of the bromo-analogue often justify its use. The adoption of sodium bromodifluoroacetate can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery of new chemical entities.
References
- Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084.
- Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758.
- Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–288.
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
- The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journal of Organic Chemistry.
- Sodium Bromodifluoroacetate. Tokyo Chemical Industry Co., Ltd. (APAC).
- Sodium chlorodifluoroacet
- Sodium Bromodifluoroacetate. Tokyo Chemical Industry (India) Pvt. Ltd.
- The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Beilstein Journal of Organic Chemistry.
- Dolbier, W. R. (2020). Synthesis of gem-Difluorocyclopropanes.
- Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. (2003). The Journal of Organic Chemistry.
- Sodium chlorodifluoroacet
- Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Semantic Scholar.
- Comparison of halodifluoroacetates 12 and 17 in the difluorocyclopropanation of 1,1-diphenylethene (18).
- Sodium chlorodifluoroacet
- G. A. (2018). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters.
- Difluoromethyl
- Mehta, V. P., & Greaney, M. F. (2013).
- Method for producing difluorocyclopropane compound. (2014).
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A Senior Application Scientist's Guide to Fluorination: Comparing Sodium 2-chloro-2,2-difluoroacetate (SCDFA) and Trifluoromethyltrimethylsilane (TMSCF3)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a paramount strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H) moieties, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of the fluorinating reagent is therefore a critical decision in any synthetic campaign.
This guide provides an in-depth comparison of two workhorse reagents: sodium 2-chloro-2,2-difluoroacetate (SCDFA) and trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent. While both are invaluable tools, they serve fundamentally different purposes. This analysis will clarify their distinct roles, compare their performance based on experimental data, and provide detailed protocols to guide your synthetic endeavors.
Core Distinction: Difluoromethylation vs. Trifluoromethylation
A frequent point of confusion is the specific fluorine moiety introduced by each reagent. It is crucial to understand that:
-
Sodium 2-chloro-2,2-difluoroacetate (SCDFA) is primarily a precursor to difluorocarbene (:CF₂)[1][2][3] . Its principal applications are in difluoromethylation (to introduce a –CF₂H group) and gem-difluoroolefination (to form a =CF₂ group).
-
Trifluoromethyltrimethylsilane (TMSCF₃) is a robust source of a trifluoromethyl anion equivalent ("CF₃⁻")[4][5] . It is the go-to reagent for nucleophilic trifluoromethylation (to introduce a –CF₃ group).
While there are niche, copper-mediated reactions where difluorocarbene sources can lead to trifluoromethylated products, this is not the mainstream application of SCDFA. This guide will focus on the primary, well-established reactivity of each reagent.
Mechanistic Divergence: The Causality Behind Reactivity
The distinct synthetic outcomes of SCDFA and TMSCF₃ are a direct result of their differing mechanisms of activation and reactive intermediate generation.
SCDFA: The Path of Thermal Decarboxylation to Difluorocarbene
SCDFA is a stable, crystalline solid that, upon heating, undergoes decarboxylation and subsequent elimination of a chloride ion to generate the highly electrophilic difluorocarbene intermediate.[1][3][6] This reactive species is then trapped in situ by a suitable nucleophile.
Caption: Mechanism of difluorocarbene generation from SCDFA.
This mechanism dictates that SCDFA is effective for reacting with nucleophiles capable of trapping the electrophilic carbene, such as phenolates, thiolates, and amines.[1][7][8]
TMSCF₃: Nucleophilic Activation to a "CF₃⁻" Equivalent
In contrast, TMSCF₃ is a stable liquid that is unreactive on its own. It requires activation by a nucleophilic initiator, typically a fluoride source (e.g., TBAF, CsF) or a Lewis base (e.g., K₂CO₃), to generate a hypervalent siliconate intermediate.[9][10][11] This intermediate readily releases the trifluoromethyl anion, which then acts as a potent nucleophile, attacking electrophilic centers like carbonyl carbons.
Caption: Mechanism of trifluoromethyl anion generation from TMSCF₃.
This pathway makes TMSCF₃ exceptionally well-suited for the trifluoromethylation of a wide array of electrophiles, most notably aldehydes, ketones, and imines.[4][11]
Comparative Performance and Application Scope
The choice between SCDFA and TMSCF₃ hinges on the desired fluorinated moiety and the nature of the substrate.
| Feature | Sodium 2-chloro-2,2-difluoroacetate (SCDFA) | Trifluoromethyltrimethylsilane (TMSCF₃) |
| Primary Function | Difluoromethylation (–CF₂H) / gem-Difluoroolefination (=CF₂) | Trifluoromethylation (–CF₃) |
| Reactive Intermediate | Difluorocarbene (:CF₂)[1][3] | Trifluoromethyl Anion ("CF₃⁻")[11] |
| Physical Form | White crystalline solid[12] | Colorless liquid |
| Stability & Handling | Bench-stable, relatively non-toxic[1] | Moisture-sensitive, flammable; requires inert atmosphere[13] |
| Typical Substrates | Phenols, thiols, amines, selenols, some heterocycles, aldehydes (for olefination)[1][7][8][14] | Aldehydes, ketones, imines, esters, aryl halides (with metal catalysis)[11][15] |
| Typical Reaction Temp. | High (95–160 °C) for decarboxylation[7][14] | Mild (0 °C to room temperature)[10][13] |
| Activator/Catalyst | Heat; often requires a base (e.g., K₂CO₃, Cs₂CO₃) to generate the nucleophile[1][7] | Catalytic nucleophile (e.g., TBAF, CsF, K₂CO₃, alkoxides)[9][10] |
| Cost-Effectiveness | Generally more cost-effective than TMSCF₃[7] | Higher cost, but highly efficient |
Substrate Scope & Representative Yields
Table 1: Representative Applications of SCDFA (Difluoromethylation)
| Substrate Type | Example Substrate | Product | Conditions | Yield (%) | Reference |
| Phenol | 1-(3-chloro-4-hydroxyphenyl)ethanone | 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethanone | Cs₂CO₃, DMF/H₂O, 120 °C | 94 | [1][6] |
| Thiol | 4-methoxythiophenol | 1-(Difluoromethylthio)-4-methoxybenzene | K₂CO₃, DMF, 95 °C | 95 | [7] |
| Heterocycle (N) | 4-Nitroimidazole | 1-(Difluoromethyl)-4-nitro-1H-imidazole | K₂CO₃, DMF, 95 °C | 93 | [7] |
| Aldehyde (Olefination) | Benzaldehyde | (1,1-Difluorovinyl)benzene | PPh₃, diglyme, 160 °C | 67–79 | [14] |
Table 2: Representative Applications of TMSCF₃ (Trifluoromethylation)
| Substrate Type | Example Substrate | Product | Conditions | Yield (%) | Reference |
| Aromatic Aldehyde | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | K₂CO₃ (cat.), DMF, RT | 94 | [10] |
| Aliphatic Aldehyde | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethanol | TBAF (cat.), THF, 0 °C to RT | 95 | [13] |
| Aromatic Ketone | Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | K₂CO₃ (cat.), DMF, RT | 92 | [10] |
| Cyclic Ketone | Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | TBAF (cat.), THF, 0 °C to RT | 98 | [5] |
| Imine | N-Benzylideneaniline | N-(1-Phenyl-2,2,2-trifluoroethyl)aniline | CsF, DME, RT | 85 |
Experimental Protocols: A Practical Guide
To bridge theory and practice, the following are detailed, self-validating protocols for representative reactions using each reagent.
Protocol 1: O-Difluoromethylation of a Phenol using SCDFA
This procedure is adapted from a robust, chromatography-free method for the synthesis of aryl difluoromethyl ethers.[1]
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A Comparative Guide for Researchers: Sodium Chlorodifluoroacetate vs. Fluoroform-Derived Reagents for Difluoromethylation
The strategic incorporation of the difluoromethyl (–CF₂H) group is a cornerstone of modern medicinal chemistry and materials science. This moiety often serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, enhancing properties like metabolic stability, membrane permeability, and binding affinity.[1][2][3] Consequently, the methods for introducing this critical functional group are of paramount importance to researchers. This guide provides an in-depth, objective comparison between the traditional workhorse, sodium chlorodifluoroacetate, and the increasingly versatile class of fluoroform-derived reagents.
Section 1: The Classical Approach: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Sodium chlorodifluoroacetate (SCDA) is a commercially available, cost-effective, and shelf-stable crystalline solid that has been a go-to reagent for difluoromethylation for decades.[4][5] Its utility stems from its ability to generate difluorocarbene (:CF₂) upon thermal decarboxylation.[6][7]
Reaction Mechanism and Scope
The primary mechanism involves heating a mixture of the substrate (typically a phenol, thiol, or amine), a base, and ClCF₂CO₂Na in a polar aprotic solvent like DMF.[4][7] The heat induces decarboxylation of the salt to produce the highly electrophilic difluorocarbene intermediate. This intermediate is then trapped by a nucleophile, such as a phenolate or thiolate formed in situ, to yield the desired difluoromethylated product after protonation.[6][7]
This method is effective for the difluoromethylation of a wide range of heteroatoms, including oxygen, sulfur, nitrogen, and selenium.[4][6] Yields are often good to excellent, particularly for aromatic and heteroaromatic thiols, which are generally very reactive towards this chemistry.[4][8]
Caption: Mechanism of difluoromethylation using ClCF₂CO₂Na.
Advantages and Limitations
Advantages:
-
Cost-Effective: ClCF₂CO₂Na is an inexpensive bulk chemical, making it ideal for large-scale synthesis.[4]
-
Operational Simplicity: The reactions are often straightforward to set up, requiring standard laboratory equipment.[4][6]
-
Stability: The reagent is a bench-stable solid, easy to handle and store under ambient conditions.[6]
Limitations:
-
Harsh Conditions: The requisite high temperatures (typically 95-120°C) limit the substrate scope to thermally stable molecules and can be incompatible with sensitive functional groups.[9]
-
Safety on Scale: The decarboxylation produces carbon dioxide gas, which requires careful management on a large scale to control pressure buildup.[9]
-
Reaction Pathway: The reaction proceeds via an electrophilic carbene, which restricts its application to nucleophilic substrates. It cannot be used for nucleophilic difluoromethylation.
Representative Experimental Protocol (S-Difluoromethylation)
The following protocol is adapted from a published procedure for the difluoromethylation of thiophenols.[4][7]
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the substituted thiophenol (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and sodium chlorodifluoroacetate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, ~3-4 mL).
-
Reaction: Tightly seal the vial and place it in a preheated oil bath at 95 °C. Stir the reaction mixture for 8 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Section 2: The Modern Approach: Fluoroform-Derived Reagents
Fluoroform (CHF₃) is an abundant and inexpensive byproduct of Teflon manufacturing.[8][10] However, its high C-H bond acidity (pKa ~25-28) makes direct deprotonation challenging. Modern synthetic methods have overcome this by developing various "activation" strategies, enabling fluoroform to serve as a precursor for nucleophilic, electrophilic, and radical difluoromethylation.[1][8][11]
Activation Strategies and Mechanisms
Fluoroform-derived reagents offer access to diverse reactive intermediates, including the difluoromethyl radical (•CF₂H) and nucleophilic "CF₂H⁻" equivalents.
-
Radical Difluoromethylation (via Photoredox Catalysis): This is one of the most powerful modern strategies. A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is excited by visible light.[12][13][14] The excited photocatalyst can then engage with a difluoromethyl precursor, often a sulfone or sulfinate salt (like CF₂HSO₂Na), to generate the •CF₂H radical.[12][14] This radical can then add to arenes, heterocycles, or alkenes, enabling direct C-H functionalization under remarkably mild conditions.[13][15]
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- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Comparative Review of Modern Difluoromethylating Agents: A Guide for Researchers
The strategic incorporation of the difluoromethyl (CF2H) group into organic molecules has become a cornerstone of modern medicinal chemistry and drug development.[1] Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities allow for the fine-tuning of a molecule's physicochemical and biological properties, such as membrane permeability, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth comparative review of the most prominent modern difluoromethylating agents, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic nuances, substrate scope, and practical considerations for electrophilic, nucleophilic, and radical difluoromethylation methodologies, supported by experimental data and detailed protocols.
The Rise of the Difluoromethyl Group in Drug Discovery
The difluoromethyl group offers a unique combination of properties that make it highly attractive for drug design. Unlike the more electron-withdrawing trifluoromethyl group, the CF2H group possesses an acidic proton capable of forming hydrogen bonds, which can be crucial for target engagement.[1] Furthermore, the introduction of a CF2H group can significantly alter the pKa, dipole moment, and lipophilicity (logP) of a parent compound, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1] This has led to the successful incorporation of the difluoromethyl motif in a number of marketed drugs and clinical candidates.
A Mechanistic Approach to Classification
Modern difluoromethylating agents can be broadly categorized into three main classes based on their reactivity and the nature of the difluoromethylating species they generate:
-
Electrophilic Difluoromethylating Agents: These reagents deliver a formal "CF2H+" equivalent to a nucleophilic substrate.
-
Nucleophilic Difluoromethylating Agents: These reagents provide a "CF2H-" synthon for reaction with electrophiles.
-
Radical Difluoromethylating Agents: These precursors generate a difluoromethyl radical (•CF2H) that can participate in a variety of transformations.
The choice of reagent is dictated by the substrate's electronic properties and the desired bond disconnection. The following sections will provide a detailed comparison of representative agents from each class.
Electrophilic Difluoromethylating Agents: Taming the "CF2H+" Synthon
Electrophilic difluoromethylation is a powerful strategy for the functionalization of electron-rich centers.[3] The most common reagents in this class are sulfonium salts, which offer good stability and reactivity.
S-(Difluoromethyl)diarylsulfonium Salts
-
Overview: S-(Difluoromethyl)diarylsulfonium salts, such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate, are crystalline, bench-stable solids that serve as versatile electrophilic difluoromethylating agents.[4] They are particularly effective for the difluoromethylation of a range of nucleophiles.[4]
-
Reaction Mechanism: The reaction typically proceeds via a direct transfer of the difluoromethyl group to the nucleophile. However, under certain conditions, they can also act as precursors for difluorocarbene.[5]
reagent [label="S-(Difluoromethyl)diarylsulfonium Salt\n(Ar2S+-CF2H BF4-)"]; nucleophile [label="Nucleophile\n(Nu-)"]; product [label="Difluoromethylated Product\n(Nu-CF2H)"]; sulfide [label="Diaryl Sulfide\n(Ar2S)"];
reagent -> product [label="Direct Transfer"]; nucleophile -> product; reagent -> sulfide [style=dashed]; }
Caption: General mechanism of electrophilic difluoromethylation.-
Performance and Scope: These reagents have been successfully employed in the difluoromethylation of sulfonic acids, tertiary amines, imidazole derivatives, and phosphines.[4] However, they are generally not effective for the difluoromethylation of phenols, carbon nucleophiles, or primary and secondary amines under direct transfer conditions.[4] Under photoredox conditions, these sulfonium salts can serve as a source of the difluoromethyl radical, expanding their utility to the difluoromethylation of isocyanides to form phenanthridines and isoquinolines.[6]
Comparative Data for Electrophilic Agents
| Reagent | Substrate Scope | Advantages | Disadvantages |
| S-(Difluoromethyl)diarylsulfonium Salts | S, N, P-nucleophiles, activated C-nucleophiles | Bench-stable, crystalline solids, versatile reactivity (electrophilic and radical precursor) | Limited reactivity with hard nucleophiles (O, unactivated C), can be expensive |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | S-, N-, and C-nucleophiles | Effective for a broader range of nucleophiles compared to sulfonium salts | Requires synthesis, potential for side reactions |
Nucleophilic Difluoromethylating Agents: The Power of the "CF2H-" Synthon
Nucleophilic difluoromethylation is a widely used strategy for the formation of C-CF2H bonds, particularly with carbonyl compounds and other electrophiles.[3][7]
(Difluoromethyl)trimethylsilane (TMSCF2H)
-
Overview: TMSCF2H is a versatile and commercially available nucleophilic difluoromethylating agent. It is a liquid that is typically handled as a solution and requires an activator, such as a fluoride source (e.g., CsF, TBAF), to generate the active nucleophilic species.[8]
-
Reaction Mechanism: The reaction is initiated by the activation of the Si-CF2H bond by a nucleophilic activator, generating a hypervalent silicon species that delivers the difluoromethyl anion or a related nucleophilic species to the electrophile.[9]
reagent [label="TMSCF2H"]; activator [label="Activator\n(e.g., F-)"]; intermediate [label="[TMSCF2H(F)]-"]; electrophile [label="Electrophile\n(E+)"]; product [label="Difluoromethylated Product\n(E-CF2H)"]; tmsf [label="TMSF"];
reagent -> intermediate; activator -> intermediate; intermediate -> product; electrophile -> product; intermediate -> tmsf [style=dashed]; }
Caption: General mechanism of nucleophilic difluoromethylation with TMSCF2H.-
Performance and Scope: TMSCF2H is highly effective for the difluoromethylation of aldehydes and ketones to produce difluoromethylated alcohols.[10] It has also been used in copper-catalyzed reactions for the difluoromethylation of aryl iodides and in palladium-catalyzed reactions for the difluoromethylation of aryl chlorides and bromides.[6][11] A catalyst-free difluoromethylation of arylsulfonium salts with TMSCF2H has also been reported.[8]
Comparative Data for Nucleophilic Agents
| Reagent | Substrate Scope | Advantages | Disadvantages |
| TMSCF2H | Aldehydes, ketones, aryl halides, alkyl halides | Commercially available, well-established reactivity, broad substrate scope | Requires an activator, can be sensitive to moisture, potential for side reactions |
| Diethyl difluoromethylphosphonate | Aldehydes, ketones | Can act as a source of both [CF2H]− and [CF2]2− moieties | Requires strong base (LDA), limited to carbonyl compounds |
| (Phenylsulfonyl)difluoromethylzinc/cadmium reagents | Aldehydes | Functionalized reagent with modulated reactivity | Requires preparation of the organometallic reagent |
Radical Difluoromethylating Agents: Harnessing the •CF2H Radical
Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes and heteroarenes, offering complementary reactivity to ionic methods.[12]
Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS)
-
Overview: Developed by Baran and coworkers, zinc difluoromethanesulfinate (DFMS) is a stable, crystalline solid that serves as an excellent precursor for the difluoromethyl radical under oxidative conditions.[13]
-
Reaction Mechanism: The reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which promotes the formation of the •CF2H radical. This radical then adds to the substrate, often an electron-deficient heteroarene, followed by an oxidation and deprotonation sequence to afford the difluoromethylated product.[12]
reagent [label="Zn(SO2CF2H)2\n(DFMS)"]; oxidant [label="Oxidant\n(e.g., t-BuOOH)"]; radical [label="•CF2H"]; substrate [label="Substrate\n(e.g., Heteroarene)"]; intermediate [label="Radical Adduct"]; product [label="Difluoromethylated Product"];
reagent -> radical; oxidant -> radical; radical -> intermediate; substrate -> intermediate; intermediate -> product [label="Oxidation,\nDeprotonation"]; }
Caption: General mechanism of radical difluoromethylation with DFMS.-
Performance and Scope: DFMS has been successfully applied to the direct C-H difluoromethylation of a wide range of nitrogen-containing heteroarenes.[13] It is also effective for the difluoromethylation of thiols and enones.[13] The reaction conditions are generally mild and operationally simple.
Photoredox Catalysis
Visible-light photoredox catalysis has become a powerful strategy for generating difluoromethyl radicals from various precursors under mild conditions.[14] This approach offers excellent functional group tolerance and has been applied to the difluoromethylation of a diverse range of substrates, including heteroarenes.[14]
Comparative Data for Radical Agents
| Reagent/Method | Substrate Scope | Advantages | Disadvantages |
| Zn(SO2CF2H)2 (DFMS) | Heteroarenes, thiols, enones | Stable, crystalline solid, operationally simple, good functional group tolerance | Requires a stoichiometric oxidant |
| Photoredox Catalysis | Arenes, heteroarenes, alkenes | Mild reaction conditions, high functional group tolerance, utilizes visible light | Requires a photocatalyst, can be sensitive to oxygen |
Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation of an Aldehyde using TMSCF2H
This protocol is adapted from the literature for the difluoromethylation of an aromatic aldehyde.[10]
Reagents and Conditions:
-
Substrate: 4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Difluoromethylating Agent: (Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol, 2.0 equiv)
-
Activator: Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Temperature: Room temperature
-
Time: 12 hours
Procedure:
-
To an oven-dried flask under an inert atmosphere (N2 or Ar), add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and cesium fluoride (304 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension for 10 minutes at room temperature.
-
Add TMSCF2H (0.24 mL, 2.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-(4-nitrophenyl)-2,2-difluoroethanol.
Protocol 2: Radical C-H Difluoromethylation of a Heteroarene using DFMS
This protocol is a general procedure for the difluoromethylation of a nitrogen-containing heteroarene.[13]
Reagents and Conditions:
-
Substrate: 4-Phenylpyridine (1.0 mmol, 1.0 equiv)
-
Difluoromethylating Agent: Zinc difluoromethanesulfinate (DFMS) (1.5 mmol, 1.5 equiv)
-
Oxidant: tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (3.0 mmol, 3.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (1:1, 10 mL)
-
Temperature: Room temperature
-
Time: 16 hours
Procedure:
-
To a flask, add 4-phenylpyridine (155 mg, 1.0 mmol) and DFMS (377 mg, 1.5 mmol).
-
Add DCM (5 mL) and water (5 mL).
-
Add t-BuOOH (0.39 mL, 3.0 mmol) dropwise to the vigorously stirred biphasic mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous Na2S2O3 solution (2 x 10 mL) to quench the excess oxidant.
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-difluoromethyl-4-phenylpyridine.
Safety, Handling, and Cost Considerations
Safety and Handling:
-
Electrophilic Agents (Sulfonium Salts): Generally stable solids, but should be handled in a well-ventilated fume hood. Avoid inhalation of dust. Safety data sheets (SDS) indicate they can cause skin and eye irritation.[15][16]
-
Nucleophilic Agents (TMSCF2H): TMSCF2H is a volatile liquid and should be handled with care in a fume hood. It is moisture-sensitive. The use of strong bases as activators requires standard precautions for handling such reagents.[17][18]
-
Radical Agents (DFMS): DFMS is a stable solid. The use of peroxides as oxidants requires caution as they are potentially explosive. Reactions should be carried out behind a safety shield.
Cost and Availability:
The cost of difluoromethylating agents can vary significantly. TMSCF2H is commercially available from major suppliers, with prices in the range of $200-300 for 5 mL. Electrophilic sulfonium salts and radical precursors like DFMS are also commercially available but may be more expensive.[3] The "total cost of ownership" for a particular method should be considered, which includes not only the reagent cost but also the cost of catalysts, solvents, and purification. For large-scale applications, the development of more cost-effective and sustainable methods is an ongoing area of research.
Conclusion and Future Outlook
The field of difluoromethylation has witnessed remarkable progress in recent years, providing chemists with a diverse toolbox of reagents and methodologies. The choice of the optimal difluoromethylating agent depends on a careful analysis of the substrate, the desired transformation, and practical considerations such as cost and safety. Electrophilic, nucleophilic, and radical methods each offer unique advantages and complementary reactivity.
Future research will likely focus on the development of more sustainable and cost-effective difluoromethylating agents, as well as the expansion of their application in late-stage functionalization and the synthesis of complex molecules. The continued exploration of catalytic methods, particularly those utilizing earth-abundant metals and photoredox catalysis, holds great promise for advancing the field of difluoromethylation and its impact on drug discovery and development.
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Gouverneur, V. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews2021 , 50 (12), 7033-7085. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g][11][24]
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Hu, J. et al. Metal-Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry2017 , 6 (2), 139-152. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ajoc.201600501][12]
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Stephenson, C. R. J. et al. State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers2022 , 9 (1), 236-253. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d1qo01438b][14]
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Advantages of "sodium chlorodifluoroacetate" in large-scale synthesis
An In-Depth Guide to Sodium Chlorodifluoroacetate for Large-Scale Synthesis: A Comparative Analysis
For chemists engaged in pharmaceutical and agrochemical development, the introduction of the difluoromethyl (–CF₂H) group is a critical strategy for optimizing molecular properties. This functional group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, often enhancing metabolic stability and cell membrane permeability.[1][2][3][4] Consequently, the choice of reagent for difluoromethylation is a pivotal decision in process development, balancing efficacy with practical, large-scale viability.
Sodium chlorodifluoroacetate (ClCF₂CO₂Na), often abbreviated as SCDA, has emerged as a workhorse reagent for this purpose. It serves as a robust precursor to difluorocarbene (:CF₂), a versatile intermediate for installing the desired functionality.[5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of sodium chlorodifluoroacetate with other common difluoromethylating agents, focusing on the practical advantages that make it highly suitable for industrial-scale synthesis.
The Mechanism: A Gateway to Difluorocarbene
The utility of sodium chlorodifluoroacetate lies in its clean, thermal decomposition to generate difluorocarbene. This process, typically conducted in a high-boiling solvent such as diglyme, involves decarboxylation to produce a chlorodifluoromethyl anion intermediate, which then rapidly eliminates a chloride ion to yield the electrophilic difluorocarbene.[6] This highly reactive intermediate is then trapped in situ by a suitable nucleophile.
Caption: Reaction mechanism of difluoromethylation using SCDA.
Comparative Analysis of Difluoromethylating Agents
The selection of a difluoromethylating agent for large-scale production hinges on several key factors: safety, handling, cost, availability, and process robustness. While numerous reagents exist, SCDA presents a compelling case when evaluated against common alternatives.
| Reagent/Precursor | Form & Handling | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up | Relative Cost |
| Sodium Chlorodifluoroacetate (SCDA) | White, crystalline solid.[7] Stable under ambient conditions.[8] | Cost-effective ; commercially available in bulk.[8][9][10] Operationally simple ; avoids handling of toxic gases.[8] Environmentally benign compared to ozone-depleting gases.[5][8] | Requires high temperatures (e.g., 160-190 °C) for decarboxylation.[6][11] Potential for exothermic decomposition if not controlled.[11] Hygroscopic nature can be a handling challenge.[12] | Low |
| Chlorodifluoromethane (ClCF₂H) | Gas. | Established reagent. | Ozone-depleting substance with regulatory restrictions. Toxicity concerns and difficult to handle on a large scale.[8] Variable yields and byproduct formation.[8] | Low-Medium |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Volatile, flammable liquid. | Generates :CF₂ under milder, fluoride-initiated conditions.[1][13][14] | Significantly more expensive than SCDA (approx. 7x higher).[10] Moisture-sensitive and requires an activator.[1] Can be toxic and requires inert atmosphere handling.[2] | High |
| Sodium Bromodifluoroacetate (BrCF₂CO₂Na) | Solid. | Decomposes at lower temperatures than SCDA. Non-hygroscopic , simplifying handling.[12][15] Operationally simpler, avoiding slow addition.[15] | Less commercially established and potentially higher cost than SCDA. | Medium |
| Fluoroform (CHF₃) | Non-toxic, non-ozone-depleting gas.[16] | Inexpensive and environmentally friendly. | Requires specific equipment for gas handling at atmospheric pressure. Reactions can be slower. | Low |
Key Advantages of SCDA in Detail
Cost-Effectiveness and Availability
For any commercial synthesis, reagent cost is a primary driver. Sodium chlorodifluoroacetate is an inexpensive, bulk chemical.[10] Its cost is reported to be approximately 15% of that of the widely used Ruppert-Prakash reagent (TMSCF₃), making it an economically superior choice for large-scale campaigns where tons of material may be required.[10] It is readily available from numerous chemical suppliers, ensuring a stable supply chain for production.[5][7][9][17]
Stability and Handling
Unlike gaseous reagents like chlorodifluoromethane, which pose significant handling and containment challenges in a plant setting, SCDA is a stable, solid material.[8][18] This simplifies transport, storage, and charging of reactors. While it is hygroscopic, this is a manageable issue with standard industrial practices for handling solids.[12] Its stability under normal conditions allows for precise application in both laboratory and field settings.[7]
AstraZeneca's development of a second-generation process for the multi-billion dollar drug Roflumilast highlights this advantage. They switched from chlorodifluoromethane to SCDA specifically because the solid reagent proved more stable, was available in bulk, had a lower environmental impact, and eliminated issues with byproduct formation and variable yields associated with the gas.[8]
Process Safety and Control
While the high temperatures required for SCDA decomposition necessitate careful process control, they also provide a distinct operational window. The reaction does not proceed until the thermal threshold is met, reducing the risk of premature reaction during charging. The primary safety consideration is the controlled release of carbon dioxide gas, which must be managed through appropriate reactor venting and engineering controls to prevent over-pressurization. Careful monitoring of the addition rate and reaction temperature is critical to prevent the buildup of unreacted SCDA, which could lead to a dangerous exothermic event.[11]
Caption: Comparison of operational workflows for gaseous vs. solid reagents.
Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol provides a representative procedure for the difluoromethylation of a phenolic substrate on a laboratory scale, which can be adapted for pilot plant production.
Objective: To synthesize 4-(difluoromethoxy)-1-iodobenzene from 4-iodophenol using sodium chlorodifluoroacetate.
Materials:
-
4-iodophenol (1 equiv.)
-
Sodium chlorodifluoroacetate (SCDA) (2-3 equiv.)
-
Potassium carbonate (K₂CO₃) (2-3 equiv.), anhydrous
-
N,N-Dimethylformamide (DMF) or Diglyme
Procedure:
-
Reactor Setup: Equip a three-necked round-bottom flask (or a glass-lined reactor for larger scale) with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet. Ensure the reactor is dry and purged with an inert atmosphere.
-
Causality: An inert atmosphere prevents side reactions and is good practice, although the reaction is not strictly air-sensitive. The setup allows for controlled heating, stirring, and monitoring.
-
-
Charge Reagents: To the reactor, add 4-iodophenol (1 equiv.), potassium carbonate (2-3 equiv.), and the solvent (e.g., DMF).
-
Causality: K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide, which is necessary to trap the electrophilic difluorocarbene. An excess of base ensures complete phenoxide formation.
-
-
Heating: Begin stirring and heat the mixture to 95-100 °C.
-
Causality: This temperature is sufficient to promote the decarboxylation of SCDA and ensure the reactants are in solution.[10]
-
-
SCDA Addition: Add sodium chlorodifluoroacetate (2-3 equiv.) portion-wise over 1-2 hours.
-
Causality: Portion-wise or slow addition is a critical safety control. It prevents the accumulation of the reagent and moderates the rate of CO₂ evolution, avoiding a runaway reaction and over-pressurization.[11] An excess of SCDA is used to drive the reaction to completion.
-
-
Reaction Monitoring: Maintain the temperature and stir for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC/GC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes inorganic salts (KCl, unreacted K₂CO₃) and the DMF solvent.
-
-
Purification: The crude product can be purified by column chromatography or crystallization to yield the pure aryl difluoromethyl ether.
Conclusion
For large-scale synthesis campaigns in the pharmaceutical and agrochemical industries, sodium chlorodifluoroacetate offers a compelling combination of low cost, high stability, operational simplicity, and acceptable safety profile.[8][10] While alternative reagents may offer milder reaction conditions, their high cost or significant handling challenges often render them impractical for commercial production. SCDA's proven track record in the synthesis of complex molecules like Roflumilast solidifies its position as a preferred reagent.[8] As the demand for difluoromethylated compounds continues to grow, the economic and practical advantages of sodium chlorodifluoroacetate ensure it will remain a cornerstone of industrial fluorine chemistry.
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A Senior Application Scientist's Guide to Difluoromethylation: Evaluating the Cost-Effectiveness of Sodium 2-chloro-2,2-difluoroacetate
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity and small size, can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the difluoromethyl (–CF2H) group has garnered significant attention as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH2) functionalities.[4] Its ability to act as a weak hydrogen bond donor while increasing metabolic stability makes it a highly desirable functional group in drug design.[4][5]
This guide provides an in-depth, data-driven comparison of Sodium 2-chloro-2,2-difluoroacetate (SCDA), a widely used difluoromethylating agent, with other common fluorinating reagents. We will delve into its cost-effectiveness, reaction mechanisms, safety profile, and practical applications, supported by experimental protocols and comparative data to assist researchers and drug development professionals in making informed decisions for their synthetic challenges.
Sodium 2-chloro-2,2-difluoroacetate (SCDA): The Workhorse Reagent
Sodium 2-chloro-2,2-difluoroacetate, with the chemical formula C2ClF2NaO2, is a white, crystalline, and water-soluble solid.[6][7] It has become a go-to reagent for introducing the difluoromethyl group due to its low cost, high stability, and operational simplicity.
Mechanism of Action: In Situ Generation of Difluorocarbene
The utility of SCDA hinges on its thermal decomposition to generate the highly reactive intermediate, difluorocarbene (:CF2).[8][9] This reaction is typically performed in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or diglyme, at elevated temperatures (100-160 °C).[7][8] The process begins with decarboxylation, followed by the elimination of a chloride ion to yield difluorocarbene, which is then trapped by a suitable nucleophile.[7][8][9]
Caption: Mechanism of difluorocarbene generation from SCDA.
Primary Applications and Scope
SCDA is exceptionally effective for the O-, S-, and N-difluoromethylation of a wide range of substrates, including phenols, thiols, and heterocyclic amines.[10][11][12] The reaction is typically driven by a base (e.g., K2CO3, Cs2CO3) to deprotonate the nucleophile, enhancing its reactivity towards the electrophilic difluorocarbene.[8][9]
Comparative Analysis: SCDA vs. Alternative Fluorinating Agents
While SCDA is a powerful tool for difluoromethylation, its requirement for high temperatures can be a limitation for sensitive substrates. The choice of a fluorinating agent is critical and depends on the desired transformation, substrate scope, and reaction conditions.
| Reagent | Type of Fluorination | Approx. Cost ($/mol)* | Typical Conditions | Key Advantages | Key Disadvantages |
| Sodium 2-chloro-2,2-difluoroacetate (SCDA) | Difluoromethylation | $50 - $150 | 100-160 °C, Base | Very low cost , stable, easy to handle, good for O/S/N-H insertion.[11][13][14] | High temperatures, limited to X-H insertion, not suitable for thermally labile substrates.[8][9] |
| Ruppert-Prakash Reagent (TMSCF3) | Trifluoromethylation / Difluoromethylation | $400 - $700 | Room Temp, Initiator | Mild conditions, versatile for trifluoromethylation. | Higher cost, generates silicon waste, requires an initiator.[11][15] |
| Fluoroform (CHF3) | Difluoromethylation | ~$100 (gas) | High pressure, Strong base | Excellent atom economy, uses an industrial byproduct.[16] | Gas handling required, low reactivity, potent greenhouse gas.[15][16] |
| Selectfluor® | Electrophilic Fluorination | $800 - $1,200 | Room Temp, Catalyst | Highly versatile, stable solid, broad substrate scope for C-F bond formation.[1][17] | Very high cost , generates amine waste, strong oxidant.[1][15] |
| Deoxo-Fluor® | Deoxyfluorination | $1,500 - $2,500 | -78 °C to Room Temp | Effective for alcohol to fluoride conversion, more stable than DAST.[2][18] | Extremely high cost , corrosive, reacts violently with water.[2][15] |
*Disclaimer: Costs are estimates based on publicly available vendor pricing (25g-100g scale) as of January 2026 and can vary significantly.
As the data indicates, SCDA offers a dramatic cost advantage, particularly when compared to electrophilic or deoxyfluorinating agents. For reactions where a difluoromethyl group needs to be installed on a heteroatom (O, S, N) and the substrate can tolerate heat, SCDA is often the most economically viable choice, especially at an industrial scale.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we present a detailed protocol for the difluoromethylation of a phenol using SCDA, alongside a conceptual protocol using an alternative method.
Protocol 1: O-Difluoromethylation of 3-chloro-4-hydroxyacetophenone using SCDA
This robust, chromatography-free protocol is adapted from a procedure published in Organic Syntheses, highlighting its reliability and scalability.[9]
Reaction Scheme: (Image of the reaction scheme showing 3-chloro-4-hydroxyacetophenone reacting with SCDA in the presence of a base and heat to yield 3-chloro-4-(difluoromethoxy)acetophenone)
Materials:
-
3-chloro-4-hydroxyacetophenone (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.8 equiv)[9]
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, oil bubbler
Experimental Workflow Diagram:
Caption: General experimental workflow for difluoromethylation using SCDA.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-chloro-4-hydroxyacetophenone (5.00 g, 29.3 mmol, 1.0 equiv) and cesium carbonate (19.1 g, 58.6 mmol, 2.0 equiv).[9]
-
Solvent Addition & Degassing: Add anhydrous DMF (100 mL). The system is sealed and degassed by bubbling nitrogen through the stirred suspension for 1 hour. Causality: Removing dissolved oxygen and moisture is crucial for preventing side reactions and ensuring reproducibility.
-
Reagent Addition: After degassing, add sodium 2-chloro-2,2-difluoroacetate (22.3 g, 146 mmol, 5.0 equiv) in one portion under a positive flow of nitrogen.
-
Reaction: The flask is equipped with an oil bubbler to vent gas evolution (CO2) and heated in an oil bath to 120 °C.[8][9] The reaction is stirred vigorously for 2-4 hours. Self-Validation: The evolution of CO2, visible through the oil bubbler, provides a real-time indicator that the decarboxylation and carbene generation are proceeding.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing 500 mL of ice-water with stirring. A precipitate will form.
-
Purification: The solid is collected by vacuum filtration, washed thoroughly with deionized water (3 x 100 mL) and then with cold hexanes (2 x 50 mL) to remove residual DMF and nonpolar impurities. The resulting solid is dried under high vacuum to afford the desired 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a white solid (yields typically >90%).
Protocol 2: Conceptual N-Difluoromethylation using Ruppert-Prakash Reagent
For substrates that are sensitive to heat, an alternative such as the Ruppert-Prakash reagent (TMSCF3) can be used to generate a difluoromethyl nucleophile under milder conditions.
-
Activation: The heterocyclic amine (e.g., imidazole) is dissolved in an anhydrous solvent like THF.
-
Reagent Addition: TMSCF3 and a fluoride source (e.g., TBAF) are added at room temperature.
-
Reaction: The reaction proceeds at room temperature, generating the N-difluoromethylated product.[11]
-
Work-up: The reaction is quenched and purified using standard chromatographic techniques.
Expertise Insight: While effective, this method is significantly more expensive due to the cost of TMSCF3 and requires chromatography, making it less suitable for large-scale synthesis compared to the SCDA protocol.
Safety and Handling: A Critical Consideration
While SCDA is relatively safe to handle, proper personal protective equipment (PPE) is mandatory.
-
Hazards: SCDA is classified as a skin, eye, and respiratory irritant.[19][20][21] Inhalation of dust should be avoided.
-
Handling: Always handle in a well-ventilated fume hood.[6][22] Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6][22]
-
Storage: Store in a cool, dry place away from heat sources in a tightly sealed container.[6][22]
-
Reaction Safety: The reaction generates a significant amount of CO2 gas. Ensure the reaction vessel is not a closed system and is properly vented through an oil bubbler to prevent pressure buildup.[9]
Conclusion: The Verdict on Cost-Effectiveness
For the specific and highly valuable task of introducing a difluoromethyl group onto heteroatoms (O, S, N), Sodium 2-chloro-2,2-difluoroacetate (SCDA) is an exceptionally cost-effective reagent. Its low purchase price, stability, and the often straightforward, chromatography-free protocols make it an ideal choice for process chemistry and large-scale synthesis where the substrate is thermally robust.
However, its effectiveness is concentrated in this niche. It is not a universal fluorinating agent and cannot perform the deoxyfluorinations or electrophilic C-F bond formations that reagents like Deoxo-Fluor® or Selectfluor® are designed for. Researchers must weigh the significant cost savings of SCDA against the thermal limitations of its reaction conditions. For early-stage discovery and work with delicate, complex molecules, the higher cost of milder reagents may be justified. But for scaling up the synthesis of key intermediates and APIs, the economic advantages of SCDA are undeniable.
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]
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Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (n.d.). Chemical Research in Chinese Universities. [Link]
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Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent | Request PDF. (2018). ResearchGate. [Link]
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Sodium 2-chloro-2,2-difluoroacetate. (2021). YouTube. [Link]
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Difluoromethylation of Phenols. (n.d.). Organic Syntheses. [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). PMC. [Link]
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Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017). Green Chemistry (RSC Publishing). [Link]
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Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. (n.d.). Chemos GmbH&Co.KG. [Link]
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SODIUM CHLOROACETATE. (n.d.). Sdfine. [Link]
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N‐Difluoromethylation with sodium chlorodifluoroacetate. (n.d.). ResearchGate. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing). [Link]
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Sodium Chlorodifluoroacetate, 25g, Each. (n.d.). CP Lab Safety. [Link]
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Synthetic applications of enantioconvergent difluoromethylation reaction. (n.d.). ResearchGate. [Link]
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Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). DASH (Harvard). [Link]
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Sodium chlorodifluoroacetate. (n.d.). Wikipedia. [Link]
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A Comparative Guide to Late-Stage Difluoromethylation: Sodium Chlorodifluoroacetate vs. Modern Radical Methodologies
In the landscape of modern drug discovery, the strategic introduction of fluorine-containing motifs is a cornerstone for optimizing the pharmacological profile of lead candidates. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention. It serves as a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity through its distinct electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][2][3]
Late-stage functionalization (LSF) aims to introduce these valuable groups into complex molecules at the final steps of a synthetic sequence, thereby accelerating the generation of diverse analogues for structure-activity relationship (SAR) studies without the need for laborious de novo synthesis.[4][5][6][7] This guide provides an in-depth comparison of a classic, cost-effective reagent, sodium chlorodifluoroacetate (SCDA), with contemporary radical-based methods for late-stage difluoromethylation, offering researchers a clear perspective on selecting the optimal strategy for their specific molecular canvas.
The Workhorse Reagent: Sodium Chlorodifluoroacetate (SCDA)
Sodium chlorodifluoroacetate is a commercially available, inexpensive, and bench-stable white solid that serves as a precursor to difluorocarbene (:CF₂).[8][9][10] Its utility in LSF hinges on a straightforward, thermally induced decarboxylation mechanism.
Mechanism of Action: A Tale of Two Carbenes
The core reactivity of SCDA is its thermal decomposition to generate the highly electrophilic difluorocarbene. This process is typically achieved by heating a solution of SCDA, often in a polar aprotic solvent like DMF, at temperatures of 95°C or higher.[8][10][11] The generated difluorocarbene is then trapped in situ by a nucleophilic functional group present on the substrate.
The generally accepted mechanism involves two key steps:
-
Thermal Decarboxylation: Upon heating, SCDA eliminates carbon dioxide and a chloride ion to form difluorocarbene (:CF₂).[8][10]
-
Nucleophilic Trapping: The electron-deficient carbene is readily intercepted by available nucleophiles such as phenolates, thiolates, or amines to form the desired difluoromethylated product after protonation.[8][11]
Sources
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A Senior Application Scientist's Guide to the Validation of Difluoromethylation Reactions Using Sodium Chlorodifluoroacetate
Introduction: The Strategic Value of the Difluoromethyl Group and the Practicality of Sodium Chlorodifluoroacetate
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The difluoromethyl group (–CF₂H) is particularly valuable; it can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and binding affinity.[1][2]
Among the various reagents available for introducing this moiety, sodium chlorodifluoroacetate (SCDA) stands out for its operational simplicity, stability, and cost-effectiveness.[3][4] Unlike gaseous reagents such as chlorodifluoromethane, which pose handling challenges and environmental concerns, SCDA is a bench-stable, crystalline solid that serves as a reliable precursor to difluorocarbene (:CF₂).[4][5]
However, the successful incorporation of the –CF₂H group is only half the battle. Rigorous validation of the reaction outcome is paramount to ensure reproducibility, accurately quantify yield, and confirm the structural integrity of the target molecule. This guide provides a comparative analysis of SCDA against other common difluoromethylating agents, details robust protocols for its use, and outlines a comprehensive strategy for the validation of reaction outcomes, grounded in established analytical techniques.
Part 1: The Reagent Landscape: A Comparative Analysis
The choice of a difluoromethylating agent is dictated by factors including substrate scope, functional group tolerance, scalability, cost, and safety. While SCDA offers a compelling balance of these attributes, understanding its performance relative to alternatives is crucial for informed experimental design.
Mechanism of Action: The Decarboxylative Generation of Difluorocarbene
The utility of sodium chlorodifluoroacetate hinges on its thermal decarboxylation to generate the highly electrophilic difluorocarbene intermediate.[5][6] This reactive species is then trapped in situ by a suitable nucleophile, such as a phenoxide or thiolate, to form the desired difluoromethylated product.[4][7]
Caption: General workflow for SCDA difluoromethylation and validation.
Protocol 1: O-Difluoromethylation of a Phenol
This protocol is adapted from a robust procedure published in Organic Syntheses. [5][8] Reagents & Equipment:
-
Substituted Phenol (e.g., 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one) (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.1 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.8 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 equiv), cesium carbonate (1.1 equiv), and anhydrous DMF.
-
Degas the solution with a stream of nitrogen for 30-60 minutes while stirring.
-
Add the sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C in a pre-heated oil bath.
-
Maintain stirring at this temperature for 2 hours. Vigorous gas evolution (CO₂) will be observed. [8][9]6. Monitor the reaction progress by TLC (see Protocol 3). The disappearance of the starting phenol indicates completion.
-
Once complete, allow the reaction to cool to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., hexanes or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure aryl difluoromethyl ether.
Protocol 2: S-Difluoromethylation of a Thiophenol
This protocol is based on a simple and effective method for the difluoromethylation of various thiols. [3][4] Reagents & Equipment:
-
Substituted Thiophenol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Sodium Chlorodifluoroacetate (SCDA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Screw-capped reaction vial, magnetic stirrer, heating block
Procedure:
-
To an oven-dried screw-capped vial containing a stir bar, add the substituted thiophenol (1.0 equiv), potassium carbonate (2.0 equiv), and sodium chlorodifluoroacetate (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Seal the vial tightly and place it in a pre-heated heating block at 95 °C.
-
Stir the reaction for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1 (steps 8-9).
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid technique for qualitatively assessing reaction progress. [10] Procedure:
-
Prepare the Eluent: Select a solvent system (e.g., 30:70 Ethyl Acetate:Hexanes) that provides good separation between your starting material and the expected product (Rf values ideally between 0.2 and 0.8).
-
Spot the Plate: On a silica gel TLC plate, make three distinct spots using a capillary tube:
-
Lane 1 (Reference): The starting material (phenol or thiol).
-
Lane 2 (Co-spot): A spot of the starting material, with a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate).
-
Interpret the Result:
-
Complete Reaction: The spot corresponding to the starting material will be absent in Lane 3. A new, distinct spot (the product) will be visible.
-
Incomplete Reaction: Spots for both the starting material and the product will be visible in Lane 3. The starting material spot in Lane 2 will appear as a single, potentially elongated spot.
-
Part 3: A Guide to Analytical Validation
Post-purification, a suite of analytical techniques is required to unambiguously confirm the identity, purity, and yield of the product.
Choosing the Right Analytical Tool
The choice of technique depends on the information required at each stage of the validation process.
Caption: Decision tree for analytical validation strategy.
Key Validation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. [11] * ¹⁹F NMR: Unambiguously confirms the presence of the –CF₂H group. It typically appears as a triplet due to coupling with the adjacent proton.
-
¹H NMR: The proton of the –CF₂H group appears as a triplet of triplets (a doublet of doublets if coupling to other protons is resolved) and provides crucial information about the chemical environment.
-
¹³C NMR: The carbon of the –CF₂H group will show a characteristic triplet due to one-bond C-F coupling.
-
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the product. [12] * Low-Resolution MS (e.g., LC-MS): Provides rapid confirmation of the molecular ion peak, confirming the successful addition of the 50.00 Da (–CHF₂) moiety.
-
High-Resolution MS (HRMS): Provides an exact mass measurement, which is used to determine the elemental formula of the product, offering definitive proof of its identity.
-
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. [12]By developing a suitable method, one can separate the product from residual impurities and quantify its purity based on the relative peak area.
Representative Yield Data
The efficiency of difluoromethylation with SCDA is high across a range of nucleophiles, though optimal conditions may vary.
| Nucleophile Type | Substrate Example | Product Yield (%) | Reference |
| Oxygen (Phenol) | 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one | 94% | [5] |
| Sulfur (Thiophenol) | 4-Methoxybenzenethiol | 94% (isolated) | [4] |
| Sulfur (Thiophenol) | 4-Chlorobenzenethiol | 95% (isolated) | [4] |
| Nitrogen (Heterocycle) | Theophylline | 71% (isolated) | [4] |
| Selenium (Selenol) | Benzeneselenol | 78% (isolated) | [4] |
Conclusion
Sodium chlorodifluoroacetate is a robust, practical, and scalable reagent for the introduction of the valuable difluoromethyl group onto a variety of heteroatom nucleophiles. [4][5]Its advantages in terms of cost, stability, and ease of handling make it a superior choice to many alternatives, particularly for process development and large-scale synthesis. [5]However, the utility of this reagent can only be fully realized when paired with a meticulous and multi-faceted validation strategy. By combining routine in-process monitoring via TLC with comprehensive post-purification analysis by NMR and mass spectrometry, researchers can ensure the integrity of their results, generate reproducible data, and confidently advance their molecules in the discovery and development pipeline.
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Difluoromethylation of Phenols - Organic Syntheses Procedure. (Organic Syntheses) [Link]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. (Organic Letters) [Link]
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S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. (Organic Letters) [Link]
-
S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. (PubMed) [Link]
-
Difluoromethylation of Phenols. (Organic Syntheses) [Link]
-
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-
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-
Recent Advances in the Synthetic Application of Difluorocarbene. (Synlett) [Link]
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Selective difluoromethylation and monofluoromethylation reactions. (Chemical Communications) [Link]
-
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-
A New Reagent for Direct Difluoromethylation. (PMC, NIH) [Link]
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A regioselective synthesis of β-difluoromethoxy vinyl sulfones via O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate. (RSC Publishing) [Link]
-
Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. (ResearchGate) [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (University of Windsor) [Link]
-
Organic Syntheses Procedure. (Organic Syntheses) [Link]
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-
Monitoring Chemical Reactions: Process & Example. (Study.com) [Link]
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A Comparative Guide to the Performance of Sodium 2-chloro-2,2-difluoroacetate with Electron-Rich vs. Electron-Poor Substrates
Abstract
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) stands as a cornerstone reagent in fluorine chemistry, primarily serving as a convenient precursor to difluorocarbene (:CF₂), a versatile and reactive intermediate.[1] This guide provides an in-depth comparison of its performance in reactions with electron-rich and electron-poor substrates, a critical consideration for researchers, scientists, and professionals in drug development. By examining the mechanistic underpinnings and providing supporting experimental data, this document aims to offer actionable insights for strategic synthetic planning. We will explore the inherent electrophilicity of difluorocarbene and how it dictates reactivity, yields, and reaction conditions when faced with electronically diverse substrates. Furthermore, a comparative analysis with alternative difluorocarbene sources will be presented to contextualize the advantages and limitations of this classical reagent.
Introduction to Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
First introduced in the 1960s by Haszeldine and co-workers, sodium 2-chloro-2,2-difluoroacetate is a stable, solid reagent valued for its ability to generate difluorocarbene upon thermal decomposition.[1][2] The primary application of this reagent is the installation of a difluoromethylene (-CF₂-) group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[3] The in-situ generation of difluorocarbene from ClCF₂CO₂Na avoids the handling of hazardous and gaseous reagents, making it a practical choice for many laboratory and industrial applications.[1]
Mechanism of Difluorocarbene Generation
The utility of ClCF₂CO₂Na as a difluorocarbene source hinges on a straightforward thermal decomposition pathway. In a suitable high-boiling solvent such as diglyme, heating the salt initiates an irreversible decarboxylation to produce a chlorodifluoromethyl anion (ClCF₂⁻).[4] This intermediate is unstable and rapidly undergoes α-elimination of a chloride ion to liberate the singlet difluorocarbene (:CF₂), along with sodium chloride and carbon dioxide as byproducts.[4][5]
This thermal generation typically requires high temperatures, often in the range of 160-190 °C, which can be a limitation for thermally sensitive substrates.[1][2][6] It is crucial to control the rate of decomposition, as a rapid release of carbon dioxide can pose a safety risk, particularly on a larger scale.[1][6]
Caption: Generation of difluorocarbene from sodium 2-chloro-2,2-difluoroacetate.
Core Comparison: Reactivity with Electron-Rich vs. Electron-Poor Substrates
The electronic nature of difluorocarbene governs its reactivity. While it possesses a lone pair of electrons, the powerful inductive electron-withdrawing effect of the two fluorine atoms renders the carbon atom electron-deficient. This makes difluorocarbene a moderately electrophilic species. Consequently, its reactivity is significantly influenced by the electronic properties of the substrate.
Difluorocarbene reacts most readily with electron-rich substrates. This class of compounds includes alkenes with electron-donating groups, enol ethers, and electron-rich heterocycles.[7] The high electron density of the substrate facilitates the electrophilic attack by the carbene, leading to efficient reactions, often with high yields.
Mechanistic Principle: The reaction with electron-rich alkenes typically proceeds via a [2+1] cycloaddition to form gem-difluorocyclopropanes.[8] The electrophilic carbene is attacked by the nucleophilic π-bond of the alkene in a concerted fashion. This high reactivity allows the reactions to proceed effectively, although high temperatures are still generally required for carbene generation from ClCF₂CO₂Na.
Experimental Showcase 1: gem-Difluorocyclopropanation of an Electron-Rich Alkene
A representative example is the reaction of 1,1-diphenylethene with ClCF₂CO₂Na. The high electron density of the double bond, stabilized by the two phenyl groups, makes it an excellent substrate for difluorocyclopropanation.
-
Protocol:
-
To a solution of 1,1-diphenylethene (1.0 equiv.) in anhydrous diglyme, add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv.).
-
Heat the mixture to reflux (approx. 180 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 2-4 hours.[2]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1-difluoro-2,2-diphenylcyclopropane.
-
Data Summary: Electron-Rich Substrates
| Substrate | Product | Conditions | Yield (%) | Reference |
| 1,1-Diphenylethene | 1,1-difluoro-2,2-diphenylcyclopropane | ClCF₂CO₂Na, diglyme, 180 °C | ~85-95% | [9] |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | ClCF₂CO₂Na, diglyme, 180 °C | ~70-80% | [8] |
| Indene | 1,1-difluorocyclopropa[a]indene | ClCF₂CO₂Na, diglyme, 180 °C | Good | [8] |
In stark contrast, the reaction of difluorocarbene with electron-poor substrates is significantly more challenging. Electron-deficient alkenes, such as α,β-unsaturated esters or ketones, react sluggishly, if at all, under standard conditions. The diminished nucleophilicity of the π-bond results in a substantial activation barrier for the reaction with the electrophilic carbene.
Mechanistic Principle: The reaction with electron-poor substrates requires overcoming a higher energy barrier. This often necessitates even higher temperatures or longer reaction times, which can lead to decomposition of the starting materials, products, or the carbene itself. In some cases, instead of cyclopropanation, other reaction pathways may be observed. For instance, with α,β-unsaturated ketones, addition to the enolate can lead to the formation of difluoromethyl enol ethers.[10]
Experimental Showcase 2: Reaction with an Electron-Poor Alkene
The difluorocyclopropanation of an α,β-unsaturated ester like methyl acrylate serves as a challenging counterexample.
-
Protocol:
-
To a solution of methyl acrylate (1.0 equiv.) in anhydrous triglyme (a higher boiling solvent than diglyme), add sodium 2-chloro-2,2-difluoroacetate (3.0-4.0 equiv.).
-
Heat the mixture to 190-200 °C under an inert atmosphere for an extended period (e.g., 8-12 hours).
-
Workup and purification are performed as described in the previous protocol.
-
Data Summary: Electron-Poor Substrates
| Substrate | Product | Conditions | Yield (%) | Reference |
| Methyl Acrylate | Methyl 2,2-difluorocyclopropane-1-carboxylate | ClCF₂CO₂Na, triglyme, 190 °C | Low to Moderate (~30-50%) | [9] |
| Acrylonitrile | 2,2-Difluorocyclopropanecarbonitrile | ClCF₂CO₂Na, triglyme, 190 °C | Low | General knowledge |
| α,β-Unsaturated Ketones | Difluoromethyl enol ethers/cyclopropanes | ClCF₂CO₂Na, high temp. | Variable, often poor | [10] |
Comparative Analysis with Alternative Difluorocarbene Precursors
While ClCF₂CO₂Na is a cost-effective and reliable reagent, its primary drawback is the need for high reaction temperatures. Several other reagents have been developed to generate difluorocarbene under milder conditions, each with its own set of advantages and disadvantages.
| Reagent | Name | Generation Conditions | Advantages | Disadvantages |
| ClCF₂CO₂Na | Sodium 2-chloro-2,2-difluoroacetate | Thermal (~180 °C) | Inexpensive, stable solid, scalable.[1] | High temp., limited functional group tolerance. |
| TMSCF₃ | Ruppert-Prakash Reagent | Nucleophilic initiator (e.g., F⁻, I⁻), RT to 80 °C | Mild conditions, high functional group tolerance.[11] | Expensive, moisture sensitive. |
| (EtO)₂P(O)CF₂Br | Diethyl bromodifluoromethylphosphonate | Basic hydrolysis, -78 °C to RT | Very mild conditions, environmentally benign. | Higher cost, potential side reactions. |
| FSO₂CF₂CO₂SiMe₃ (TFDA) | Trimethylsilyl difluoro(fluorosulfonyl)acetate | Lewis acid or base, RT | Mild conditions, efficient.[12] | Reagent preparation required, cost. |
The choice of reagent is often a trade-off. For robust, electron-rich substrates where high temperatures are not a concern, ClCF₂CO₂Na remains an excellent, economical choice.[8] For delicate, multifunctional molecules or electron-poor substrates that require milder conditions to avoid decomposition, reagents like TMSCF₃ or (EtO)₂P(O)CF₂Br are superior alternatives, despite their higher cost.[11]
Caption: General experimental workflow for difluorocyclopropanation using ClCF₂CO₂Na.
Conclusion and Recommendations
Sodium 2-chloro-2,2-difluoroacetate is a powerful and economical tool for introducing the difluoromethylene group into organic molecules. Its performance is intrinsically linked to the electronic nature of the substrate.
-
For Electron-Rich Substrates: ClCF₂CO₂Na is highly effective, providing good to excellent yields of gem-difluorocyclopropanes. It is the reagent of choice when substrate stability at high temperatures is not a limiting factor.
-
For Electron-Poor Substrates: The performance of ClCF₂CO₂Na is significantly diminished. The reactions are sluggish and often result in low yields. For these challenging transformations, researchers should strongly consider milder, albeit more expensive, alternatives like the Ruppert-Prakash reagent (TMSCF₃).
Ultimately, the optimal choice of reagent requires a careful evaluation of substrate electronics, thermal stability, project budget, and scale. This guide provides the foundational data and mechanistic rationale to empower scientists to make informed decisions in their synthetic endeavors.
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Bu, J., et al. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. [Link]
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A Senior Application Scientist's Guide to the Difluoromethylation of O, N, and S Nucleophiles
Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent molecules.[1][2][3] The –CF₂H group acts as a lipophilic hydrogen bond donor, serving as a bioisostere for common functionalities like hydroxyl (–OH), thiol (–SH), and amino (–NH₂) groups.[3][4][5][6] This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity, making difluoromethylation a critical tool for medicinal chemists.[1][2][3][6]
However, the selective and efficient installation of the –CF₂H group onto heteroatom nucleophiles presents a unique set of challenges. The choice of reagent and reaction conditions is paramount and depends heavily on the nature of the nucleophile—be it oxygen, nitrogen, or sulfur. This guide provides a comparative analysis of the difluoromethylation of these three key nucleophiles, offering insights into the underlying principles, practical methodologies, and data-driven reagent selection to empower researchers in their synthetic endeavors.
Part 1: Mechanistic Landscape of Difluoromethylation
The introduction of a –CF₂H group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical.[1] The selection of a particular pathway is dictated by the substrate's electronic properties and the desired regioselectivity.
-
Electrophilic Difluoromethylation: This approach often involves the generation of a difluorocarbene (:CF₂) intermediate, a highly reactive electrophile.[1][6] Reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or S-(difluoromethyl)sulfonium salts generate :CF₂ upon thermal or base-induced decomposition.[7][8] This carbene is then trapped by electron-rich O, N, or S nucleophiles.[1][7] This is the most common and direct method for heteroatom difluoromethylation.[9]
-
Nucleophilic Difluoromethylation: These methods utilize reagents that deliver a difluoromethyl anion (CF₂H⁻) equivalent.[1] The most prominent reagent in this class is (difluoromethyl)trimethylsilane (TMSCF₂H).[1][10] Activation by a fluoride source or a suitable base generates the nucleophilic species, which can then participate in substitution or addition reactions.[1] While highly effective for carbonyl additions, its application for direct heteroatom substitution is less common and often proceeds through different mechanisms.[11][12]
-
Radical Difluoromethylation: This pathway involves the generation of a difluoromethyl radical (•CF₂H).[4][13] Reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) or certain sulfones can generate the •CF₂H radical under photoredox or thermal conditions.[5][11] This method is particularly powerful for C–H difluoromethylation of heteroarenes but can also be applied to heteroatoms, especially thiols.[4][11][13]
Part 2: A Comparative Analysis of O, N, and S Nucleophiles
The inherent properties of oxygen, nitrogen, and sulfur nucleophiles dictate their reactivity towards difluoromethylating agents. Understanding these differences is key to predicting reaction outcomes and troubleshooting challenging transformations.
Fundamental Properties: Nucleophilicity, Basicity, and HSAB Theory
| Nucleophile | Typical pKa (Conjugate Acid) | HSAB Principle | Key Characteristics |
| Oxygen (Phenols, Alcohols) | ~10 (Phenols), ~16 (Alcohols) | Hard Base | High electronegativity, localized charge. Prefers reaction with hard electrophiles. Requires strong base for deprotonation. |
| Nitrogen (Amines, Heterocycles) | ~5 (Anilines), ~11 (Alkylamines) | Borderline | Moderate electronegativity. Reactivity is highly dependent on hybridization and steric hindrance. Can act as both a base and a nucleophile. |
| Sulfur (Thiols) | ~6-7 (Thiophenols) | Soft Base | High polarizability, diffuse charge. Prefers reaction with soft electrophiles. Generally more nucleophilic than oxygen analogues of similar basicity. |
The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework. Difluorocarbene (:CF₂), the key intermediate in the most common pathway, is a soft electrophile. According to HSAB theory, it should react preferentially with soft nucleophiles.
This explains the generally observed reactivity trend: S > N > O .
-
Sulfur Nucleophiles (Thiols): As soft bases, thiols and especially thiolates (ArS⁻) are excellent nucleophiles for trapping difluorocarbene.[8] Reactions are often high-yielding and proceed under mild conditions.[14][15] The high nucleophilicity of sulfur often allows it to be selectively difluoromethylated in the presence of other nucleophilic groups like phenols or anilines.[11]
-
Nitrogen Nucleophiles (Amines, N-Heterocycles): Nitrogen nucleophiles are of borderline hardness. Their reactivity is a delicate balance between their nucleophilicity and basicity. While N-difluoromethylation is feasible, primary and secondary amines can undergo multiple additions or act as bases, leading to side reactions. N-heterocycles like indoles, imidazoles, and pyrazoles are excellent substrates for N-difluoromethylation.[11][14]
-
Oxygen Nucleophiles (Phenols, Alcohols): As hard bases, alcohols and phenols are inherently less reactive towards the soft difluorocarbene.[16] To achieve efficient O-difluoromethylation, the oxygen nucleophile must first be deprotonated to form the more potent alkoxide or phenoxide.[6] This requires stoichiometric amounts of a strong base, and the reaction conditions are often more forcing compared to S-difluoromethylation.[9]
Workflow for Difluorocarbene-Mediated Heteroatom Difluoromethylation
The most prevalent strategy for O, N, and S-difluoromethylation relies on the in-situ generation of difluorocarbene.
Caption: Step-by-step workflow for the O-difluoromethylation of a phenol.
Detailed Steps:
-
Reaction Setup: A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv). [17]2. Inerting: The flask is sealed with a septum, connected to a Schlenk line, and the headspace is evacuated and backfilled with nitrogen three times. [17]3. Solvent Addition & Degassing: N,N-Dimethylformamide (DMF, 35 mL) and water (18 mL) are added. The solution is degassed by bubbling nitrogen through it for 1 hour while stirring. [17]4. Reagent Addition: The septum is removed, and sodium chlorodifluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) is added in one portion under a positive stream of nitrogen. [17]5. Reaction: The flask is equipped with a condenser and heated to 100 °C in an oil bath for 4 hours.
-
Workup: The reaction is cooled to room temperature and diluted with 60 mL of water.
-
Extraction: The aqueous layer is transferred to a separatory funnel and extracted five times with 100 mL portions of hexanes. [7]8. Washing: The combined organic layers are washed sequentially with saturated sodium chloride solution (50 mL) and then five times with a 10% aqueous LiCl solution (50 mL portions). [7]9. Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation. [7][17]10. Final Product: The resulting oil is dried under high vacuum to provide the pure aryl difluoromethyl ether (Expected yield: ~94%). [7]
Protocol 2: S-Difluoromethylation of a Thiophenol using Sodium Chlorodifluoroacetate
[14] This procedure is a general method for the efficient difluoromethylation of various aromatic and heteroaromatic thiols.
Detailed Steps:
-
Reaction Setup: To a reaction vial, add the substituted thiophenol (1.0 mmol), potassium carbonate (2.0 mmol), and N,N-dimethylformamide (DMF). [15]2. Reagent Addition: Add sodium chlorodifluoroacetate (SCDA).
-
Reaction: Seal the vial and heat the reaction mixture to 95 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by silica gel chromatography to yield the pure difluoromethyl sulfide. (Expected yields: 80-95%).
Conclusion and Future Outlook
The difluoromethylation of heteroatom nucleophiles is a powerful and indispensable strategy in modern chemical synthesis, particularly for drug discovery. The choice of methodology is critically dependent on the nature of the nucleophile, with the general reactivity trend following S > N > O.
-
For S-Difluoromethylation: Thiolates are highly reactive towards difluorocarbene, making reagents like sodium chlorodifluoroacetate highly effective under relatively mild conditions.
-
For O-Difluoromethylation: Phenols and alcohols require deprotonation with a strong base to achieve efficient conversion, but excellent yields are attainable with optimized protocols.
-
For N-Difluoromethylation: The reactivity of nitrogen nucleophiles is substrate-dependent, with N-heterocycles being particularly good substrates.
While difluorocarbene-based methods are the most common, developments in radical and nucleophilic difluoromethylation continue to expand the synthetic toolbox. [1][4][11]Future research will likely focus on developing even milder, more selective, and catalytic methods to further streamline the synthesis of these valuable difluoromethylated compounds.
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A Senior Application Scientist's Comparative Guide to the Environmental Impact of Fluorinating Agents for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery and development. The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the diverse array of reagents available for fluorination carries a wide spectrum of environmental and safety implications. As scientists, it is our responsibility to not only advance therapeutic innovation but also to do so with a keen awareness of our environmental footprint.
This guide provides an in-depth, objective comparison of the environmental impact of chlorodifluoroacetic acid sodium salt and other commonly employed fluorinating agents. By synthesizing technical data with practical insights, this document aims to empower researchers to make more informed and environmentally conscious decisions in the laboratory.
The Environmental Footprint of Fluorination: A Comparative Analysis
The selection of a fluorinating agent should extend beyond synthetic utility to encompass a holistic assessment of its environmental lifecycle. Key parameters for consideration include persistence in the environment, potential for bioaccumulation, and acute toxicity to aquatic life. The following table summarizes available data for a selection of common fluorinating agents, providing a quantitative basis for comparison. It is important to note that comprehensive environmental data is not available for all reagents, a factor that should be weighed in risk assessment.
| Fluorinating Agent | Type | Global Warming Potential (GWP) (100-year) | Ozone Depletion Potential (ODP) | Acute Oral Toxicity (LD50, rat) | Key Environmental & Safety Concerns | Waste Profile |
| Chlorodifluoroacetic Acid Sodium Salt | Nucleophilic Difluorocarbene Precursor | Data Not Available | Data Not Available | Data Not Available | High persistence of the parent acid in aquatic systems. Potential to form toxic byproducts. | Aqueous waste containing persistent organic fluorides. |
| Sulfuryl Fluoride (SO₂F₂) | Electrophilic | 4780 | ~0 | 100 mg/kg | Potent greenhouse gas; toxic upon inhalation; decomposition to toxic fumes (HF, SOx) in fire. | Gaseous emissions; hazardous decomposition products. |
| Potassium Fluoride (KF) | Nucleophilic | Not Applicable | 0 | 245 mg/kg | Toxic if swallowed, inhaled, or in contact with skin; harmful to aquatic life. | Aqueous waste containing fluoride ions requiring neutralization. |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Data Not Available | Data Not Available | >2000 mg/kg | Generally considered to have low toxicity. Waste stream contains tetrafluoroborate salts and organic byproducts. | Organic and inorganic waste streams requiring specialized disposal. |
| Deoxo-Fluor® | Deoxyfluorinating | Data Not Available | Data Not Available | Toxic | Thermally more stable than DAST, but reacts violently with water to produce HF. | Generates HF and other corrosive byproducts; requires careful quenching and disposal. |
| XtalFluor-E® | Deoxyfluorinating | Data Not Available | Data Not Available | Acutely Toxic | Crystalline solid, easier and safer to handle than DAST and Deoxo-Fluor®. Does not generate free HF under anhydrous conditions. | Byproducts are generally less hazardous than those from DAST or Deoxo-Fluor®, but still require careful management. |
Understanding the Environmental Fate: A Deeper Dive
The data presented above offers a snapshot of the potential environmental impact of these reagents. To make truly informed decisions, a deeper understanding of their behavior in the environment is crucial.
Caption: Comparative environmental fate of fluorinating agents.
Chlorodifluoroacetic Acid Sodium Salt: The Persistent Precursor
Chlorodifluoroacetic acid, the parent acid of the sodium salt, has been shown to be highly persistent in aquatic environments, with one study indicating little to no degradation over 241 days. While this persistence is a significant concern, the same study found no biologically relevant toxic impacts on the tested aquatic macrophytes at current environmental concentrations. However, the lack of comprehensive acute toxicity data (LD50 for mammals and EC50 for aquatic invertebrates) necessitates a cautious approach. The primary environmental risk associated with this compound is its potential to persist and accumulate, with unknown long-term consequences.
Traditional Fluorinating Agents: A Mixed Bag
-
Sulfuryl Fluoride (SO₂F₂): As a gas with a high Global Warming Potential (GWP), its primary environmental impact is as a potent greenhouse gas. Its high toxicity also poses significant handling risks.
-
Potassium Fluoride (KF): While a solid and seemingly benign salt, its dissolution in waste streams can lead to elevated fluoride ion concentrations, which can be harmful to aquatic life. Proper neutralization and disposal of aqueous waste are critical.
Modern Fluorinating Agents: A Step Towards Greener Chemistry?
-
Selectfluor®: This electrophilic fluorinating agent is often touted for its ease of handling and reported low toxicity. However, its synthesis is a multi-step process, and the waste stream contains both organic and inorganic byproducts that require careful management. While a significant improvement in terms of user safety over gaseous reagents, a full life-cycle assessment is needed for a complete environmental picture.
-
Deoxo-Fluor® and XtalFluor-E®: These deoxyfluorinating agents were developed as safer alternatives to the highly hazardous sulfur tetrafluoride (SF₄) and the thermally unstable DAST. Deoxo-Fluor® is more stable than DAST but still reacts violently with water to produce hazardous hydrogen fluoride (HF). XtalFluor-E®, a crystalline solid, represents a significant advancement in safety, as it is easier to handle and does not generate free HF under anhydrous conditions. The byproducts from XtalFluor-E® are generally considered less hazardous than those from its predecessors, marking a positive step in green chemistry.
Experimental Protocol: Assessing Aquatic Toxicity with OECD Guideline 202
To provide a practical context for evaluating the environmental impact of these compounds, this section details a step-by-step protocol for the OECD 202 Daphnia sp. Acute Immobilisation Test. This test is a standard method for determining the acute toxicity of a substance to aquatic invertebrates.
Principle
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are unable to swim after gentle agitation (immobilisation) is determined and expressed as the EC50 value.
Materials and Methods
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: The fluorinating agent of interest.
-
Test Medium: Reconstituted or natural water with a pH of 6-9 and a specified hardness.
-
Apparatus: Glass beakers, pipettes, a temperature-controlled environment (20 ± 2 °C), and a light source providing a 16-hour light/8-hour dark photoperiod.
Procedure
-
Preparation of Test Solutions: A series of at least five geometrically spaced concentrations of the test substance are prepared by dissolving it in the test medium. A control group containing only the test medium is also prepared.
-
Exposure: At least 20 daphnids, divided into four groups of five, are introduced into each test concentration and the control. A minimum of 2 mL of test solution should be provided for each daphnid.
-
Incubation: The test vessels are incubated for 48 hours under the specified temperature and light conditions. The daphnids are not fed during the test.
-
Observation: The number of immobilised daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
The Green Chemistry Perspective: Beyond Immediate Toxicity
A comprehensive environmental assessment must also consider the principles of green chemistry. This involves evaluating the entire lifecycle of a reagent, from its synthesis to the disposal of its byproducts.
-
Atom Economy and Process Mass Intensity (PMI): These metrics quantify the efficiency of a chemical reaction. Reactions with high atom economy incorporate a larger proportion of the reactants into the final product, minimizing waste. PMI considers the total mass of materials (including solvents and reagents) used to produce a certain mass of product. Fluorination reactions, particularly those using complex reagents, can have poor atom economy and high PMI.
-
Waste Profile: The nature of the byproducts is a critical consideration. The generation of highly toxic and corrosive substances like HF from reagents such as Deoxo-Fluor® poses significant safety and disposal challenges. Newer reagents like XtalFluor-E® are designed to minimize the formation of such hazardous waste.
-
Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a reaction. Utilizing greener solvents or, where possible, performing reactions under solvent-free conditions, can significantly reduce environmental impact.
Conclusion and Recommendations
The selection of a fluorinating agent is a multifaceted decision that requires a careful balance of synthetic efficacy, safety, and environmental responsibility. While no single reagent is perfect, a clear hierarchy of environmental desirability emerges from this analysis.
-
Chlorodifluoroacetic acid sodium salt , due to the high persistence of its parent acid and the significant data gaps regarding its toxicity, should be used with caution and with stringent measures to prevent its release into the environment.
-
Gaseous reagents like sulfuryl fluoride, with their high GWP, present a significant climate impact and should be avoided where possible.
-
Simple fluoride salts like KF can be a greener option, provided that the aqueous waste is managed responsibly.
-
Modern electrophilic and deoxyfluorinating agents , particularly those designed for enhanced safety and reduced hazardous byproduct formation like Selectfluor® and XtalFluor-E® , represent a significant step forward. While they are not without their own environmental considerations, their improved safety profiles and more manageable waste streams make them preferable to their more hazardous predecessors.
As researchers and drug development professionals, we are at the forefront of scientific innovation. By embracing the principles of green chemistry and making informed decisions about the reagents we use, we can ensure that our pursuit of therapeutic advancements does not come at an unacceptable environmental cost.
References
- Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(5), 2573-2579.
- Harsanyi, A., & Sandford, G. (2015). Recent advances in green fluorine chemistry. Green Chemistry, 17(4), 2081-2086.
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Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
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Fera. (n.d.). Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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ibacon GmbH. (n.d.). OECD 202: Daphnia sp., Acute Immobilisation Test. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Eurofins. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling with Difluoromethyl Groups for Comparative Analysis
Foreword: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable motif. It acts as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often enhancing metabolic stability and cell membrane permeability.[1][2] However, the very stability that makes the CF₂H group attractive also presents a challenge: understanding its precise metabolic fate. Isotopic labeling offers a powerful lens to illuminate these pathways, providing unambiguous, quantitative data essential for advancing drug candidates. This guide provides an in-depth comparative analysis of isotopic labeling strategies for CF₂H-containing compounds, grounded in experimental data and practical workflows.
The Core Principle: Why Use Isotopic Labeling for CF₂H Analysis?
Stable Isotope Labeling (SIL) is a technique where an atom in a drug molecule is replaced by its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H).[3][4] When analyzing samples by mass spectrometry (MS), the labeled compound and its metabolites are chemically identical to their unlabeled counterparts but are distinguished by a predictable mass shift.[4][5] This distinction is the bedrock of comparative analysis, enabling researchers to:
-
Differentiate Drug Metabolites from Endogenous Matrix: Unambiguously identify metabolic products against a complex biological background.
-
Accurate Quantification: Use the labeled compound as an ideal internal standard, correcting for variations in sample preparation and instrument response.[4]
-
Elucidate Metabolic Pathways: Trace the transformation of the parent drug by identifying the mass shifts in its metabolites.[4]
-
Investigate Reaction Mechanisms: Probe the involvement of specific C-H bonds in metabolic pathways through the Kinetic Isotope Effect (KIE).[6][7]
Workflow Overview: A Comparative Isotopic Labeling Study
The following diagram illustrates the typical workflow for a comparative analysis using a CF₂H-labeled drug candidate.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Sodium 2-chloro-2,2-difluoroacetate
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within the laboratory, culminating in its safe and compliant disposal. Sodium 2-chloro-2,2-difluoroacetate, a halogenated organic salt, requires a disposal protocol that acknowledges its specific chemical properties and associated hazards. This guide provides a direct, step-by-step methodology grounded in established safety principles to ensure the protection of personnel and the environment.
Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a substance is the foundation of its safe management. Sodium 2-chloro-2,2-difluoroacetate is a white crystalline powder that is not flammable but poses significant health hazards upon exposure.[1][2] The primary risks are irritation to the skin, eyes, and respiratory system.[3][4] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne dust or particles.[1][2][5]
| Property | Information | Reference(s) |
| CAS Number | 1895-39-2 | [1] |
| Molecular Formula | C2ClF2NaO2 | [1][6] |
| Appearance | White crystalline powder | [1] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [3] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [3][7][8] |
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling and disposing of this compound. The causality is direct: the irritant nature of the chemical necessitates a robust barrier between the substance and your body.
-
Eye and Face Protection: Wear chemical safety goggles or glasses.[2] If there is a significant risk of dust generation, a face shield should also be used.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Protective Clothing: A standard lab coat is required to protect the skin.[1][2]
-
Respiratory Protection: In cases of inadequate ventilation or when handling large quantities that may generate dust, a dust mask (e.g., N95 type) is necessary to prevent respiratory irritation.[9]
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of sodium 2-chloro-2,2-difluoroacetate is its classification as halogenated organic waste .[5][10] This dictates that it must be segregated from all other waste streams. Mixing it with non-halogenated solvents can complicate and significantly increase the cost of disposal, while mixing with incompatible chemicals can cause dangerous reactions.[11][12]
Step 1: Waste Segregation At the point of generation, identify all waste contaminated with sodium 2-chloro-2,2-difluoroacetate. This includes residual solid chemical, contaminated personal protective equipment (gloves, weigh boats), and any solutions containing the compound. This waste must be kept separate from non-halogenated waste streams.[10][13]
Step 2: Container Selection Select a waste container that is chemically compatible, in good condition, and equipped with a secure, leak-proof closure.[14] For solid waste, a clearly marked, wide-mouth polyethylene container is suitable. For liquid waste (solutions), use a designated glass or polyethylene carboy for "Halogenated Organic Liquids".[11][12]
Step 3: Labeling Proper labeling is a critical control. The container must be clearly labeled with the words "Hazardous Waste" and a precise description of its contents, such as "Waste: Sodium 2-chloro-2,2-difluoroacetate".[13] Include the relevant hazard pictograms (e.g., irritant) to communicate the risks clearly.[11]
Step 4: Waste Accumulation & Storage Transfer the waste into the designated container, minimizing dust generation.[2] Keep the waste container tightly closed except when actively adding waste.[12][13] Store the sealed container in a designated and controlled area, known as a Satellite Accumulation Area, which should be cool, dry, and well-ventilated.[2][12] It is best practice to use secondary containment, such as a spill tray, to mitigate leaks.[14][15]
Step 5: Final Disposal Arrange for the collection of the waste container by a licensed hazardous waste disposal company.[1][4] Never attempt to dispose of this chemical in the regular trash or pour it down the sewer system.[14][16] Adhere strictly to your institution's and local regulatory requirements for waste disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-chloro-2,2-difluoroacetate
Welcome to a comprehensive guide designed for the precise and safe handling of sodium 2-chloro-2,2-difluoroacetate (CAS No. 1895-39-2). In modern drug development and chemical synthesis, this compound serves as a critical intermediate.[1] However, its utility is matched by its potential hazards. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for your personal protective equipment (PPE) protocols. Our goal is to empower you with the knowledge to not only protect yourself but to understand the causality behind each safety measure, ensuring a self-validating system of laboratory safety.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the intrinsic hazards of a chemical is the foundation of any robust safety protocol. Sodium 2-chloro-2,2-difluoroacetate is not benign; it is a hazardous substance that demands respect and careful handling.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious, potentially damaging eye irritation.[2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]
The physical form of this compound—typically a white crystalline powder—is a key factor in our PPE selection.[1] The fine particulate nature increases the risk of aerosolization during handling (e.g., weighing, transferring), leading to potential inhalation and widespread skin or surface contamination.[3] Therefore, our defense strategy must be multi-layered, addressing dermal, ocular, and respiratory routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
Your personal protective equipment is the most critical barrier between you and the chemical. The selection of PPE is not a one-size-fits-all scenario; it must be adapted to the scale and nature of the procedure.
Eye and Face Protection: Shielding Against Irreversible Damage
Given its classification as a serious eye irritant, protecting your vision is non-negotiable.[2][5]
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory. This is the baseline for passive protection.
-
Active Handling: When actively handling the compound, especially during transfer, weighing, or preparing solutions, you must upgrade to chemical splash goggles.[6][7][8] Goggles provide a complete seal around the eyes, offering superior protection against airborne powder and splashes compared to safety glasses.[6]
-
High-Risk Procedures: For tasks with a significant risk of splashing (e.g., handling large quantities, vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate protection as it is open on the sides.[6]
Hand Protection: Preventing Dermal Contact
The hands are the most likely part of the body to come into direct contact with the chemical. Sodium 2-chloro-2,2-difluoroacetate causes skin irritation, necessitating a robust glove protocol.[4]
-
Glove Selection: Use chemical-resistant gloves.[7][8] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use.
-
The Principle of Double Gloving: For any direct handling of the solid or its solutions, double gloving is strongly recommended. This practice provides a critical safety buffer. If the outer glove becomes contaminated, it can be removed without exposing your skin.
-
Proper Technique: When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin. Dispose of used gloves immediately in the designated hazardous waste container.
Body Protection: Shielding Skin and Clothing
Protecting the body from dust and splashes is crucial.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.
-
Aprons: When handling larger quantities or in situations with a high splash potential, a chemical-resistant rubber or PVC apron worn over the lab coat is required.[6][10]
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory. Safety shoes with foot protection are specifically recommended.[7]
Respiratory Protection: Guarding Against Inhalation
Because sodium 2-chloro-2,2-difluoroacetate can cause respiratory irritation, controlling inhalation exposure is critical.[2][4][7]
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls. All weighing and handling of the powdered form of this chemical must be conducted inside a certified chemical fume hood or a powder containment hood to minimize dust generation and inhalation.[1][6][7]
-
When Respirators are Required: If engineering controls are insufficient or not available (which should be a rare exception), or during a large spill cleanup, respiratory protection is necessary.[7][11] A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100) is the minimum requirement.[3] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[7][11]
Summary of PPE Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport in Lab | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat (fully buttoned) | Not generally required |
| Weighing/Transfer (Solid) | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat (fully buttoned) | Required: Work in a fume hood. Respirator if hood is unavailable/ineffective. |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Required: Work in a fume hood. |
| Small-Scale Reaction | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat (fully buttoned) | Required: Work in a fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit or Coveralls | Required: Air-Purifying Respirator with Particulate Filter |
Operational Protocols: Safe Practice from Start to Finish
Correctly using PPE is as important as selecting it. A flawed procedure can negate the protection offered.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for Sodium 2-chloro-2,2-difluoroacetate.
Step-by-Step Donning and Doffing Procedure
Contamination often occurs when removing PPE. Follow this sequence rigorously.[12]
Donning (Putting On) Sequence:
-
Body: Don lab coat or chemical suit.
-
Respiratory: If required, perform a seal check and don your respirator.
-
Eye/Face: Put on chemical splash goggles, followed by a face shield if needed.
-
Hands: Don the first pair of gloves, then the second pair, ensuring the outer glove cuff goes over the sleeve of your lab coat.
Doffing (Taking Off) Sequence:
-
Decontaminate (if applicable): Wipe down outer gloves and suit before removal.
-
Outer Gloves: Remove the outer pair of gloves using the proper technique to avoid skin contact. Dispose of them immediately.
-
Body/Face: Remove the face shield and lab coat by turning it inside out as you remove it.
-
Eye Protection: Remove goggles.
-
Respiratory: Remove respirator (if worn).
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash your hands and face thoroughly with soap and water.[3]
Emergency and Disposal Plans
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][13]
Disposal of Contaminated Materials
All materials contaminated with sodium 2-chloro-2,2-difluoroacetate, including used PPE, empty containers, and cleanup materials, must be treated as hazardous waste.
-
Place materials in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][3] Do not mix with other waste streams.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. Handle every chemical with the respect its hazards demand.
References
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- BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
